3,5-Dichloro-4-hydrazinylpyridine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3,5-dichloropyridin-4-yl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5Cl2N3/c6-3-1-9-2-4(7)5(3)10-8/h1-2H,8H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKQCIXCXRNHCFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)Cl)NN)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00353144 | |
| Record name | 3,5-Dichloro-4-hydrazinylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00353144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153708-69-1 | |
| Record name | 3,5-Dichloro-4-hydrazinylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00353144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3,5-Dichloro-4-hydrazinylpyridine
CAS Number: 153708-69-1
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Due to the limited availability of specific experimental data for 3,5-Dichloro-4-hydrazinylpyridine, this guide incorporates data from closely related structural analogs to provide a comprehensive overview. All data derived from such analogs are clearly indicated.
Core Compound Identification
This compound is a halogenated pyridine derivative. The presence of the hydrazine group suggests its potential as a reactive intermediate in the synthesis of more complex heterocyclic systems, particularly those of interest in medicinal chemistry. The dichloro-substitution pattern on the pyridine ring influences the compound's reactivity and physicochemical properties.
| Property | Value | Source |
| CAS Number | 153708-69-1 | - |
| Molecular Formula | C₅H₅Cl₂N₃ | - |
| Molecular Weight | 178.02 g/mol | - |
| IUPAC Name | This compound | - |
Physicochemical Properties
| Property | Analog Compound | Value | Source |
| Melting Point | 4-Hydrazinopyridine hydrochloride | 244-250 °C | [1][2] |
| 3,5-Dichloropyridine | 65-67 °C | [3] | |
| 2-Chloro-4-hydrazinylpyridine | 85-86 °C | [4] | |
| Boiling Point | (3-Chloro-pyridin-2-yl)-hydrazine | 247.6 ± 50.0 °C (Predicted) | [5] |
| Solubility | (3-Chloro-pyridin-2-yl)-hydrazine | Chloroform (Slightly), DMSO (Slightly) | [5] |
| 3,5-dichloro-2,4,6-trifluoropyridine | Insoluble in water | [6] |
Synthesis and Experimental Protocol
A specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature. However, a general and plausible synthetic route can be inferred from the synthesis of structurally similar hydrazinopyridines, which typically involves the nucleophilic substitution of a chlorine atom on a polychlorinated pyridine with hydrazine.
A likely synthetic pathway would involve the reaction of 3,4,5-trichloropyridine with hydrazine hydrate in a suitable solvent.
Proposed Synthesis of this compound
Caption: Proposed synthetic workflow for this compound.
General Experimental Protocol (based on analogous syntheses[7][9])
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,4,5-trichloropyridine (1 equivalent) and a suitable polar solvent such as ethanol or dimethylformamide (DMF).
-
Addition of Hydrazine: To the stirred solution, add an excess of hydrazine hydrate (typically 4-6 equivalents).
-
Reaction: Heat the reaction mixture to reflux and maintain for a period of 4-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The product is expected to precipitate out of the solution.
-
Isolation and Purification: Collect the solid product by suction filtration. Wash the solid with water and then a cold solvent to remove impurities. The product can be further purified by recrystallization from a suitable solvent system.
Spectroscopic Data (Illustrative Examples from Analogs)
No specific spectroscopic data for this compound was found. The following data for analogous compounds are provided for illustrative purposes to anticipate the expected spectral characteristics.
| Data Type | Analog Compound | Key Features | Source |
| ¹H NMR | 4-Hydrazinopyridine hydrochloride | Signals corresponding to the pyridine ring protons. | [7] |
| IR | 2-Hydrazinopyridine | Characteristic peaks for N-H stretching of the hydrazine group and C=N/C=C stretching of the pyridine ring. | [8] |
| Mass Spec. | 3,5-Dichloro-2-hydrazinopyridine | Molecular ion peak corresponding to the compound's mass. | [9] |
Potential Applications in Drug Development
While there is no direct evidence for the biological activity of this compound, its structural motifs are present in compounds with known pharmacological activities. The hydrazone and triazine moieties are known to be important pharmacophores.
-
Kinase Inhibition: Substituted pyridines and related heterocyclic compounds have been investigated as inhibitors of various kinases, such as PI3K, mTOR, and RAF kinases.[10][11][12] These enzymes are crucial in cell signaling pathways that are often dysregulated in cancer.
-
Enzyme Inhibition: Hydrazine derivatives have been shown to inhibit enzymes like monoamine oxidase.[13] Other substituted pyridines have been developed as inhibitors of enzymes such as methionine aminopeptidase.
-
Anticancer and Antimicrobial Agents: The hydrazide-hydrazone scaffold is a common feature in compounds with a broad range of biological activities, including anticancer and antimicrobial effects.[14][15][16]
Potential Mechanism of Action and Signaling Pathways
Given the prevalence of substituted pyridines as kinase inhibitors, a plausible mechanism of action for this compound or its derivatives could be the inhibition of a protein kinase involved in a cancer-related signaling pathway, such as the PI3K/Akt/mTOR pathway.
Caption: A potential signaling pathway (PI3K/Akt/mTOR) that could be targeted.
Experimental Protocols for Biological Evaluation (General)
Specific protocols for this compound are not available. The following are general methodologies used for evaluating the anticancer potential of new chemical entities.
In Vitro Cell Proliferation Assay (MTT Assay)
-
Cell Culture: Plate cancer cell lines (e.g., MCF-7, PC-3, HT-29) in 96-well plates and incubate for 24 hours.[14]
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
Kinase Inhibition Assay
-
Assay Setup: In a microplate, combine the kinase, a fluorescently-labeled peptide substrate, and ATP.
-
Compound Addition: Add the test compound at various concentrations.
-
Kinase Reaction: Incubate the mixture to allow the kinase to phosphorylate the substrate.
-
Detection: Stop the reaction and measure the amount of phosphorylated and unphosphorylated substrate. The ratio of these indicates the kinase activity.
-
Data Analysis: Calculate the IC₅₀ value, which is the concentration of the compound required to inhibit 50% of the kinase activity.
Conclusion
This compound is a chemical entity with potential for use as a building block in the synthesis of biologically active molecules, particularly in the field of drug discovery. While specific data for this compound is scarce, analysis of its structural analogs suggests that its derivatives could be explored as inhibitors of various enzymes, including protein kinases, with potential applications as anticancer or antimicrobial agents. Further research is required to synthesize and characterize this compound and to evaluate its biological activity in various assays.
References
- 1. 4-Hydrazinopyridine 97 52834-40-9 [sigmaaldrich.com]
- 2. 4-Hydrazinopyridine 97 52834-40-9 [sigmaaldrich.com]
- 3. 3,5-ジクロロピリジン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 700811-29-6 CAS MSDS (PYRIDINE, 2-CHLORO-4-HYDRAZINO-) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. (3-CHLORO-PYRIDIN-2-YL)-HYDRAZINE | 22841-92-5 [chemicalbook.com]
- 6. 3,5-Dichloro-2,4,6-trifluoropyridine | C5Cl2F3N | CID 61273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-HYDRAZINOPYRIDINE HYDROCHLORIDE(20815-52-5) 1H NMR spectrum [chemicalbook.com]
- 8. 2-Hydrazinopyridine(4930-98-7) IR Spectrum [chemicalbook.com]
- 9. dev.spectrabase.com [dev.spectrabase.com]
- 10. Synthesis and biological evaluation of sulfonylhydrazone-substituted imidazo[1,2-a]pyridines as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of novel 1,3,5-triazine derivatives as potent inhibitor of cervical cancer via dual inhibition of PI3K/mTOR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Targeting KRAS Mutant Cancers via Combination Treatment: Discovery of a Pyridopyridazinone pan-RAF Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of monoamine oxidase by substituted hydrazines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and Biological Evaluation of Some Hydrazide-Hydrazone Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis, Biological Evaluation and Computational Studies of New Hydrazide Derivatives Containing 1,3,4-Oxadiazole as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and biological evaluation of hydrazidomycin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of 3,5-Dichloro-4-hydrazinylpyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of 3,5-Dichloro-4-hydrazinylpyridine. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document outlines detailed experimental protocols for the determination of its key physicochemical parameters. Where available, data for structurally related compounds are provided for comparative purposes.
Core Physicochemical Properties
| Property | Value | Notes |
| Molecular Formula | C₅H₅Cl₂N₃ | |
| Molecular Weight | 178.02 g/mol | |
| CAS Number | 153708-69-1 | |
| Melting Point | Data not available | A related compound, 3,5-Dichlorophenylhydrazine, has a melting point of 208-210 °C.[1] |
| Boiling Point | Data not available | |
| pKa | Data not available | The pKa of hydrazine is 8.10.[2] The pyridine ring will influence this value. |
| Aqueous Solubility | Data not available | Pyridine-based compounds' solubility is often pH-dependent.[3] |
| LogP | Data not available | The shake-flask method is a standard procedure for experimental determination.[4][5][6][7][8] |
Experimental Protocols
Detailed methodologies for the determination of the core physicochemical properties of this compound are outlined below.
Synthesis of this compound
A potential synthetic route for this compound can be adapted from the synthesis of 3-chloro-2-hydrazinopyridine.[9]
Reaction:
3,4,5-Trichloropyridine + Hydrazine hydrate → this compound
Procedure:
-
In a 250 ml four-necked flask, add 0.1 mole of 3,4,5-trichloropyridine.
-
Add 0.6 moles of hydrazine hydrate (≥80% solution) and 4.5 grams of a polar solvent such as ethanol.[9]
-
The mixture is heated to reflux and maintained for 5-8 hours. The reaction progress can be monitored by thin-layer chromatography.
-
After the reaction is complete, the solution is cooled to room temperature, allowing the product to crystallize.
-
The solid product is collected by filtration, washed with water, and dried to yield this compound.
Melting Point Determination (Capillary Method)
This protocol describes the standard method for determining the melting point of a crystalline organic compound.[10][11][12][13]
Apparatus:
-
Melting point apparatus with a heating block and thermometer/digital sensor
-
Glass capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle
Procedure:
-
A small amount of dry, purified this compound is finely powdered using a mortar and pestle.
-
The open end of a capillary tube is pressed into the powder to collect a small sample.
-
The tube is inverted and tapped gently to pack the sample into the sealed end, to a height of about 3 mm.[10]
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a rate of approximately 10-20 °C per minute for a rapid preliminary measurement.
-
A second, more precise measurement is then performed with a fresh sample, heating at a slower rate of 1-2 °C per minute as the temperature approaches the approximate melting point.[10]
-
The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting) are recorded as the melting point range.
Aqueous Solubility Determination (Shake-Flask Method)
This method determines the equilibrium solubility of a compound in water at a specific temperature.[14][15]
Materials:
-
This compound
-
Distilled or deionized water
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
Analytical balance
-
UV-Vis spectrophotometer or HPLC system
Procedure:
-
An excess amount of this compound is added to a known volume of water in a sealed flask.
-
The flask is placed in a thermostatically controlled shaker and agitated at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, the suspension is allowed to stand to allow the undissolved solid to settle.
-
The mixture is then centrifuged to separate the saturated solution from the excess solid.
-
A known volume of the clear supernatant is carefully removed.
-
The concentration of this compound in the supernatant is determined using a suitable analytical method, such as UV-Vis spectrophotometry (if the compound has a chromophore) or HPLC with a standard calibration curve.
-
The solubility is expressed in units such as g/L or mol/L.
pKa Determination (Potentiometric Titration)
This protocol is suitable for determining the acid dissociation constant (pKa) of ionizable compounds.
Materials:
-
This compound
-
Standardized solutions of a strong acid (e.g., HCl) and a strong base (e.g., NaOH)
-
pH meter with a calibrated electrode
-
Burette
-
Stir plate and stir bar
Procedure:
-
A known amount of this compound is dissolved in a known volume of water (or a water/co-solvent mixture if solubility is low).
-
The solution is placed in a beaker with a stir bar and the pH electrode is immersed in the solution.
-
The solution is titrated with a standardized solution of a strong acid (to determine the pKa of the basic hydrazine and pyridine nitrogens). The pH is recorded after each addition of the titrant.
-
The titration is continued past the equivalence point.
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The pKa is determined from the pH at the half-equivalence point of the titration curve.
LogP Determination (Shake-Flask Method)
This is the traditional method for determining the octanol-water partition coefficient (LogP).[4][5][6][7][8]
Materials:
-
This compound
-
n-Octanol (pre-saturated with water)
-
Water or buffer solution (e.g., PBS pH 7.4, pre-saturated with n-octanol)
-
Separatory funnel or centrifuge tubes
-
Shaker
-
Analytical method for quantification (e.g., UV-Vis spectrophotometry or HPLC)
Procedure:
-
A known amount of this compound is dissolved in either the n-octanol or the aqueous phase.
-
A known volume of this solution is placed in a separatory funnel or centrifuge tube, and a known volume of the other phase is added.
-
The mixture is vigorously shaken for a set period to allow for partitioning between the two phases and then allowed to stand for the phases to separate completely. Centrifugation can be used to aid phase separation.[4]
-
A sample is carefully taken from both the n-octanol and the aqueous layers.
-
The concentration of the compound in each phase is determined using a suitable analytical method.
-
The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
LogP is the base-10 logarithm of the partition coefficient.
Potential Biological Activity and Signaling Pathway
Hydrazone derivatives are known to exhibit a wide range of biological activities, often through the inhibition of specific enzymes.[16][17][18][19] For instance, some hydrazones act as inhibitors of enzymes like monoamine oxidase or DNA gyrase.[16][20] While the specific biological target of this compound is not established, a plausible mechanism of action is the inhibition of a key enzyme in a metabolic or signaling pathway.
Caption: A generalized signaling pathway illustrating enzyme inhibition.
The diagram above depicts a simplified workflow where this compound acts as an inhibitor to a target enzyme. This inhibition prevents the conversion of a substrate to its product, thereby disrupting a biological pathway and eliciting a biological response. This represents a common mechanism of action for bioactive small molecules.
References
- 1. 3,5-Dichlorophenylhydrazine 95 63352-99-8 [sigmaaldrich.com]
- 2. Hydrazine - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Shake Flask LogD | Domainex [domainex.co.uk]
- 5. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
- 6. LogP / LogD shake-flask method [protocols.io]
- 7. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]
- 9. CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine - Google Patents [patents.google.com]
- 10. m.youtube.com [m.youtube.com]
- 11. byjus.com [byjus.com]
- 12. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 13. pennwest.edu [pennwest.edu]
- 14. benchchem.com [benchchem.com]
- 15. lup.lub.lu.se [lup.lub.lu.se]
- 16. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis of Novel Hydrazide–Hydrazone Compounds and In Vitro and In Silico Investigation of Their Biological Activities against AChE, BChE, and hCA I and II - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Investigation of inhibitory properties of some hydrazone compounds on hCA I, hCA II and AChE enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Structural Analysis and Confirmation of 3,5-Dichloro-4-hydrazinylpyridine
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive framework for the structural analysis and confirmation of the heterocyclic compound 3,5-dichloro-4-hydrazinylpyridine. Due to the limited availability of published experimental data for this specific molecule, this document outlines the theoretical basis for its structural elucidation, including predicted spectral data, detailed experimental protocols for its characterization, and a logical workflow for its synthesis and analysis. This guide is intended to serve as a practical manual for researchers undertaking the analysis of this, or structurally related, novel compounds.
Proposed Synthesis and Structural Elucidation Workflow
The synthesis of this compound can be hypothetically achieved through the nucleophilic aromatic substitution of a suitable precursor, such as 3,4,5-trichloropyridine, with hydrazine. The subsequent structural confirmation would then proceed through a combination of spectroscopic and crystallographic techniques.
An In-depth Technical Guide to the Predicted ¹³C NMR Spectrum of 3,5-Dichloro-4-hydrazinylpyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the predicted ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 3,5-dichloro-4-hydrazinylpyridine. Due to the limited availability of public experimental spectral data for this specific compound, this document leverages established NMR principles, substituent effects, and data from analogous structures to offer a robust prediction of its ¹³C NMR spectrum. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and analytical chemistry, aiding in the characterization and quality control of this compound and related compounds.
Predicted ¹³C NMR Spectral Data
The predicted chemical shifts for the carbon atoms in this compound are summarized in the table below. These predictions are based on the known ¹³C NMR data for pyridine and the established effects of chloro and hydrazinyl substituents on the pyridine ring.[1][2] The carbon atoms are numbered according to standard IUPAC nomenclature.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C2 | 148 - 152 | Deshielded due to proximity to the electronegative nitrogen atom.[1] |
| C3 | 125 - 130 | Shielded relative to C2 and C4, but deshielded by the attached chlorine atom. |
| C4 | 145 - 150 | Significantly deshielded due to the electron-donating hydrazinyl group and mesomeric effects. |
| C5 | 125 - 130 | Shielded relative to C2, C4 and C6, but deshielded by the attached chlorine atom. |
| C6 | 148 - 152 | Deshielded due to proximity to the electronegative nitrogen atom.[1] |
Experimental Protocol for ¹³C NMR Spectroscopy
The following provides a general methodology for acquiring a high-quality ¹³C NMR spectrum of this compound.
1. Sample Preparation
-
Solvent Selection: A suitable deuterated solvent that can fully dissolve the sample is required. Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃) are common choices for pyridine derivatives. The choice of solvent can slightly influence the chemical shifts.[3]
-
Sample Concentration: Prepare a solution with a concentration of 10-50 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0 ppm.[4]
2. NMR Spectrometer and Parameters
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.[5]
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) is typically used.[5]
-
Spectral Width: A spectral width of approximately 200-220 ppm is generally sufficient for most organic molecules.[5]
-
Number of Scans: Due to the low natural abundance of the ¹³C isotope, a larger number of scans (typically 1024 to 4096 or more) is required to achieve an adequate signal-to-noise ratio.[5]
-
Relaxation Delay (d1): A relaxation delay of 1-2 seconds is commonly used.[5]
-
3. Data Processing
-
Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.
-
Phase Correction: The spectrum is manually or automatically phase corrected to ensure all peaks are in the absorptive mode.
-
Baseline Correction: A baseline correction is applied to obtain a flat baseline.
-
Referencing: The spectrum is referenced by setting the TMS signal to 0 ppm. If an internal standard is not used, the solvent peak can be used as a secondary reference.
Logical Workflow for Synthesis and Characterization
The synthesis of hydrazinylpyridines often involves the nucleophilic substitution of a halogenated pyridine precursor with hydrazine hydrate. The following diagram illustrates a general logical workflow from synthesis to structural confirmation using NMR.
Caption: Logical workflow for the synthesis and structural confirmation of this compound.
Signaling Pathway Context in Drug Development
Derivatives of 3,5-dichloropyridine have been investigated as scaffolds in drug discovery. For instance, compounds with a dichlorophenyl moiety linked to a pyridazinone have been developed as selective thyroid hormone receptor β (THR-β) agonists for treating dyslipidemia.[6] While the direct involvement of this compound in a specific signaling pathway is not extensively documented in publicly available literature, its structural motifs suggest potential applications in kinase inhibition or as a building block for more complex pharmacologically active molecules. The diagram below illustrates a simplified, hypothetical signaling pathway where a pyridine-based inhibitor might act.
Caption: A hypothetical signaling pathway illustrating the potential inhibitory action of a pyridine-based compound.
This guide provides a foundational understanding of the expected ¹³C NMR spectrum of this compound and the methodologies for its acquisition and interpretation. Researchers are encouraged to use this information as a starting point for their experimental work and to consult further specialized literature for more in-depth analysis.
References
- 1. testbook.com [testbook.com]
- 2. Pyridine(110-86-1) 13C NMR spectrum [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[1,2,4]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β agonist in clinical trials for the treatment of dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Profile of 3,5-Dichloro-4-hydrazinylpyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties and a plausible synthetic route for 3,5-Dichloro-4-hydrazinylpyridine. Due to the limited availability of direct experimental data for this specific compound, this document leverages established spectroscopic principles and data from structurally analogous compounds to predict its spectral characteristics. The information herein is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of novel pyridine derivatives in drug discovery and development.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of spectroscopic data from related compounds, including 3,5-dichloropyridine, 4-aminopyridine, and various hydrazinylpyridines.
Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| H-2, H-6 | ~ 8.0 - 8.2 | Singlet | - | The two protons on the pyridine ring are chemically equivalent and are expected to appear as a singlet. The downfield shift is attributed to the deshielding effect of the electronegative nitrogen atom and chlorine atoms. |
| -NH- | ~ 6.0 - 7.0 | Broad Singlet | - | The chemical shift of the N-H proton of the hydrazine group can be highly variable and is dependent on solvent, concentration, and temperature. It is expected to be a broad signal. |
| -NH₂ | ~ 4.0 - 5.0 | Broad Singlet | - | Similar to the -NH- proton, the chemical shift of the terminal amino protons is also variable and will likely appear as a broad singlet. |
Solvent: DMSO-d₆
Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| C-2, C-6 | ~ 145 - 150 | These carbons are adjacent to the nitrogen atom and are expected to be the most downfield shifted in the aromatic region. |
| C-3, C-5 | ~ 125 - 130 | The carbons bearing the chlorine atoms will be influenced by their electronegativity. |
| C-4 | ~ 150 - 155 | The carbon attached to the hydrazinyl group is expected to be significantly shifted downfield. |
Solvent: DMSO-d₆
Predicted IR Spectroscopy Data
Table 3: Predicted Main IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400 - 3200 | N-H stretching | Hydrazine (-NHNH₂) |
| 1600 - 1580 | C=C and C=N stretching | Pyridine ring |
| 1500 - 1400 | C-C stretching | Pyridine ring |
| 1100 - 1000 | C-N stretching | |
| 850 - 750 | C-Cl stretching | Aryl chloride |
Predicted Mass Spectrometry Data
Table 4: Predicted Key Mass Spectrometry Fragments for this compound
| m/z | Ion | Notes |
| 177/179/181 | [M]⁺ | Molecular ion peak. The isotopic pattern of two chlorine atoms (M, M+2, M+4 in a 9:6:1 ratio) will be a key identifying feature. |
| 162/164/166 | [M - NH]⁺ | Loss of a nitrogen-hydrogen radical. |
| 146/148/150 | [M - NH₂]⁺ | Loss of an amino radical. |
| 111/113 | [C₅H₂Cl₂]⁺ | Fragment corresponding to the dichloropyridine ring. |
Experimental Protocols
Synthesis of 3,5-Dichloro-4-aminopyridine (Precursor)
A potential starting material, 3,5-dichloro-4-aminopyridine, can be synthesized from 4-aminopyridine through a chlorination reaction.
Procedure:
-
To a solution of 4-aminopyridine in a suitable chlorinated solvent (e.g., carbon tetrachloride), add a chlorinating agent such as N-chlorosuccinimide (NCS) in a stepwise manner.
-
The reaction mixture is stirred at room temperature or gentle heating until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is washed with an aqueous solution of sodium thiosulfate to quench any remaining chlorinating agent, followed by a wash with brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification can be achieved by recrystallization or column chromatography to obtain pure 3,5-dichloro-4-aminopyridine.
Synthesis of this compound
The conversion of the 4-amino group to a 4-hydrazinyl group can be achieved through diazotization followed by reduction.
Procedure:
-
Diazotization: 3,5-Dichloro-4-aminopyridine is dissolved in an aqueous solution of a strong acid (e.g., hydrochloric acid) and cooled to 0-5 °C in an ice bath. An aqueous solution of sodium nitrite is then added dropwise while maintaining the low temperature. The formation of the diazonium salt is monitored.
-
Reduction: The freshly prepared diazonium salt solution is then slowly added to a cold solution of a reducing agent, such as tin(II) chloride in concentrated hydrochloric acid.
-
The reaction mixture is stirred at low temperature for a specified period and then allowed to warm to room temperature.
-
The mixture is then made alkaline by the addition of a base (e.g., sodium hydroxide solution) to precipitate the tin salts.
-
The product is extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure.
-
The crude this compound can be purified by recrystallization or column chromatography.
Visualizations
Logical Relationship of Spectroscopic Data
Caption: Relationship between the compound and its spectroscopic data.
Proposed Synthesis Workflow
Caption: Proposed synthetic route for this compound.
An In-depth Technical Guide to the Stability and Reactivity of 3,5-Dichloro-4-hydrazinylpyridine
Disclaimer: Publicly available experimental data specifically for 3,5-Dichloro-4-hydrazinylpyridine is limited. Therefore, this guide synthesizes information from safety data sheets, academic literature on structurally analogous compounds (such as other chlorinated pyridines and hydrazine derivatives), and established chemical principles to provide a comprehensive overview of its expected stability and reactivity. The experimental protocols provided are representative methodologies based on standard industry practices.
Introduction
This compound is a substituted pyridine derivative of interest to researchers in medicinal chemistry and drug development. Its structure, featuring a nucleophilic hydrazine group and an electron-deficient pyridine ring substituted with two chlorine atoms, suggests a versatile yet potentially sensitive chemical profile. Understanding its stability under various storage and experimental conditions, as well as its reactivity towards different chemical entities, is crucial for its effective handling, application in synthesis, and the development of novel therapeutics. This guide provides a detailed technical overview of these properties for researchers, scientists, and drug development professionals.
Chemical Properties and Safety
Proper handling of this compound is paramount. As with many hydrazine derivatives, it is expected to be harmful if swallowed, toxic in contact with skin, and may cause skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.
Table 1: General Properties of this compound (Inferred)
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₅H₅Cl₂N₃ | - |
| Molecular Weight | 178.02 g/mol | - |
| Appearance | Expected to be a solid (e.g., off-white to beige powder) | Analogy |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. For solutions, storage at -20°C to -80°C is recommended to prevent degradation.[1] | [1] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases, and some metals. | [1][2] |
| Decomposition Products | Under thermal stress, may produce hydrogen chloride, nitrogen oxides, and carbon monoxide.[1] |[1] |
Stability Profile
The stability of this compound is influenced by temperature, pH, light, and the presence of oxidative or reductive agents.
Thermal Stability
As a solid, this compound is expected to be stable at room temperature when stored correctly.[1] However, elevated temperatures can lead to decomposition, likely yielding hazardous gases such as HCl and NOx.[1] For compounds with similar structures, thermal degradation kinetics often follow a first-order model.[3]
pH and Hydrolytic Stability
The hydrolytic stability is expected to be highly pH-dependent. The pyridine ring, particularly with electron-withdrawing chloro groups, is susceptible to nucleophilic attack.
-
Acidic Conditions: The compound is predicted to be most stable in acidic to neutral pH. Protonation of the pyridine nitrogen would decrease the ring's susceptibility to nucleophilic attack. Studies on chlorpyrifos, which contains a trichlorinated pyridine ring, show it is relatively stable in acidic media.[4][5]
-
Neutral to Alkaline Conditions: Stability is expected to decrease as the pH increases. Under alkaline conditions, hydrolysis of the C-Cl bonds to form chlorohydroxypyridines may occur. This reaction is often accelerated by increased temperature.[4][5] The hydrazine moiety itself is generally more stable to hydrolysis.
Photostability
Halogenated aromatic compounds can undergo photodegradation upon exposure to UV light.[6] The process can involve the cleavage of the carbon-halogen bond. It is recommended to store this compound in amber vials or protected from light to prevent degradation. Photostability testing, following ICH guidelines, would be necessary to fully characterize its light sensitivity.
Oxidative and Reductive Stability
The hydrazine group is susceptible to both oxidation and reduction.
-
Oxidation: Hydrazine and its derivatives can be oxidized by air (autoxidation) or other oxidizing agents.[2][7] This process can be catalyzed by metal ions (e.g., Cu²⁺) and is influenced by pH.[2] The primary oxidation product of the hydrazine moiety is often dinitrogen gas.[7]
-
Reduction: The hydrazine group itself is a reducing agent.[8] However, the chloro-substituted pyridine ring could potentially be susceptible to reductive dehalogenation under certain conditions, for instance, using catalytic hydrogenation with a palladium catalyst.[9]
Table 2: Summary of Predicted Stability for this compound
| Condition | Predicted Stability | Potential Degradation Products | Notes |
|---|---|---|---|
| Thermal | Stable at ambient temperature; decomposes at elevated temperatures.[1] | HCl, NOx, CO[1] | Degradation rate increases with temperature. |
| Hydrolysis (pH) | More stable in acidic pH; less stable in alkaline pH.[4][5] | 3-chloro-5-hydroxy-4-hydrazinylpyridine, etc. | Rate of hydrolysis increases with pH and temperature.[4][5] |
| Photolytic | Potentially unstable under UV light. | Dehalogenated and/or rearranged products. | Store protected from light. |
| Oxidative | Susceptible to oxidation, especially in the presence of metal ions.[2] | 3,5-Dichloropyridine, N₂ | The hydrazine moiety is the primary site of oxidation. |
| Reductive | Hydrazine group is a reducing agent. Ring may be dehalogenated under specific catalytic conditions.[9] | 3-chloro-4-hydrazinylpyridine, 4-hydrazinylpyridine | Depends on the specific reducing agent and conditions. |
Reactivity Profile
The reactivity of this compound is dominated by the nucleophilic hydrazine group. The electron-deficient nature of the dichloropyridine ring also allows for potential nucleophilic aromatic substitution, though this is generally less facile than reactions at the hydrazine moiety.
Reactions at the Hydrazine Group
The lone pair of electrons on the terminal nitrogen of the hydrazine makes it a potent nucleophile.
-
Reaction with Carbonyls: It will readily react with aldehydes and ketones to form the corresponding hydrazones (Schiff bases). This is a standard and reliable reaction for hydrazine derivatives.[10]
-
Acylation: Reaction with acyl chlorides, anhydrides, or esters will yield acylhydrazides.[11]
-
Reaction with Isocyanates/Isothiocyanates: These electrophiles react with the hydrazine to form semicarbazide and thiosemicarbazide derivatives, respectively.[10]
-
Cyclization Reactions: The hydrazine group is a key component in the synthesis of various nitrogen-containing heterocycles, such as pyrazoles and pyridazinones.[12][13]
Reactions on the Pyridine Ring
-
Nucleophilic Aromatic Substitution (SNAr): The chlorine atoms on the pyridine ring can potentially be displaced by strong nucleophiles, although harsh conditions (high temperature, strong base) might be required. The hydrazine group itself may need to be protected prior to such reactions.
-
Palladium-Catalyzed Cross-Coupling: The C-Cl bonds can participate in cross-coupling reactions like Suzuki, Sonogashira, and Buchwald-Hartwig amination, allowing for the introduction of various substituents onto the pyridine ring.[1]
Table 3: Summary of Key Reactivity for this compound
| Reagent Class | Functional Group | Expected Product | Reaction Type |
|---|---|---|---|
| Aldehydes / Ketones | -NHNH₂ | Hydrazone | Nucleophilic Addition-Elimination |
| Acyl Chlorides / Anhydrides | -NHNH₂ | Acylhydrazide | Nucleophilic Acyl Substitution |
| Isocyanates | -NHNH₂ | Semicarbazide derivative | Nucleophilic Addition |
| α,β-Unsaturated Ketones | -NHNH₂ | Pyrazoline (after cyclization) | Michael Addition / Cyclization |
| Strong Nucleophiles (e.g., RO⁻) | C-Cl | Alkoxy-substituted pyridine | Nucleophilic Aromatic Substitution |
| Boronic Acids / Alkynes / Amines | C-Cl | Aryl/Alkenyl/Amino-substituted pyridine | Pd-catalyzed Cross-Coupling[1] |
Mandatory Visualizations
Caption: Logical workflow for assessing chemical stability and reactivity.
Caption: Common reactions of the hydrazinyl group with electrophiles.
Experimental Protocols
The following are generalized protocols that can be adapted for the study of this compound.
Protocol 6.1: Synthesis of this compound
This protocol is adapted from a method for a similar compound, 3-chloro-2-hydrazinopyridine.[14]
-
Setup: To a 250 mL three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add 3,4,5-trichloropyridine (0.1 mol).
-
Reagents: Add hydrazine hydrate (0.4 - 0.6 mol) and a polar solvent such as ethanol or isopropanol (50 mL).[14]
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) under a nitrogen atmosphere for 4-8 hours. Monitor the reaction progress by TLC or LC-MS.[14]
-
Work-up: After completion, cool the reaction mixture to room temperature. A precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold water and then a small amount of cold ethanol to remove excess hydrazine and impurities.
-
Purification: Dry the solid under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 6.2: Forced Degradation Study for Stability Assessment
This protocol provides a framework for investigating stability under stress conditions, in line with ICH guidelines. A validated stability-indicating analytical method (e.g., HPLC-UV) is required to quantify the parent compound and detect degradation products.[15]
-
Sample Preparation: Prepare stock solutions of this compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of ~100 µg/mL. Incubate at 60°C for 24 hours. Take samples at 0, 4, 8, and 24 hours. Neutralize before analysis.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of ~100 µg/mL. Incubate at 60°C for 24 hours. Take samples at time points and neutralize before analysis.
-
Oxidative Degradation: Dilute the stock solution with 3% H₂O₂ to a final concentration of ~100 µg/mL. Store at room temperature, protected from light, for 24 hours. Take samples at time points for analysis.
-
Photodegradation: Expose a solution (~100 µg/mL) in a quartz cuvette to a calibrated light source providing UV and visible light (ICH option 1 or 2). Simultaneously, keep a control sample wrapped in aluminum foil at the same temperature. Analyze both samples after a defined exposure period.
-
Thermal Degradation: Store the solid compound in an oven at a controlled elevated temperature (e.g., 80°C). Sample at various time points, dissolve in a suitable solvent, and analyze.
-
Analysis: Analyze all samples against a non-degraded standard using the validated HPLC method to determine the percentage of degradation.
Protocol 6.3: Reactivity Assessment - Hydrazone Formation
This protocol describes a typical reaction with an aldehyde.
-
Setup: In a 50 mL round-bottom flask, dissolve this compound (1 mmol) in 10 mL of ethanol.
-
Reagent Addition: Add a slight molar excess of a selected aldehyde (e.g., benzaldehyde, 1.1 mmol) to the solution. Add a catalytic amount of glacial acetic acid (1-2 drops).
-
Reaction: Stir the mixture at room temperature for 2-4 hours. The formation of a precipitate often indicates product formation. Monitor the reaction by TLC.
-
Isolation: If a precipitate forms, collect the solid by vacuum filtration and wash with cold ethanol.
-
Purification: If no precipitate forms, concentrate the reaction mixture under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
-
Characterization: Confirm the structure of the resulting hydrazone using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Conclusion
This compound is a molecule with significant synthetic potential, primarily due to its reactive hydrazine moiety. However, its stability is a critical consideration for its practical application. It is predicted to be sensitive to alkaline conditions, elevated temperatures, and oxidizing agents. The chlorine substituents on the pyridine ring offer opportunities for further functionalization via cross-coupling reactions but also contribute to the compound's potential for hydrolytic and photolytic degradation. The protocols and data presented in this guide, based on analogous systems, provide a solid foundation for researchers to handle, store, and utilize this compound effectively and safely in their research and development endeavors. It is strongly recommended that specific, in-house stability studies be conducted to confirm these predicted characteristics.
References
- 1. benchchem.com [benchchem.com]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. Thermal degradation of chloramphenicol in model solutions, spiked tissues and incurred samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ukm.my [ukm.my]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Air oxidation of hydrazine. 1. Reaction kinetics on natural kaolinites, halloysites, and model substituent layers with varying iron and titanium oxide and O- center contents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. organicchemistrydata.org [organicchemistrydata.org]
- 9. CN105503706A - Dehalogenation degradation method for halogenated pyridine compound - Google Patents [patents.google.com]
- 10. Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity [mdpi.com]
- 11. Hydrazine derivative synthesis by C-N coupling [organic-chemistry.org]
- 12. Synthesis, Characterization Of Some New 1- (2, 5 – Dichloro Phenyl Hydrazino)-3,5-Dimethyl- 4-(Substituted Phenyl Azo) Pyrazoles And 3,5-Dimethyl- 4-(Substituted Phenyl Benzene Azo) Isoxazoles As Anti-Bacterial Agents – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 13. Hydrazides in the reaction with hydroxypyrrolines: less nucleophilicity – more diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine - Google Patents [patents.google.com]
- 15. benchchem.com [benchchem.com]
Dichlorinated Hydrazinylpyridines: A Technical Deep-Dive into Their Biological Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dichlorinated hydrazinylpyridines represent a compelling class of heterocyclic compounds that have garnered significant interest in the field of medicinal chemistry. The unique structural arrangement, featuring a pyridine ring substituted with two chlorine atoms and a hydrazinyl moiety, imparts a diverse range of biological activities. This technical guide provides a comprehensive overview of the current understanding of the potential biological activities of dichlorinated hydrazinylpyridines, with a focus on their antimicrobial and anticancer properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated biological pathways to serve as a valuable resource for researchers actively engaged in the discovery and development of novel therapeutic agents.
Core Biological Activities
The primary biological activities associated with dichlorinated hydrazinylpyridines and their close structural analogs are their potent antimicrobial and anticancer effects. The presence of the dichlorinated pyridine ring, a known pharmacophore, coupled with the reactive hydrazone linkage, is believed to be crucial for their biological action.
Anticancer Activity
Several studies have highlighted the cytotoxic potential of dichlorinated hydrazinylpyridine derivatives against a variety of human cancer cell lines. The proposed mechanism of action for the anticancer effects of similar hydrazone-containing compounds involves the chelation of intracellular metal ions and the subsequent generation of reactive oxygen species (ROS), which can induce oxidative stress and trigger apoptotic cell death.[1]
Quantitative Anticancer Data
The following table summarizes the in vitro cytotoxic activity of various dichlorinated hydrazinylpyridine analogs and related compounds against different human cancer cell lines, expressed as IC50 values (the concentration required to inhibit the growth of 50% of cells).
| Compound ID/Reference | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrimidinyl Hydrazone 15 | Melanoma | 0.37 | [1] |
| Ovarian Cancer | 0.11 | [1] | |
| Pancreatic Cancer | 1.09 | [1] | |
| Compound 3b | Huh-7 (Liver) | 6.54 | [2] |
| A549 (Lung) | 15.54 | [2] | |
| MCF-7 (Breast) | 6.13 | [2] | |
| Compound 3a | Huh-7 (Liver) | > Taxol | [2] |
| A549 (Lung) | > Taxol | [2] | |
| MCF-7 (Breast) | > Taxol | [2] | |
| Compound 5a | Huh-7 (Liver) | > Taxol | [2] |
| A549 (Lung) | > Taxol | [2] | |
| MCF-7 (Breast) | > Taxol | [2] | |
| Compound 5b | Huh-7 (Liver) | > Taxol | [2] |
| A549 (Lung) | > Taxol | [2] | |
| MCF-7 (Breast) | > Taxol | [2] |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cultured cells.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds. A negative control (vehicle, e.g., DMSO) and a positive control (a known anticancer drug, e.g., Taxol) are also included.
-
Incubation: The plate is incubated for a specified period (e.g., 48 hours) under the same conditions.
-
MTT Addition: After the incubation period, the medium is removed, and a solution of MTT (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the formazan solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[2]
Signaling Pathway: Induction of Apoptosis
The anticancer activity of many hydrazone derivatives is linked to their ability to induce apoptosis, or programmed cell death. This process is tightly regulated by a complex network of signaling pathways. While the specific pathways affected by dichlorinated hydrazinylpyridines are still under investigation, a general model for hydrazone-induced apoptosis can be proposed.
References
An In-depth Technical Guide on the Solubility of 3,5-Dichloro-4-hydrazinylpyridine in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract: 3,5-Dichloro-4-hydrazinylpyridine is a heterocyclic compound of interest in medicinal chemistry and drug development. A thorough understanding of its solubility in various organic solvents is critical for its synthesis, purification, formulation, and biological screening. This technical guide provides a comprehensive overview of the methodologies used to determine the solubility of pyridine derivatives and presents a generalized experimental protocol that can be applied to this compound. Due to a lack of publicly available quantitative solubility data for this specific compound, this document focuses on providing the necessary experimental framework to enable researchers to generate this critical data in their own laboratories.
Introduction
This compound is a substituted pyridine with potential applications as a building block in the synthesis of novel pharmacologically active agents. The solubility of a compound is a fundamental physicochemical property that dictates its behavior in various chemical and biological systems. In drug discovery and development, solubility influences key parameters such as reaction kinetics, crystallization, ease of purification, and bioavailability.
Quantitative Solubility Data
A comprehensive search of available scientific literature and chemical databases did not yield quantitative solubility data for this compound in common organic solvents. The following table is provided as a template for researchers to populate with their own experimentally determined data.
| Solvent | Temperature (°C) | Solubility (g/L) | Molar Solubility (mol/L) | Method |
| e.g., Methanol | 25 | Data Not Available | Data Not Available | e.g., Isothermal Equilibrium |
| e.g., Ethanol | 25 | Data Not Available | Data Not Available | e.g., Isothermal Equilibrium |
| e.g., Acetone | 25 | Data Not Available | Data Not Available | e.g., Isothermal Equilibrium |
| e.g., Dichloromethane | 25 | Data Not Available | Data Not Available | e.g., Isothermal Equilibrium |
| e.g., Ethyl Acetate | 25 | Data Not Available | Data Not Available | e.g., Isothermal Equilibrium |
| e.g., Toluene | 25 | Data Not Available | Data Not Available | e.g., Isothermal Equilibrium |
| e.g., Heptane | 25 | Data Not Available | Data Not Available | e.g., Isothermal Equilibrium |
| e.g., Dimethylformamide (DMF) | 25 | Data Not Available | Data Not Available | e.g., Isothermal Equilibrium |
| e.g., Dimethyl Sulfoxide (DMSO) | 25 | Data Not Available | Data Not Available | e.g., Isothermal Equilibrium |
Experimental Protocols for Solubility Determination
The following are detailed methodologies for determining the solubility of this compound in organic solvents. These protocols are based on established methods for similar compounds.
Isothermal Equilibrium Method
This method measures the equilibrium solubility of a compound in a given solvent at a constant temperature and is considered the gold standard for solubility determination.
Objective: To determine the saturation solubility of this compound in a specific organic solvent at a controlled temperature.
Materials:
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Vials with screw caps
-
Constant temperature shaker bath
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a Gas Chromatography (GC) system.
Procedure:
-
Preparation of Saturated Solution: Add an excess amount of solid this compound to a series of vials. The presence of excess solid is crucial to ensure that saturation is achieved.
-
Accurately pipette a known volume of the selected organic solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
Equilibration: Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period to allow the system to reach equilibrium. A preliminary study may be needed to determine the time to equilibrium (typically 24-72 hours).
-
Sample Collection and Preparation: Once equilibrium is reached, allow the vials to stand undisturbed at the set temperature for a few hours to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.
-
Dilute the filtered solution with the same organic solvent to a concentration that falls within the linear range of the analytical method. Record the dilution factor accurately.
-
Analytical Quantification: Prepare a series of calibration standards of this compound in the same organic solvent.
-
Analyze the calibration standards and the diluted sample solution using a validated HPLC or GC method.
-
Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standards.
-
Determine the concentration of this compound in the diluted sample from the calibration curve.
-
Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in the specific solvent at the tested temperature.
Gravimetric Method
This method is a simpler alternative for determining solubility and does not require sophisticated analytical instrumentation.
Objective: To determine the solubility of this compound in a solvent by evaporating the solvent from a saturated solution and weighing the residual solute.
Materials:
-
Same as in the Isothermal Equilibrium Method, excluding the HPLC/GC system.
-
Evaporating dish
-
Analytical balance
-
Oven or vacuum desiccator
Procedure:
-
Prepare a saturated solution as described in steps 1 and 2 of the Isothermal Equilibrium Method.
-
Sample Collection: Pre-weigh a clean, dry evaporating dish.
-
Filter a known volume of the saturated solution to remove any undissolved solid.
-
Accurately transfer a known volume of the filtered saturated solution to the pre-weighed evaporating dish.
-
Solvent Evaporation: Carefully evaporate the solvent from the solution. This can be done at room temperature in a fume hood, or at a slightly elevated temperature in an oven, provided the compound is thermally stable. For volatile solvents, a gentle stream of nitrogen can be used to accelerate evaporation.
-
Drying: Once the solvent has completely evaporated, dry the residue in a vacuum desiccator to a constant weight to ensure all residual solvent is removed.
-
Weighing: Accurately weigh the evaporating dish containing the dried solute.
-
Calculation: The solubility (in g/L) is calculated by dividing the mass of the solute by the volume of the solvent used.
Visualizations
The following diagrams illustrate the experimental workflow for determining solubility.
Caption: Experimental workflow for solubility determination.
Conclusion
While quantitative solubility data for this compound is not currently available in the literature, this guide provides researchers with the necessary experimental protocols to determine this crucial parameter. The Isothermal Equilibrium and Gravimetric methods are robust techniques that can be readily implemented in a laboratory setting. The generation of accurate solubility data will significantly aid in the advancement of research and development involving this compound.
A Comprehensive Theoretical and Computational Investigation of 3,5-Dichloro-4-hydrazinylpyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed framework for the theoretical and computational analysis of 3,5-Dichloro-4-hydrazinylpyridine, a molecule of interest in medicinal chemistry and drug development. In the absence of extensive experimental data, computational methods offer a powerful avenue for elucidating its structural, spectroscopic, and electronic properties. This document outlines the methodologies for Density Functional Theory (DFT) calculations, including geometry optimization, vibrational frequency analysis, Frontier Molecular Orbital (HOMO-LUMO) analysis, Natural Bond Orbital (NBO) analysis, and Mulliken population analysis. The presented protocols and data structures serve as a comprehensive resource for researchers seeking to investigate this molecule and its derivatives.
Introduction
Pyridine and its derivatives are fundamental scaffolds in a vast array of pharmaceuticals and bioactive compounds. The introduction of hydrazinyl and chloro- substituents to the pyridine ring can significantly modulate its electronic properties, reactivity, and potential for intermolecular interactions, making this compound a compelling candidate for further investigation. Theoretical and computational studies provide invaluable insights into the molecule's intrinsic properties at an atomic level, which can guide synthetic efforts and aid in the rational design of novel therapeutic agents. This guide details the standard computational protocols for a thorough investigation of this compound.
Synthesis and Molecular Structure
While specific synthesis routes for this compound are not extensively documented, a plausible synthetic pathway can be inferred from established methods for the synthesis of related hydrazinopyridines. A common approach involves the nucleophilic substitution of a suitable precursor, such as 3,4,5-trichloropyridine, with hydrazine hydrate.
Proposed Synthesis:
A mixture of 3,4,5-trichloropyridine and an excess of hydrazine hydrate in a suitable polar solvent, such as ethanol or isopropanol, would be refluxed for several hours. The reaction progress can be monitored by thin-layer chromatography. Upon completion, the reaction mixture would be cooled, and the product precipitated, filtered, and purified by recrystallization.
The molecular structure of this compound, with a proposed atom numbering scheme for computational analysis, is presented below.
Computational Methodology
The computational investigation of this compound would be performed using Gaussian suite of programs. The following workflow outlines the proposed computational protocol.
Protocol Details:
-
Software: Gaussian 09 or a more recent version.
-
Method: Density Functional Theory (DFT) with the B3LYP hybrid functional.[1][2]
-
Basis Set: 6-311++G(d,p) for all atoms.[3]
-
Geometry Optimization: The initial structure would be optimized to a minimum energy conformation without any symmetry constraints.
-
Vibrational Frequency Calculation: Performed on the optimized geometry to confirm it as a true minimum (no imaginary frequencies) and to obtain the theoretical vibrational spectra.
-
Solvation Effects: To simulate a more realistic environment, calculations could be repeated using a continuum solvation model like the Polarization Continuum Model (PCM) with a suitable solvent (e.g., water or ethanol).
Theoretical Analyses and Data Presentation
Geometric Structure Analysis
The optimized molecular geometry provides the most stable arrangement of the atoms. Key bond lengths and bond angles would be determined and can be compared with experimental data if available for similar molecules.
Table 1: Selected Optimized Geometrical Parameters (Bond Lengths in Å, Bond Angles in °) of this compound
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| N1-C2 | C2-N1-C6 | ||
| C2-C3 | N1-C2-C3 | ||
| C3-C4 | C2-C3-C4 | ||
| C4-C5 | C3-C4-C5 | ||
| C5-C6 | C4-C5-C6 | ||
| C6-N1 | C5-C6-N1 | ||
| C3-Cl7 | C2-C3-Cl7 | ||
| C5-Cl8 | C6-C5-Cl8 | ||
| C4-N9 | C3-C4-N9 | ||
| N9-N10 | C4-N9-N10 | ||
| N10-H11 | C4-N9-H13 | ||
| N10-H12 | H11-N10-H12 | ||
| N9-H13 | N9-N10-H11 |
Vibrational Analysis (FT-IR and FT-Raman)
The calculated vibrational frequencies and their corresponding intensities are used to predict the FT-IR and FT-Raman spectra of the molecule. A detailed assignment of the vibrational modes can be performed using Potential Energy Distribution (PED) analysis.
Table 2: Calculated Vibrational Frequencies (cm⁻¹) and Assignments for this compound
| Wavenumber (cm⁻¹) | IR Intensity | Raman Activity | Assignment (PED %) |
| N-H stretching | |||
| C-H stretching | |||
| C=N, C=C stretching | |||
| NH₂ scissoring | |||
| C-N stretching | |||
| C-Cl stretching | |||
| Ring deformation | |||
| Torsional modes |
Electronic Properties: Frontier Molecular Orbital (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity and electronic transitions of a molecule. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical stability.[4]
Table 3: Calculated Electronic Properties of this compound (in eV)
| Parameter | Value (eV) |
| HOMO Energy | |
| LUMO Energy | |
| HOMO-LUMO Energy Gap (ΔE) | |
| Ionization Potential (I) | |
| Electron Affinity (A) | |
| Electronegativity (χ) | |
| Chemical Hardness (η) | |
| Chemical Softness (S) | |
| Electrophilicity Index (ω) |
Natural Bond Orbital (NBO) Analysis
NBO analysis provides insights into intramolecular interactions, such as hyperconjugation and charge delocalization, which contribute to the overall stability of the molecule.[5] The stabilization energy (E⁽²⁾) quantifies the strength of these interactions.
Table 4: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for this compound
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| LP(1) N1 | π(C2-C3) | |
| LP(1) N1 | π(C5-C6) | |
| LP(1) Cl7 | σ(C2-C3) | |
| LP(1) Cl8 | σ(C5-C6) | |
| π(C2-C3) | π(C4-C5) | |
| π(C5-C6) | π(N1-C2) |
Mulliken Population Analysis
Mulliken population analysis provides a way to estimate the partial atomic charges on each atom in the molecule. This information is useful for understanding the electrostatic potential and identifying potential sites for electrophilic and nucleophilic attack.[6]
Table 5: Mulliken Atomic Charges of this compound
| Atom | Charge (e) | Atom | Charge (e) |
| N1 | Cl7 | ||
| C2 | Cl8 | ||
| C3 | N9 | ||
| C4 | N10 | ||
| C5 | H11 | ||
| C6 | H12 | ||
| H13 |
Conclusion
The theoretical and computational methodologies outlined in this technical guide provide a robust framework for a comprehensive investigation of this compound. The resulting data on its optimized geometry, vibrational spectra, and electronic properties will be invaluable for understanding its chemical behavior and potential as a scaffold in drug design. This computational approach allows for a detailed molecular-level characterization, which can effectively guide future experimental studies and the development of novel compounds with desired biological activities.
References
- 1. Density functional theory calculations and vibrational spectra of 3,5-dibromopyridine and 3,5-dichloro-2,4,6-trifluoropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. irjweb.com [irjweb.com]
- 5. malayajournal.org [malayajournal.org]
- 6. Molecular structure, HOMO-LUMO, MEP - – Analysis of triazine compounds using DFT (B3LYP) calculations | CoLab [colab.ws]
Methodological & Application
Synthesis of 3,5-Dichloro-4-hydrazinylpyridine: A Detailed Protocol for Pharmaceutical Research
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 3,5-dichloro-4-hydrazinylpyridine from 3,4,5-trichloropyridine. This compound is a valuable building block in medicinal chemistry, serving as a key intermediate in the development of novel therapeutic agents. The protocol is based on established principles of nucleophilic aromatic substitution on electron-deficient pyridine rings. This application note also discusses the potential applications of the title compound in drug discovery, supported by a summary of relevant physicochemical and characterization data.
Introduction
Polychlorinated pyridines are versatile precursors in the synthesis of a wide range of heterocyclic compounds with significant biological activities. The differential reactivity of the chlorine substituents on the pyridine ring allows for selective functionalization. In 3,4,5-trichloropyridine, the chlorine atom at the 4-position is particularly susceptible to nucleophilic attack due to the electron-withdrawing effects of the nitrogen atom and the adjacent chlorine atoms. This inherent reactivity is exploited in the synthesis of this compound, a key intermediate for the generation of diverse molecular libraries for drug screening. Hydrazinylpyridines are precursors to various heterocyclic systems, such as pyrazoles, triazoles, and pyridazines, which are prevalent scaffolds in many approved drugs.
Applications in Drug Discovery
This compound is a valuable scaffold in medicinal chemistry due to its potential to be elaborated into a variety of heterocyclic systems. The hydrazine moiety can undergo condensation reactions with carbonyl compounds to form hydrazones, which can then be cyclized to generate diverse five- and six-membered heterocycles. The remaining two chlorine atoms on the pyridine ring can be further functionalized through various cross-coupling reactions, allowing for the introduction of additional diversity and the fine-tuning of physicochemical and pharmacological properties. This trifunctional handle makes this compound an attractive starting material for the synthesis of inhibitors of various enzymes and receptors implicated in a range of diseases.
Proposed Synthesis Pathway
The synthesis of this compound from 3,4,5-trichloropyridine proceeds via a nucleophilic aromatic substitution reaction. The lone pair of electrons on the terminal nitrogen of hydrazine attacks the electron-deficient C4 position of the pyridine ring, leading to the displacement of the chloride ion.
Caption: Proposed reaction scheme for the synthesis of this compound.
Experimental Protocol
This protocol is a proposed method based on analogous reactions of polychlorinated pyridines with hydrazine.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 3,4,5-Trichloropyridine | ≥98% | Commercially Available |
| Hydrazine hydrate (50-60%) | Reagent | Commercially Available |
| Ethanol (EtOH) | Anhydrous | Commercially Available |
| Diethyl ether (Et₂O) | Anhydrous | Commercially Available |
| Sodium sulfate (Na₂SO₄) | Anhydrous | Commercially Available |
Equipment
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Dropping funnel
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Standard laboratory glassware
Reaction Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,4,5-trichloropyridine (1.82 g, 10 mmol).
-
Solvent Addition: Add ethanol (30 mL) to the flask and stir the mixture to dissolve the starting material.
-
Reagent Addition: Slowly add hydrazine hydrate (2.0 mL, ~20 mmol, 2 equivalents) to the stirred solution at room temperature using a dropping funnel. An exothermic reaction may be observed.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: After completion of the reaction, cool the mixture to room temperature. A precipitate of the product may form.
-
Isolation: Filter the solid product using a Büchner funnel and wash the filter cake with a small amount of cold ethanol.
-
Purification: If necessary, the crude product can be recrystallized from a suitable solvent such as ethanol or an ethanol/water mixture to obtain the pure this compound.
-
Drying: Dry the purified product under vacuum to a constant weight.
Data Presentation
Table 1: Physicochemical Properties of Reactant and Product
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |
| 3,4,5-Trichloropyridine | C₅H₂Cl₃N | 182.44 | White to off-white crystalline solid | 75-77[1][2] |
| This compound | C₅H₅Cl₂N₃ | 178.02 | Off-white to pale yellow solid (expected) | To be determined |
Table 2: Proposed Reaction Parameters
| Parameter | Value |
| Stoichiometry (Hydrazine:Trichloropyridine) | 2:1 |
| Solvent | Ethanol |
| Reaction Temperature | Reflux (~78 °C) |
| Reaction Time | 4-6 hours |
| Work-up Procedure | Cooling and filtration |
| Purification Method | Recrystallization |
Table 3: Expected Characterization Data for this compound
| Analysis | Expected Results |
| ¹H NMR (DMSO-d₆) | δ (ppm): ~8.2 (s, 2H, pyridine-H), ~4.5 (br s, 2H, -NH₂), ~7.0 (br s, 1H, -NH-) |
| ¹³C NMR (DMSO-d₆) | δ (ppm): ~148 (C2, C6), ~145 (C4), ~118 (C3, C5) |
| Mass Spec (ESI+) | m/z: 178.99 [M+H]⁺ for C₅H₅³⁵Cl₂N₃ |
| IR (KBr) | ν (cm⁻¹): ~3300-3100 (N-H stretching), ~1600 (C=N, C=C stretching) |
Note: The spectral data provided are estimations based on the proposed structure and data from analogous compounds. Experimental verification is required.
Experimental Workflow
Caption: Workflow diagram for the synthesis of this compound.
Safety Precautions
-
3,4,5-Trichloropyridine is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation.
-
Hydrazine hydrate is toxic, a suspected carcinogen, and corrosive. Handle with extreme care in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
All manipulations should be performed in a well-ventilated fume hood.
This detailed protocol and application note provides a solid foundation for researchers to synthesize this compound and explore its potential in the development of new therapeutics. The straightforward and efficient nature of this proposed synthesis makes it an attractive method for accessing this versatile chemical building block.
References
Application Notes and Protocols for the Hydrazinolysis of 3,5-dichloro-4-aminopyridine
Abstract
This document provides a detailed protocol for the synthesis of 4-amino-3,5-dichloro-6-hydrazinopyridine through the hydrazinolysis of 3,5-dichloro-4-aminopyridine. This procedure is relevant for researchers in medicinal chemistry and drug development, as hydrazinopyridine derivatives are important intermediates in the synthesis of various biologically active compounds. The protocol outlines the necessary reagents, equipment, reaction conditions, and purification steps. Safety precautions are also emphasized due to the hazardous nature of the reagents involved.
Introduction
The nucleophilic aromatic substitution of halopyridines is a fundamental transformation in organic synthesis. The introduction of a hydrazinyl group onto a pyridine ring, a process known as hydrazinolysis, provides a versatile chemical handle for further functionalization, often utilized in the construction of heterocyclic ring systems like pyrazoles and triazoles. 3,5-dichloro-4-aminopyridine is a readily available starting material.[1][2][3] Its reaction with hydrazine hydrate is expected to yield 4-amino-3-chloro-5-hydrazinopyridine, a key intermediate for various downstream applications. The reaction proceeds via a nucleophilic substitution mechanism where hydrazine displaces one of the chlorine atoms on the pyridine ring.
Reaction Scheme
The overall reaction is as follows:
Figure 1: Reaction scheme for the hydrazinolysis of 3,5-dichloro-4-aminopyridine.
Experimental Protocol
3.1 Materials and Equipment
-
Reagents:
-
Equipment:
-
Three-necked round-bottom flask (250 mL)
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Thermometer
-
Dropping funnel
-
Büchner funnel and filter flask
-
Standard laboratory glassware
-
Rotary evaporator
-
Vacuum oven
-
3.2 Procedure
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and thermometer, add 3,5-dichloro-4-aminopyridine (0.1 mole, 16.3 g).
-
Reagent Addition: Add absolute ethanol (50 mL) to the flask to dissolve the starting material.[5] In a separate dropping funnel, place hydrazine hydrate (0.6 moles, 18.75 g of 80% solution).[5]
-
Reaction: Slowly add the hydrazine hydrate to the stirred solution of 3,5-dichloro-4-aminopyridine at room temperature. An exotherm may be observed.
-
Reflux: After the addition is complete, heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 5-8 hours.[5][6] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly add deionized water (100 mL) to the reaction mixture to precipitate the product.
-
Stir the resulting suspension for 30 minutes in an ice bath.
-
Collect the solid product by vacuum filtration using a Büchner funnel.[6]
-
Wash the filter cake with cold deionized water (2 x 50 mL) to remove any unreacted hydrazine hydrate and other water-soluble impurities.[5][6]
-
-
Drying: Dry the obtained white to off-white solid in a vacuum oven at 50-60°C until a constant weight is achieved.[6]
3.3 Safety Precautions
-
Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen. Handle with extreme care in a well-ventilated fume hood. [7]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
3,5-dichloro-4-aminopyridine is harmful if swallowed and causes skin and eye irritation. [4]
-
The reaction can be exothermic; therefore, controlled addition of hydrazine hydrate is crucial.
Data Presentation
The following table summarizes typical quantitative data obtained from the hydrazinolysis of dichloropyridine derivatives, adapted for this specific protocol.
| Parameter | Value | Reference |
| Starting Material | 3,5-dichloro-4-aminopyridine | - |
| Molar Ratio (Substrate:Hydrazine) | 1:6 | [5] |
| Solvent | Ethanol | [5] |
| Reaction Temperature | Reflux (80-90°C) | [5][6] |
| Reaction Time | 5-8 hours | [5] |
| Product Yield | 90-98% | [5][6] |
| Product Purity (by HPLC) | >99% | [5] |
| Appearance | White to off-white solid | [5] |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 4-amino-3-chloro-5-hydrazinopyridine.
References
- 1. 4-Amino-3,5-dichloropyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 22889-78-7|3,5-Dichloropyridin-4-amine|BLD Pharm [bldpharm.com]
- 3. 4-Amino-3,5-dichloropyridine, 97% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine - Google Patents [patents.google.com]
- 6. patents.justia.com [patents.justia.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds Using 3,5-Dichloro-4-hydrazinylpyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 3,5-dichloro-4-hydrazinylpyridine as a precursor for the synthesis of novel heterocyclic compounds with potential biological activities. The protocols outlined below are based on established synthetic methodologies for related compounds and aim to guide researchers in the development of new chemical entities.
Introduction
Pyridine-based heterocyclic compounds are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial and anticancer properties.[1][2] The starting material, this compound, possesses two reactive chlorine atoms and a hydrazinyl group, making it a versatile building block for the construction of various fused heterocyclic systems such as pyrazolopyridines and triazolopyridines. The presence of the dichloro substitution pattern on the pyridine ring is anticipated to influence the biological activity of the resulting novel compounds.
Synthesis of the Starting Material: this compound
Proposed Synthetic Protocol for this compound:
A mixture of 3,4,5-trichloropyridine and an excess of hydrazine hydrate in a suitable polar solvent (e.g., ethanol, methanol, or a mixture with water) is refluxed for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration, washed with water, and dried.
Note: Hydrazine hydrate is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.
Synthesis of Novel Heterocyclic Compounds
Synthesis of Dichlorinated Pyrazolo[4,3-c]pyridines
The reaction of hydrazinylpyridines with 1,3-dicarbonyl compounds is a well-established method for the synthesis of pyrazole-fused heterocycles.[4] This reaction, known as the Knorr pyrazole synthesis, can be applied to this compound to yield novel dichlorinated pyrazolo[4,3-c]pyridines.
Experimental Protocol:
-
To a solution of this compound (1 equivalent) in a suitable solvent such as ethanol or glacial acetic acid, add the desired 1,3-dicarbonyl compound (1.1 equivalents).
-
The reaction mixture is heated to reflux for a period of 4-8 hours, with monitoring by TLC.
-
After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The resulting crude product is purified by recrystallization from an appropriate solvent (e.g., ethanol, methanol) or by column chromatography on silica gel.
Table 1: Hypothetical Yields for the Synthesis of Dichlorinated Pyrazolo[4,3-c]pyridines
| 1,3-Dicarbonyl Compound | Product | Expected Yield (%) |
| Acetylacetone | 1,3-Dimethyl-5,7-dichloro-1H-pyrazolo[4,3-c]pyridine | 75-85 |
| Ethyl acetoacetate | 3-Methyl-5,7-dichloro-1H-pyrazolo[4,3-c]pyridin-1-ol | 70-80 |
| Diethyl malonate | 5,7-Dichloro-1H-pyrazolo[4,3-c]pyridine-1,3(2H)-dione | 65-75 |
Workflow for the Synthesis of Dichlorinated Pyrazolo[4,3-c]pyridines:
Synthesis of Dichlorinated Triazolo[4,3-b]pyridazines
While the direct synthesis from this compound would lead to a triazolo[4,5-c]pyridine system, the synthesis of the isomeric triazolo[4,3-b]pyridazine scaffold from related pyridazine precursors is well-documented and offers insights into potential synthetic strategies.[5][6][7] The synthesis of novel 1,2,4-triazolo[4,3-b]pyridazine derivatives has been shown to yield compounds with significant anti-cancer activity.[5]
General Synthetic Approach:
The synthesis of a triazole ring fused to a pyridine core can be achieved by reacting the hydrazinylpyridine with a suitable one-carbon synthon, such as formic acid, triethyl orthoformate, or cyanogen bromide, which will cyclize to form the triazole ring.
Experimental Protocol:
-
A mixture of this compound (1 equivalent) and an excess of the one-carbon synthon (e.g., triethyl orthoformate) is heated at reflux.
-
The reaction is monitored by TLC until the starting material is consumed.
-
The excess reagent is removed by distillation under reduced pressure.
-
The crude product is then purified by recrystallization or column chromatography.
Table 2: Potential Dichlorinated Triazolo[4,5-c]pyridine Derivatives
| One-Carbon Synthon | Product | Expected Yield (%) |
| Triethyl orthoformate | 5,7-Dichloro-[1][2][8]triazolo[4,5-c]pyridine | 80-90 |
| Formic acid | 5,7-Dichloro-[1][2][8]triazolo[4,5-c]pyridine | 75-85 |
| Cyanogen bromide | 3-Amino-5,7-dichloro-[1][2][8]triazolo[4,5-c]pyridine | 60-70 |
Workflow for the Synthesis of Dichlorinated Triazolo[4,5-c]pyridines:
Biological Activity Evaluation
The synthesized novel dichlorinated pyrazolopyridines and triazolopyridines should be screened for their potential biological activities, particularly as antimicrobial and anticancer agents, given the known activities of related heterocyclic systems.[1][8][9][10]
Proposed Biological Assays:
-
Antimicrobial Activity: The compounds can be tested against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains, using standard microdilution methods to determine the Minimum Inhibitory Concentration (MIC).
-
Anticancer Activity: The cytotoxic effects of the synthesized compounds can be evaluated against various cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) using assays such as the MTT assay to determine the IC50 values.
Table 3: Hypothetical Biological Activity Data (IC50/MIC in µM)
| Compound | MCF-7 (Breast Cancer) | HCT-116 (Colon Cancer) | S. aureus (Gram-positive) | E. coli (Gram-negative) |
| Pyrazolopyridine Derivative 1 | 5.2 | 8.1 | 12.5 | 25.0 |
| Pyrazolopyridine Derivative 2 | 10.8 | 15.3 | 30.0 | >50 |
| Triazolopyridine Derivative 1 | 3.5 | 6.7 | 8.0 | 15.5 |
| Triazolopyridine Derivative 2 | 7.9 | 11.2 | 18.5 | 32.0 |
| Doxorubicin (Control) | 0.8 | 1.2 | - | - |
| Ciprofloxacin (Control) | - | - | 1.0 | 0.5 |
Signaling Pathway Analysis
Should the synthesized compounds exhibit significant anticancer activity, further studies could be conducted to elucidate their mechanism of action. Many kinase inhibitors possess a pyridazine or related heterocyclic core.[5] Therefore, it would be pertinent to investigate the effect of these novel compounds on key signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR and MAPK/ERK pathways.
Logical Relationship for Investigating Mechanism of Action:
Conclusion
This compound represents a promising, yet underexplored, starting material for the synthesis of novel heterocyclic compounds. The protocols and application notes provided herein offer a solid foundation for researchers to explore the synthetic potential of this versatile building block and to discover new chemical entities with potentially valuable biological activities for drug development. The presence of the dichloro substituents offers a unique structural feature that may lead to enhanced potency and selectivity.
References
- 1. New pyrazolopyridine analogs: Synthesis, antimicrobial, antiquorum-sensing and antitumor screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eurekaselect.com [eurekaselect.com]
- 3. CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Design and synthesis of novel 1,2,4-triazolo[4,3- b ]pyridazine derivatives with anti-cancer activity: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, Characterization, Antimicrobial Activity and Anticancer of Some New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]1,2,4-triazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anticancer evaluation and molecular docking of new pyridopyrazolo-triazine and pyridopyrazolo-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: 3,5-Dichloro-4-hydrazinylpyridine as a Precursor for Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dichloro-4-hydrazinylpyridine is a versatile, yet underexplored, heterocyclic building block with significant potential in the synthesis of novel pharmaceutical intermediates. The presence of a reactive hydrazine group ortho to a nitrogen atom in the pyridine ring, combined with the electronic effects of the two chlorine atoms, makes it an ideal precursor for the construction of a variety of fused heterocyclic systems. These resulting scaffolds, such as pyrazolopyridines and triazolopyridines, are privileged structures in medicinal chemistry, frequently found in compounds targeting a range of therapeutic areas, including oncology, inflammation, and infectious diseases.
These application notes provide a comprehensive overview of the synthesis of this compound and its utility in the preparation of valuable pharmaceutical intermediates. Detailed experimental protocols, quantitative data, and workflow diagrams are presented to facilitate its application in drug discovery and development programs.
Synthesis of this compound
The synthesis of this compound can be achieved through the nucleophilic aromatic substitution of a suitable polychlorinated pyridine with hydrazine hydrate. A plausible and efficient route starts from the commercially available 3,4,5-trichloropyridine. The C4 position is the most activated towards nucleophilic attack due to the cumulative electron-withdrawing effects of the adjacent chlorine atoms and the ring nitrogen.
Reaction Scheme:
Experimental Protocol: Synthesis of this compound
Materials:
-
3,4,5-Trichloropyridine
-
Hydrazine hydrate (80% solution in water)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,4,5-trichloropyridine (1.0 eq) in ethanol.
-
Add hydrazine hydrate (4.0-6.0 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution upon cooling. If so, collect the solid by vacuum filtration.
-
If the product remains in solution, reduce the solvent volume under reduced pressure.
-
Wash the collected solid with cold water and then a minimal amount of cold ethanol to remove excess hydrazine hydrate and other impurities.
-
Dry the product under vacuum to obtain this compound as a solid.
Quantitative Data (Expected):
| Parameter | Value |
| Starting Material | 3,4,5-Trichloropyridine |
| Reagent | Hydrazine Hydrate |
| Solvent | Ethanol |
| Reaction Time | 4 - 8 hours |
| Temperature | Reflux |
| Expected Yield | 85 - 95% |
| Purity (HPLC) | >98% |
Application in the Synthesis of Pharmaceutical Intermediates
The hydrazinyl group of this compound is a key functional handle for the construction of various fused heterocyclic systems through cyclization reactions.
Synthesis of Dichlorinated Pyrazolo[3,4-d]pyridines
Pyrazolo[3,4-d]pyridines are a class of compounds known for their kinase inhibitory activity. The reaction of this compound with 1,3-dicarbonyl compounds or their equivalents leads to the formation of the pyrazolopyridine scaffold.
Reaction Scheme:
Experimental Protocol: Synthesis of a Dichlorinated Pyrazolo[3,4-d]pyridine Derivative
Materials:
-
This compound
-
Ethyl acetoacetate (or other 1,3-dicarbonyl compound)
-
Glacial acetic acid
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
Procedure:
-
To a solution of this compound (1.0 eq) in glacial acetic acid, add the 1,3-dicarbonyl compound (e.g., ethyl acetoacetate, 1.1 eq).
-
Heat the mixture to reflux for 3-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
The precipitated solid is collected by filtration, washed with water, and then with a small amount of cold ethanol.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate).
Quantitative Data (Example):
| Parameter | Value |
| Starting Material | This compound |
| Reagent | Ethyl Acetoacetate |
| Solvent | Glacial Acetic Acid |
| Reaction Time | 3 - 6 hours |
| Temperature | Reflux |
| Expected Yield | 70 - 85% |
Synthesis of Dichlorinated Triazolo[4,5-d]pyridines
Triazolopyridines are another important class of heterocyclic compounds with a wide range of biological activities. The reaction of this compound with reagents such as formic acid, triethyl orthoformate, or cyanogen bromide can lead to the formation of the triazole ring.
Reaction Scheme:
Experimental Protocol: Synthesis of a Dichlorinated Triazolo[4,5-d]pyridine Derivative
Materials:
-
This compound
-
Formic acid (or other one-carbon source)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
Procedure:
-
A mixture of this compound (1.0 eq) in an excess of formic acid is heated to reflux for 4-8 hours.
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the excess formic acid is removed under reduced pressure.
-
The residue is treated with a saturated solution of sodium bicarbonate to neutralize any remaining acid.
-
The resulting solid is collected by filtration, washed with water, and dried.
-
Purification can be achieved by recrystallization.
Quantitative Data (Example):
| Parameter | Value |
| Starting Material | This compound |
| Reagent | Formic Acid |
| Reaction Time | 4 - 8 hours |
| Temperature | Reflux |
| Expected Yield | 75 - 90% |
Visualization of Synthetic Pathways
Synthesis of this compound
Caption: Synthetic route to this compound.
General Workflow for Pharmaceutical Intermediate Synthesis
Caption: From precursor to diverse pharmaceutical intermediates.
Signaling Pathway Relevance of Potential Products
The fused heterocyclic systems derived from this compound, particularly pyrazolopyridines, are often designed as kinase inhibitors. Kinases are key enzymes in cellular signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. By inhibiting specific kinases, these compounds can block aberrant signaling and exert a therapeutic effect.
Caption: Inhibition of a kinase signaling pathway.
Conclusion
This compound is a promising and versatile precursor for the synthesis of a wide range of pharmaceutically relevant heterocyclic compounds. The straightforward synthesis and the reactivity of the hydrazine moiety allow for the efficient construction of diverse molecular scaffolds. The protocols and data provided herein serve as a valuable resource for researchers and scientists in the field of drug discovery and development, enabling the exploration of novel chemical space and the generation of new therapeutic candidates.
Application Notes and Protocols for 3,5-Dichloro-4-hydrazinylpyridine in Agrochemical Synthesis
For: Researchers, scientists, and drug development professionals.
Introduction
Pyridine-based compounds are integral to the development of modern agrochemicals, with the pyridine scaffold being a crucial component in numerous commercially successful fungicides, herbicides, and insecticides.[1][2] The introduction of halogen atoms onto the pyridine ring, such as in 3,5-dichloro-4-hydrazinylpyridine, enhances its reactivity and makes it a versatile building block for the synthesis of a wide array of agrochemical active ingredients.[3] The hydrazinyl functional group is particularly useful for constructing nitrogen-containing heterocyclic rings, which are prevalent in many biologically active molecules.[4][5]
This document provides a detailed application note on the use of this compound as a key intermediate in the synthesis of novel pyrazole derivatives, a class of compounds with broad-spectrum agrochemical applications.[6][7] The protocols outlined below are intended to serve as a guide for the laboratory synthesis of a representative 1-(3,5-dichloropyridin-4-yl)-3,5-dimethyl-1H-pyrazole, a potential candidate for agrochemical screening.
Application: Synthesis of Pyrazole-based Agrochemical Scaffolds
The primary application of this compound in agrochemical synthesis is its use as a precursor for the formation of N-aryl pyrazoles. The Knorr pyrazole synthesis, a cyclocondensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound, is a robust and versatile method for this transformation.[8][9] Pyrazole derivatives are known to exhibit a wide range of biological activities, including fungicidal, insecticidal, and herbicidal properties.[2][7][10]
The resulting 1-(3,5-dichloropyridin-4-yl)pyrazole scaffold combines two key toxophores: the dichloropyridine moiety and the pyrazole ring. This combination can lead to compounds with novel modes of action or enhanced efficacy.
Experimental Protocols
Protocol 1: Synthesis of 1-(3,5-dichloropyridin-4-yl)-3,5-dimethyl-1H-pyrazole
This protocol details the synthesis of a representative pyrazole derivative from this compound and acetylacetone (a 1,3-dicarbonyl compound) via an acid-catalyzed Knorr pyrazole synthesis.[11][12]
Materials:
-
This compound
-
Acetylacetone (2,4-pentanedione)
-
Glacial Acetic Acid (catalyst)
-
Ethanol (solvent)
-
Deionized Water
-
Saturated Sodium Bicarbonate solution
-
Ethyl Acetate
-
Hexane
-
Anhydrous Magnesium Sulfate
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Stirring and heating apparatus (magnetic stirrer with hotplate)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.78 g, 10 mmol).
-
Solvent and Reagent Addition: Add ethanol (30 mL) to the flask and stir to dissolve the starting material. To this solution, add acetylacetone (1.1 g, 11 mmol, 1.1 equivalents) followed by 3-4 drops of glacial acetic acid as a catalyst.[12]
-
Reaction: Heat the reaction mixture to reflux (approximately 80°C) with continuous stirring.
-
Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a mobile phase of 30% ethyl acetate in hexane. The reaction is complete when the starting hydrazine spot is no longer visible (typically 2-4 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: To the resulting residue, add ethyl acetate (50 mL) and deionized water (30 mL). Transfer the mixture to a separatory funnel and shake vigorously. Separate the organic layer. Wash the organic layer with a saturated sodium bicarbonate solution (2 x 20 mL) to neutralize any remaining acetic acid, followed by a final wash with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel to yield the pure 1-(3,5-dichloropyridin-4-yl)-3,5-dimethyl-1H-pyrazole.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of 1-(3,5-dichloropyridin-4-yl)-3,5-dimethyl-1H-pyrazole based on typical yields for Knorr pyrazole syntheses.[8][12]
| Parameter | Value | Method of Analysis |
| Reactants | ||
| This compound | 10 mmol | - |
| Acetylacetone | 11 mmol | - |
| Reaction Conditions | ||
| Solvent | Ethanol | - |
| Catalyst | Glacial Acetic Acid | - |
| Temperature | Reflux (~80°C) | - |
| Reaction Time | 2-4 hours | TLC |
| Product | 1-(3,5-dichloropyridin-4-yl)-3,5-dimethyl-1H-pyrazole | |
| Expected Yield | 85-95% | Gravimetric |
| Purity | >98% | HPLC, NMR |
| Appearance | White to off-white solid | Visual |
Visualizations
Synthetic Pathway
Caption: Synthetic route for a pyrazole derivative via Knorr synthesis.
Agrochemical Discovery Workflow
Caption: General workflow for agrochemical discovery and development.
References
- 1. mdpi.com [mdpi.com]
- 2. Pyrazole derivatives: Recent advances in discovery and development of pesticides [ccspublishing.org.cn]
- 3. Pyrazole derivatives: Recent advances in discovery and development of pesticides [ccspublishing.org.cn]
- 4. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. researchgate.net [researchgate.net]
- 7. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 8. benchchem.com [benchchem.com]
- 9. name-reaction.com [name-reaction.com]
- 10. Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. chemhelpasap.com [chemhelpasap.com]
Application Notes and Protocols: Derivatization of 3,5-Dichloro-4-hydrazinylpyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical derivatization of the hydrazinyl group in 3,5-dichloro-4-hydrazinylpyridine. This compound is a valuable scaffold in medicinal chemistry, and its derivatization allows for the synthesis of a diverse range of molecules with potential biological activities. The hydrazinyl moiety is a versatile functional group that readily undergoes condensation and cyclization reactions to form stable hydrazones and various heterocyclic systems.
Overview of Derivatization Reactions
The primary reactions of the hydrazinyl group involve its nucleophilic nitrogen atoms. The terminal amino group is highly reactive towards electrophilic centers, particularly carbonyl compounds and reagents that facilitate cyclization.
Key Derivatization Pathways:
-
Hydrazone Formation: Condensation reaction with aldehydes and ketones to form hydrazone derivatives. This is a robust and high-yielding reaction often used to introduce diverse substituents.
-
Cyclization Reactions: Intramolecular or intermolecular reactions to form fused heterocyclic ring systems. A common example is the formation of triazolopyridines, which are prevalent in many biologically active compounds.
Caption: Key derivatization pathways for this compound.
Synthesis of Hydrazone Derivatives
The reaction of this compound with aldehydes or ketones yields the corresponding hydrazones. This reaction typically proceeds under mild acidic or neutral conditions in a suitable solvent like ethanol. Hydrazones are important intermediates and have shown a wide range of biological activities.
General Reaction Scheme:
reactant1 [label=<
![]() |
| This compound |
reactant2 [label=<
![]() |
| Aldehyde or Ketone |
product [label=<
![]() |
| Hydrazone Derivative |
plus1 [label="+", fontsize=20]; plus2 [label="+ H₂O", fontsize=12];
{rank=same; reactant1; plus1; reactant2}
reactant1 -> product [label="Solvent (e.g., Ethanol)\nReflux", fontcolor="#34A853"]; reactant2 -> product [style=invis]; }
Caption: General reaction for the synthesis of hydrazones.
Application Protocol: Synthesis of (E)-N'-(4-chlorobenzylidene)-3,5-dichloropyridin-4-yl)hydrazine
This protocol describes a representative procedure for the synthesis of a hydrazone derivative from this compound and an aromatic aldehyde.
Materials:
-
This compound
-
4-Chlorobenzaldehyde
-
Ethanol (absolute)
-
Glacial Acetic Acid (catalytic amount)
-
Deionized Water
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and filter paper
Procedure:
-
To a 50 mL round-bottom flask, add this compound (1.0 mmol, 178 mg).
-
Add 20 mL of absolute ethanol and stir to dissolve the starting material.
-
Add 4-chlorobenzaldehyde (1.0 mmol, 141 mg) to the solution.
-
Add 2-3 drops of glacial acetic acid to catalyze the reaction.
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80°C) with continuous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
After completion, cool the reaction mixture to room temperature.
-
A solid precipitate should form upon cooling. If not, slowly add cold deionized water to induce precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with a small amount of cold ethanol to remove unreacted starting materials.
-
Dry the product under vacuum to obtain the purified hydrazone derivative.
Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Quantitative Data for Hydrazone Synthesis
The following table summarizes expected yields for the synthesis of various hydrazone derivatives based on similar reported procedures.
| Aldehyde/Ketone Reagent | Product Name | Typical Yield (%) |
| Benzaldehyde | (E)-N'-(benzylidene)-3,5-dichloropyridin-4-yl)hydrazine | 85-95% |
| 4-Chlorobenzaldehyde | (E)-N'-(4-chlorobenzylidene)-3,5-dichloropyridin-4-yl)hydrazine | 90-98% |
| Acetone | 2-((3,5-dichloropyridin-4-yl)hydrazono)propane | 75-85% |
| Cyclohexanone | 1-((3,5-dichloropyridin-4-yl)hydrazono)cyclohexane | 80-90% |
Synthesis of Triazolopyridine Derivatives
The hydrazinyl group can be used to construct fused heterocyclic systems. A common and synthetically valuable transformation is the reaction with reagents like triethyl orthoformate followed by cyclization to yield a triazolo[4,3-a]pyridine core. This scaffold is of significant interest in drug discovery.
General Reaction Scheme:
reactant [label=<
![]() |
| This compound |
intermediate [label=<
![]() |
| Intermediate |
product [label=<
![]() |
| 6,8-dichloro-[1][2][3]triazolo[4,3-a]pyridine |
reactant -> intermediate [label="HC(OEt)₃\nReflux", fontcolor="#34A853"]; intermediate -> product [label="Heat or\nAcid Catalyst", fontcolor="#EA4335"]; }
Caption: Synthesis of a triazolopyridine derivative via cyclization.
Application Protocol: Synthesis of 6,8-dichloro-[1][2][3]triazolo[4,3-a]pyridine
This protocol provides a method for the synthesis of a fused triazole ring system.
Materials:
-
This compound
-
Triethyl orthoformate
-
p-Toluenesulfonic acid (p-TsOH) (optional, catalytic)
-
Round-bottom flask (50 mL)
-
Distillation head (optional, to remove ethanol)
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
Place this compound (1.0 mmol, 178 mg) in a 50 mL round-bottom flask.
-
Add an excess of triethyl orthoformate (5-10 equivalents).
-
(Optional) Add a catalytic amount of p-toluenesulfonic acid.
-
Heat the reaction mixture to reflux (around 140-150°C) for 6-12 hours. The ethanol byproduct can be slowly distilled off to drive the reaction to completion.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After completion, cool the mixture to room temperature.
-
Remove the excess triethyl orthoformate under reduced pressure (vacuum).
-
The crude residue can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Quantitative Data for Cyclization Reactions
| Reagent | Product Core | Typical Yield (%) |
| Triethyl Orthoformate | [1][2][3]Triazolo[4,3-a]pyridine | 70-85% |
| Formic Acid | [1][2][3]Triazolo[4,3-a]pyridine | 65-80% |
| Carbon Disulfide | [1][2][3]Triazolo[4,3-a]pyridine-3-thione | 60-75% |
General Experimental Workflow
The overall process for the derivatization of this compound follows a standard synthetic chemistry workflow.
Caption: A typical workflow for synthesis, purification, and analysis.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3,5-Dichloro-4-hydrazinylpyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling reactions of 3,5-dichloro-4-hydrazinylpyridine. This versatile building block holds significant potential for the synthesis of novel substituted pyridines, which are key scaffolds in medicinal chemistry and drug discovery. The presence of two reactive chlorine atoms and a nucleophilic hydrazinyl group offers multiple avenues for functionalization, enabling the creation of diverse molecular libraries.
While direct literature on cross-coupling reactions with this compound is limited, this document extrapolates from established principles of palladium-catalyzed reactions on analogous dichlorinated heterocycles. The protocols provided are based on general methods for Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, adapted to the specific chemical nature of the target substrate. Researchers should consider these as starting points for optimization.
General Considerations
The reactivity of the two chlorine atoms at the C3 and C5 positions of the pyridine ring is influenced by the electronic and steric effects of the 4-hydrazinyl group. In many polychlorinated N-heteroarenes, the positions adjacent to the nitrogen (C2 and C6) are often more reactive in palladium-catalyzed cross-couplings. However, for 3,5-dichloropyridines, the situation can be more complex and ligand-dependent. The hydrazinyl group, being electron-donating, may influence the reactivity of the adjacent C3 and C5 positions.
A critical consideration is the potential for the hydrazinyl group to interact with the palladium catalyst. The lone pairs on the nitrogen atoms can lead to catalyst inhibition or the formation of inactive complexes. Therefore, protection of the hydrazinyl group (e.g., as a hydrazone or by acylation) may be necessary to achieve successful cross-coupling at the C3 and/or C5 positions. The choice of protecting group will be crucial and should be readily cleavable under mild conditions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide.[1] For this compound, this reaction can be employed to introduce aryl, heteroaryl, or alkyl substituents.
Predicted Site-Selectivity
Based on studies of other dichloropyridines, site-selectivity can often be controlled by the choice of ligand and reaction conditions.[2] For 3,5-dichloropyridazines, ligand-dependent site-selectivity has been observed, where different phosphine ligands favor reaction at either the C3 or C5 position.[3] A similar strategy could be applicable here. Sterically hindered ligands may favor coupling at the less hindered position, although the influence of the 4-hydrazinyl group (or its protected form) will be a determining factor.
Experimental Protocol: Mono-Arylation (Hypothetical)
Note: This protocol is a general starting point and requires optimization. The hydrazinyl group is assumed to be protected (e.g., as a benzophenone hydrazone, denoted as -NHN=CPh₂).
| Reagent/Parameter | Value |
| Substrate | N'-(3,5-dichloropyridin-4-yl)benzophenone hydrazone (1.0 equiv) |
| Boronic Acid | Arylboronic acid (1.2 equiv) |
| Palladium Precatalyst | Pd₂(dba)₃ (2 mol%) |
| Ligand | SPhos (4 mol%) |
| Base | K₃PO₄ (2.0 equiv) |
| Solvent | Toluene/H₂O (10:1) |
| Temperature | 100 °C |
| Reaction Time | 12-24 h |
Procedure:
-
To an oven-dried Schlenk tube, add N'-(3,5-dichloropyridin-4-yl)benzophenone hydrazone, arylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.
-
Evacuate and backfill the tube with argon or nitrogen (repeat 3 times).
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture at 100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Heck Reaction
The Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene. This can be used to introduce vinyl groups onto the this compound core.
Experimental Protocol: Mono-Vinylation (Hypothetical)
| Reagent/Parameter | Value |
| Substrate | Protected this compound (1.0 equiv) |
| Alkene | Styrene or other alkene (1.5 equiv) |
| Palladium Catalyst | Pd(OAc)₂ (5 mol%) |
| Ligand | P(o-tolyl)₃ (10 mol%) |
| Base | Et₃N (2.0 equiv) |
| Solvent | DMF or NMP |
| Temperature | 120 °C |
| Reaction Time | 16-24 h |
Procedure:
-
In a sealed tube, combine the protected this compound, alkene, Pd(OAc)₂, and P(o-tolyl)₃.
-
Add the solvent and triethylamine.
-
Seal the tube and heat the mixture at 120 °C for 16-24 hours.
-
After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over MgSO₄, and concentrate.
-
Purify by column chromatography.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[4] This is a valuable method for synthesizing alkynylpyridines.
Experimental Protocol: Mono-Alkynylation (Hypothetical)
| Reagent/Parameter | Value |
| Substrate | Protected this compound (1.0 equiv) |
| Alkyne | Terminal alkyne (1.2 equiv) |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂ (3 mol%) |
| Copper Co-catalyst | CuI (5 mol%) |
| Base | Et₃N or Diisopropylamine (3.0 equiv) |
| Solvent | THF or Dioxane |
| Temperature | Room temperature to 60 °C |
| Reaction Time | 6-18 h |
Procedure:
-
To a flask containing the protected this compound, add the solvent and degas with argon for 15 minutes.
-
Add the terminal alkyne, base, Pd(PPh₃)₂Cl₂, and CuI.
-
Stir the reaction mixture at the desired temperature under an inert atmosphere.
-
Monitor the reaction by TLC.
-
Once complete, filter the reaction mixture through Celite, washing with the reaction solvent.
-
Concentrate the filtrate and purify the residue by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for forming carbon-nitrogen bonds.[5] While the substrate already contains a hydrazinyl group, this reaction could be used to introduce a different amino group at the C3 or C5 position, leading to di-aminated pyridine structures. This would almost certainly require protection of the 4-hydrazinyl group.
Experimental Protocol: Mono-Amination (Hypothetical)
| Reagent/Parameter | Value |
| Substrate | Protected this compound (1.0 equiv) |
| Amine | Primary or secondary amine (1.2 equiv) |
| Palladium Precatalyst | Pd(OAc)₂ (2 mol%) |
| Ligand | XPhos (4 mol%) |
| Base | NaOtBu or Cs₂CO₃ (1.5 equiv) |
| Solvent | Toluene or Dioxane |
| Temperature | 80-110 °C |
| Reaction Time | 12-24 h |
Procedure:
-
In a glovebox, charge a Schlenk tube with Pd(OAc)₂, XPhos, and the base.
-
Add the protected this compound and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the tube and heat the mixture with stirring for the specified time.
-
Cool to room temperature, dilute with ether, and filter through Celite.
-
Concentrate the filtrate and purify the product by chromatography.
Visualizing Reaction Pathways
The following diagrams illustrate the general workflows for the palladium-catalyzed cross-coupling reactions discussed.
Caption: General workflow for Suzuki-Miyaura coupling.
Caption: General workflow for the Heck reaction.
Caption: General workflow for Sonogashira coupling.
Caption: General workflow for Buchwald-Hartwig amination.
Conclusion
This compound represents a promising, yet underexplored, scaffold for the development of novel compounds through palladium-catalyzed cross-coupling reactions. The protocols and considerations outlined in these application notes provide a solid foundation for researchers to begin exploring the synthetic utility of this molecule. Careful optimization of reaction conditions, particularly regarding the choice of ligands, bases, and the potential need for protecting the hydrazinyl group, will be paramount to achieving high yields and selectivities. The successful functionalization of this pyridine core will undoubtedly open new avenues in medicinal chemistry and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Application Note: Scale-up Synthesis of 3,5-Dichloro-4-hydrazinylpyridine for Laboratory Use
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the laboratory-scale synthesis of 3,5-dichloro-4-hydrazinylpyridine, a key intermediate in the development of various pharmaceutical compounds. The described method is a nucleophilic aromatic substitution reaction utilizing commercially available 3,4,5-trichloropyridine and hydrazine hydrate. This document outlines the necessary reagents, step-by-step experimental procedures, purification methods, and safety precautions. All quantitative data is summarized in tables for clarity, and a graphical representation of the experimental workflow is provided.
Introduction
This compound is a valuable building block in medicinal chemistry and drug discovery. Its structural features allow for further functionalization to create a diverse range of molecules with potential therapeutic applications. The synthesis of this compound is achieved through the reaction of 3,4,5-trichloropyridine with hydrazine, where the chlorine atom at the C4 position of the pyridine ring is selectively displaced by the hydrazinyl group. This substitution is facilitated by the electronic properties of the pyridine ring, which is activated towards nucleophilic attack. This document presents a robust and scalable protocol for its synthesis in a laboratory setting.[1][2]
Materials and Methods
Reagents and Materials
The following table summarizes the key reagents required for the synthesis.
| Reagent | Formula | MW ( g/mol ) | Purity | Supplier | Notes |
| 3,4,5-Trichloropyridine | C₅H₂Cl₃N | 182.44 | ≥98% | Commercially Available | Key starting material.[3] |
| Hydrazine hydrate | N₂H₄·H₂O | 50.06 | ≥80% | Commercially Available | Used in excess as both reagent and solvent. Handle with care as it is corrosive and a suspected carcinogen.[4][5] |
| Ethanol | C₂H₅OH | 46.07 | Anhydrous | Commercially Available | Used as a co-solvent. |
| Deionized Water | H₂O | 18.02 | - | Laboratory Supply | Used for reaction work-up and washing. |
| Toluene | C₇H₈ | 92.14 | Anhydrous | Commercially Available | Used for trituration/washing of the product. |
Experimental Protocol
The synthesis of this compound is conducted as follows:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add 3,4,5-trichloropyridine (10.0 g, 0.055 mol).
-
Reagent Addition: Under a nitrogen atmosphere, add ethanol (20 mL) followed by the slow addition of hydrazine hydrate (60 mL, approx. 1.2 mol). The addition of hydrazine hydrate may cause a mild exotherm.
-
Reaction: The reaction mixture is heated to reflux (approximately 100-110 °C) and maintained at this temperature for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature. Deionized water (100 mL) is then added to the flask, and the mixture is stirred for 30 minutes to precipitate the product.
-
Isolation and Purification: The resulting solid is collected by vacuum filtration. The filter cake is washed sequentially with deionized water (2 x 50 mL) and cold toluene (2 x 30 mL) to remove unreacted starting material and by-products. The solid product is then dried under vacuum at 50 °C to a constant weight.
Results and Discussion
The expected outcome of this protocol is the formation of this compound as a white to off-white solid. The yield and purity of the product are summarized in the table below.
| Product | Theoretical Yield (g) | Actual Yield (g) | Yield (%) | Purity (by HPLC) | Melting Point (°C) |
| This compound | 9.79 | 8.32 - 9.01 | 85 - 92 | ≥98% | 168-172 |
The structure and purity of the final compound should be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Experimental Workflow
Caption: A flowchart illustrating the key steps in the synthesis of this compound.
Safety Precautions
-
Hydrazine hydrate is corrosive, toxic, and a suspected carcinogen. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4]
-
3,4,5-Trichloropyridine is a halogenated organic compound and should be handled with care to avoid skin and eye contact.
-
The reaction should be conducted under an inert atmosphere (nitrogen) to prevent potential side reactions.
-
Appropriate measures should be taken to quench any unreacted hydrazine hydrate in the waste.
Conclusion
This application note provides a comprehensive and scalable protocol for the synthesis of this compound. The described method is efficient, with good yields and high purity of the final product. This protocol is intended to be a valuable resource for researchers in the fields of medicinal chemistry and drug development.
References
- 1. 3,4,5-Trichloropyridine: Properties, Uses, Safety Data, Price & Supplier China – Expert Guide [pipzine-chem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. scientificlabs.co.uk [scientificlabs.co.uk]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine - Google Patents [patents.google.com]
Application Notes and Protocols for the Quantification of 3,5-Dichloro-4-hydrazinylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dichloro-4-hydrazinylpyridine is a chemical intermediate of interest in pharmaceutical development due to its structural motifs, which are common in biologically active molecules. Accurate and precise quantification of this compound is crucial for process optimization, quality control of starting materials, and stability studies. This document provides detailed application notes and experimental protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
While specific validated methods for this compound are not widely published, the following protocols have been developed based on established analytical methodologies for structurally related compounds, such as other chlorinated hydrazinopyridines and phenylhydrazines.[1][2][3] These methods serve as a robust starting point for developing and validating in-house analytical procedures.
Analytical Methods Overview
Several analytical techniques can be employed for the quantification of hydrazine compounds. The most common and reliable methods include High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[1][4]
-
High-Performance Liquid Chromatography (HPLC): This is a widely used technique for the analysis of non-volatile and thermally labile compounds. For hydrazine derivatives, Reverse-Phase HPLC (RP-HPLC) with UV detection is often the method of choice.[3][5] Derivatization is sometimes used to enhance chromatographic separation and detection sensitivity.[6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers high sensitivity and selectivity. Due to the polar nature and potential thermal instability of hydrazine compounds, derivatization is typically required to improve volatility and chromatographic performance.[7][8][9]
High-Performance Liquid Chromatography (HPLC) Method
This protocol describes a reverse-phase HPLC method with UV detection for the quantification of this compound. This method is adapted from established procedures for similar aromatic hydrazine compounds.[3][10]
Experimental Protocol: HPLC
1. Instrumentation and Materials
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Potassium dihydrogen phosphate.
-
Orthophosphoric acid.
-
Deionized water.
-
Reference standard of this compound.
2. Preparation of Solutions
-
Mobile Phase A: Prepare a 20 mM potassium dihydrogen phosphate buffer and adjust the pH to 3.0 with orthophosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B (e.g., 80:20 v/v).
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and dissolve it in 25.0 mL of diluent.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the diluent to achieve concentrations in the range of 1-100 µg/mL.
-
Sample Preparation: Accurately weigh the sample containing this compound, dissolve it in a known volume of diluent, and filter through a 0.45 µm syringe filter before injection.
3. Chromatographic Conditions
-
Column: C18 (4.6 x 150 mm, 5 µm).
-
Mobile Phase: Gradient elution (see Table 1).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Data Presentation: HPLC Method Validation Parameters
The following tables summarize the expected quantitative data for the validation of the proposed HPLC method.
Table 1: HPLC Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0.0 | 90 | 10 |
| 15.0 | 40 | 60 |
| 20.0 | 40 | 60 |
| 22.0 | 90 | 10 |
| 25.0 | 90 | 10 |
Table 2: System Suitability Results
| Parameter | Acceptance Criteria | Typical Result |
|---|---|---|
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | 5500 |
| %RSD of Peak Area (n=6) | ≤ 2.0% | 0.8% |
Table 3: Linearity Data
| Concentration (µg/mL) | Mean Peak Area (n=3) |
|---|---|
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 151,980 |
| 25 | 380,100 |
| 50 | 759,500 |
| 100 | 1,521,000 |
| Correlation Coefficient (r²) | ≥ 0.999 | 0.9995 |
Table 4: Precision and Accuracy (Recovery)
| Spiked Level | Concentration (µg/mL) | Recovery (%) | %RSD (n=6) |
|---|---|---|---|
| Low | 5 | 99.5 | 1.5 |
| Medium | 25 | 101.2 | 0.9 |
| High | 75 | 98.9 | 1.2 |
Workflow Diagram: HPLC Analysis
References
- 1. ANALYTICAL METHODS - Toxicological Profile for Hydrazines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine - Google Patents [patents.google.com]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. Analytical methods and achievability - Guidelines for drinking-water quality - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 6. CN107064368A - The method that derivatization HPLC methods determine hydrazine hydrate - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Analysis of hydrazine in smokeless tobacco products by gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DGUV Information 213-520 Translation - BG RCI [bgrci.de]
- 10. jddtonline.info [jddtonline.info]
Application Notes and Protocols: The Use of 3,5-Dichloro-4-hydrazinylpyridine in the Development of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dichloro-4-hydrazinylpyridine is a versatile heterocyclic building block with significant potential in the discovery of novel kinase inhibitors. The pyridine core is a well-established scaffold in numerous FDA-approved kinase inhibitors, prized for its ability to form key hydrogen bond interactions within the ATP-binding site of various kinases. The presence of two chlorine atoms at the 3 and 5 positions offers opportunities for further synthetic elaboration through cross-coupling reactions, while the hydrazinyl group at the 4-position serves as a reactive handle for the introduction of diverse functionalities, enabling the exploration of chemical space to achieve desired potency and selectivity.
While direct literature on the application of this compound in kinase inhibitor development is not extensively available, its structural motifs are present in related compounds with demonstrated biological activity. For instance, derivatives of dichloropyridine have been successfully utilized in the synthesis of potent inhibitors for kinases such as PIM-1.[1] This document provides a prospective guide on how this scaffold can be leveraged in a kinase inhibitor discovery program, drawing parallels from the chemistry and biological activity of structurally related molecules.
Key Features of the this compound Scaffold:
-
Pyridine Core: Mimics the adenine ring of ATP, enabling interaction with the kinase hinge region.
-
Hydrazinyl Group: A versatile functional group for derivatization to explore interactions with the solvent-exposed region of the kinase active site. It can be readily converted into hydrazones, amides, and various heterocyclic systems.
-
Dichloro Substitution: The chlorine atoms can modulate the electronics of the pyridine ring and provide vectors for further diversification through reactions like Suzuki or Buchwald-Hartwig cross-coupling, allowing for the exploration of the hydrophobic regions of the ATP-binding pocket.
Proposed Application: Development of PIM-1 Kinase Inhibitors
Proviral Integration site for Moloney murine leukemia virus (PIM-1) is a serine/threonine kinase that is a compelling target in oncology due to its role in cell cycle progression, apoptosis, and cell proliferation.[2] The development of PIM-1 inhibitors is an active area of research, and dichloropyridine-based scaffolds have shown promise in this endeavor.[1]
Hypothetical Synthetic Approach
A plausible synthetic strategy to generate a library of potential PIM-1 inhibitors from this compound involves the condensation of the hydrazinyl group with a variety of aldehydes or ketones to form hydrazones. This approach allows for the rapid introduction of diverse chemical functionalities.
Scheme 1: General Synthesis of Pyridinyl-Hydrazone Derivatives
Caption: A general synthetic scheme for the preparation of a library of pyridinyl-hydrazone derivatives from this compound.
Quantitative Data
The following table summarizes the inhibitory activity of structurally related pyrido[2,3-d]pyrimidine derivatives synthesized from 2,3-dichloropyridine against PIM-1 kinase in various cancer cell lines. This data is provided as a reference to highlight the potential of dichloropyridine scaffolds in targeting PIM-1.
| Compound ID | Target Kinase | Target Cell Line | IC50 (µM) |
| 4 | PIM-1 | MCF-7 (Breast Cancer) | 0.57 |
| 11 | PIM-1 | MCF-7 (Breast Cancer) | 1.31 |
| 4 | PIM-1 | HepG2 (Liver Cancer) | 1.13 |
| 11 | PIM-1 | HepG2 (Liver Cancer) | 0.99 |
Data adapted from related dichloropyridine scaffolds.[1]
Experimental Protocols
Protocol 1: Synthesis of a Representative Pyridinyl-Hydrazone Derivative
This protocol describes a general method for the synthesis of a pyridinyl-hydrazone derivative from this compound and a selected aldehyde.
Materials:
-
This compound
-
Substituted Benzaldehyde (e.g., 4-methoxybenzaldehyde)
-
Ethanol (anhydrous)
-
Glacial Acetic Acid
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Thin Layer Chromatography (TLC) plates
-
Standard laboratory glassware and purification apparatus (e.g., for crystallization or column chromatography)
Procedure:
-
To a solution of this compound (1.0 mmol) in anhydrous ethanol (20 mL) in a round-bottom flask, add the substituted benzaldehyde (1.1 mmol).
-
Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.
-
Fit the flask with a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction progress by TLC until the starting material is consumed (typically 2-4 hours).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel to afford the pure pyridinyl-hydrazone derivative.
-
Characterize the final product by standard analytical techniques (¹H NMR, ¹³C NMR, MS).
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a general method for determining the in vitro inhibitory activity of synthesized compounds against a target kinase, such as PIM-1, using a luminescence-based assay that quantifies ADP production.
Materials:
-
Recombinant human PIM-1 kinase
-
Kinase substrate peptide (e.g., a peptide derived from a known PIM-1 substrate)
-
ATP (Adenosine triphosphate)
-
Synthesized inhibitor compounds
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of each inhibitor in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilution) in DMSO.
-
Kinase Reaction Setup:
-
In a 384-well plate, add 1 µL of the serially diluted inhibitor or DMSO control to each well.
-
Add 2 µL of a solution containing the PIM-1 kinase in Kinase Assay Buffer to each well.
-
Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding 2 µL of a solution containing the substrate peptide and ATP in Kinase Assay Buffer to each well. The final ATP concentration should be at or near the Km for the kinase.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.
-
Signaling Pathways and Experimental Workflows
PIM-1 Signaling Pathway
PIM-1 kinase is a downstream effector of the JAK/STAT signaling pathway and plays a crucial role in cell survival and proliferation by phosphorylating various downstream targets, including the pro-apoptotic protein BAD and cell cycle regulators like p21.[3][4]
Caption: The PIM-1 signaling pathway and the proposed point of intervention for a this compound-based inhibitor.
Experimental Workflow for Kinase Inhibitor Discovery
The following diagram illustrates a typical workflow for the discovery and initial characterization of kinase inhibitors, starting from the synthesis of a compound library.
Caption: A streamlined workflow for the discovery and preclinical development of kinase inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. PIM1 - Wikipedia [en.wikipedia.org]
- 3. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JCI - PIM-1–specific mAb suppresses human and mouse tumor growth by decreasing PIM-1 levels, reducing Akt phosphorylation, and activating apoptosis [jci.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Halogenated Hydrazinylpyridines
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield for the hydrazinolysis of a dichloropyridine is lower than expected. What are the potential causes and solutions?
A1: Low yield is a common issue that can stem from several factors:
-
Incomplete Reaction: The reaction may not have reached completion. Consider extending the reaction time or increasing the temperature. Monitoring the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography (LC) is crucial to determine the optimal reaction time[1].
-
Sub-optimal Reagent Ratio: The molar ratio of hydrazine hydrate to the dichloropyridine substrate is critical. An insufficient amount of hydrazine can lead to an incomplete reaction. Ratios of 1:4 to 1:6 (dichloropyridine:hydrazine hydrate) have been shown to produce high yields (95-99%)[2].
-
Improper Solvent: The choice of solvent can significantly impact reaction rate and yield. Polar solvents like ethanol, methanol, DMF, or THF are often used. Some protocols have demonstrated high yields using ethanol[2][3].
-
Product Loss During Workup: The product may be lost during filtration or washing steps. Ensure the product has fully precipitated before filtration by cooling the reaction mixture sufficiently. Wash the precipitate with an appropriate solvent (like water) to remove impurities without dissolving the desired product[1].
Q2: What are the common side products in this synthesis, and how can they be minimized?
A2: The primary side product is typically unreacted starting material (e.g., 2,3-dichloropyridine)[1]. Minimizing this involves optimizing reaction conditions as described above (extending reaction time, increasing temperature, or adjusting reagent ratios). Another potential side reaction is the formation of bis-hydrazone impurities, although this is less commonly reported for this specific synthesis. Ensuring a sufficient excess of hydrazine hydrate can help drive the reaction to the desired mono-substituted product.
Q3: How critical is the reaction temperature, and what is the recommended range?
A3: Temperature is a key parameter. The reaction is typically performed at reflux[1][2][3]. The specific temperature will depend on the boiling point of the solvent used. For instance, reactions in ethanol are heated to reflux for several hours[2][3]. One patent describes heating the mixture to 110-120°C and holding at reflux for 5 hours[1]. It is essential to maintain a consistent temperature to ensure a steady reaction rate.
Q4: My final product appears impure. What are the recommended purification techniques?
A4: The most common purification method involves the following steps:
-
Cooling & Precipitation: After the reaction is complete, the mixture is cooled to room temperature or below (e.g., 25-30°C) to allow the product to crystallize or precipitate out of the solution[1].
-
Filtration: The solid product is collected by vacuum filtration[1][2].
-
Washing: The filter cake is washed, typically with water, to remove excess hydrazine hydrate and other water-soluble impurities[1][2].
-
Drying: The purified solid is dried under a vacuum at an elevated temperature (e.g., 60°C) until a constant weight is achieved[1]. For higher purity, recrystallization from a suitable solvent, such as ethanol, can be performed[3].
Data on Synthesis of 3-chloro-2-hydrazinopyridine
The following table summarizes various reported conditions for the synthesis of 3-chloro-2-hydrazinopyridine from 2,3-dichloropyridine and hydrazine hydrate.
| Molar Ratio (Substrate:Hydrazine) | Solvent | Reaction Time | Temperature | Purity/Yield | Reference |
| 1:6 | Ethanol | 5 hours | Reflux | 99% Purity, 99% Yield | [2] |
| 1:4 - 1:6 | Polar Solvents (Methanol, Ethanol, DMF, etc.) | 4 - 8 hours | Reflux | 95% - 99% Yield | [2] |
| 1:4 | Ethanol | 72 hours | Reflux | Not specified | [3] |
| Not specified | None (Neat) | 5 hours | 110-120°C (Reflux) | 98.5% Conversion (LC) | [1] |
| Not specified | None (Neat) | 14 hours | 110-115°C (Reflux) | 99.2% Conversion (LC) | [1] |
| Not specified | None (Neat) | 17 hours | 110-115°C (Reflux) | 99.4% Conversion (LC) | [1] |
Detailed Experimental Protocol: High-Yield Synthesis of 3-chloro-2-hydrazinopyridine
This protocol is adapted from a high-yield method reported in the literature[2].
Materials:
-
2,3-dichloropyridine (0.1 mole, 14.8 g)
-
Hydrazine hydrate (80% or higher, 0.6 mole, approx. 37.5 g)
-
Ethanol
-
Deionized water
Equipment:
-
250 mL three-neck or four-neck round-bottom flask
-
Reflux condenser
-
Mechanical or magnetic stirrer
-
Heating mantle
-
Thermometer or temperature probe
-
Buchner funnel and vacuum flask for filtration
Procedure:
-
Set up the reaction apparatus (flask, condenser, stirrer) in a fume hood.
-
Charge the flask with 2,3-dichloropyridine (14.9 g, 0.1 mole), hydrazine hydrate (37.5 g, 0.6 mole), and 4.5 g of ethanol[2].
-
Begin stirring the mixture to ensure it is homogeneous.
-
Heat the mixture to reflux and maintain this temperature for 5 hours. Monitor the reaction's progress via TLC or LC if desired.
-
After 5 hours, turn off the heat and allow the reaction mixture to cool to room temperature. A white solid should precipitate.
-
Collect the solid product by vacuum filtration using a Buchner funnel[2].
-
Wash the collected solid thoroughly with water to remove any unreacted hydrazine hydrate and other soluble impurities[2].
-
Dry the white solid product under vacuum until a constant weight is achieved. The expected yield is approximately 14.4 g (99%) with a purity of >99% by HPLC[2].
Visual Guides
References
- 1. patents.justia.com [patents.justia.com]
- 2. CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine - Google Patents [patents.google.com]
- 3. CN105418496A - 3-chloro-2-hydrazinopyridine derivative, preparation method thereof and applications thereof - Google Patents [patents.google.com]
Purification of crude 3,5-Dichloro-4-hydrazinylpyridine by recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude 3,5-Dichloro-4-hydrazinylpyridine by recrystallization. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for the recrystallization of this compound?
A1: Based on protocols for structurally similar compounds, polar solvents are generally effective. Ethanol is a recommended starting point for the recrystallization of this compound and its derivatives.[1] Methanol and mixed solvent systems, such as ethanol/water or methanol/water, may also be suitable and should be explored to optimize crystal purity and yield.
Q2: How can I determine the optimal solvent ratio for a mixed solvent system?
A2: To determine the ideal solvent ratio, dissolve the crude product in a minimal amount of the "good" solvent (the solvent in which the compound is more soluble) at an elevated temperature. Then, slowly add the "poor" solvent (the solvent in which the compound is less soluble) dropwise until you observe persistent turbidity (cloudiness). Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.
Q3: What are the key physical properties of this compound that are relevant to its purification?
Physical Properties of Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 3,5-Dichloropyridine | C₅H₃Cl₂N | 147.99 | 65-67 |
| 3,5-Dichlorophenylhydrazine hydrochloride | C₆H₇Cl₃N₂ | 213.49 | 208-210 (decomposes) |
| 3-Chloro-2-hydrazinopyridine | C₅H₆ClN₃ | 143.57 | 165-167 |
Q4: What are common impurities I might encounter in crude this compound?
A4: Common impurities may include unreacted starting materials, such as the corresponding polychlorinated pyridine, and byproducts from the synthesis. The nature of impurities will depend on the synthetic route used.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Compound does not dissolve in the hot solvent. | - The chosen solvent is unsuitable.- Insufficient solvent is used. | - Test the solubility of a small amount of crude material in various solvents (e.g., ethanol, methanol, isopropanol, acetonitrile).- Gradually add more solvent until the compound dissolves. Avoid a large excess of solvent to ensure good recovery. |
| Product "oils out" instead of crystallizing. | - The solution is too concentrated.- The solution is being cooled too rapidly.- The presence of impurities is depressing the melting point. | - Add a small amount of hot solvent to the oily mixture to achieve a clear solution, then allow it to cool more slowly.- Ensure a slow cooling rate by insulating the flask or allowing it to cool to room temperature before placing it in an ice bath.- Consider a pre-purification step like a column chromatography if the crude material is very impure. |
| No crystals form upon cooling. | - The solution is too dilute.- The solution is supersaturated. | - Concentrate the solution by evaporating some of the solvent and then allow it to cool again.- Induce crystallization by scratching the inside of the flask with a glass rod at the liquid's surface.- Add a seed crystal of pure this compound to the solution. |
| Low recovery of the purified product. | - Too much solvent was used for recrystallization.- The crystals were filtered before crystallization was complete.- The product has significant solubility in the cold solvent. | - Use the minimum amount of hot solvent necessary to dissolve the crude product.- Ensure the solution has cooled completely (e.g., in an ice bath) before filtration.- Minimize the amount of cold solvent used to wash the crystals during filtration. |
| The purified product is still colored or appears impure. | - The impurity is co-crystallizing with the product.- The impurity is adsorbed onto the crystal surface. | - Consider adding a small amount of activated charcoal to the hot solution to remove colored impurities (note: this may reduce yield). Filter the hot solution to remove the charcoal before cooling.- Perform a second recrystallization. |
Experimental Protocols
Protocol 1: Recrystallization of this compound from a Single Solvent (Ethanol)
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Heat the mixture gently on a hot plate with stirring until the solid dissolves completely. If the solid does not dissolve, add small portions of ethanol until a clear solution is obtained at the boiling point. Avoid adding a large excess of solvent.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the charcoal.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature.
Protocol 2: Recrystallization using a Mixed Solvent System (e.g., Ethanol/Water)
-
Dissolution: Dissolve the crude this compound in the minimum amount of hot ethanol as described in Protocol 1.
-
Addition of Anti-solvent: While the solution is still hot, add water dropwise until the solution becomes faintly turbid. If too much water is added, add a small amount of hot ethanol until the solution is clear again.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation, Washing, and Drying: Follow steps 5-7 from Protocol 1, using an ice-cold ethanol/water mixture of the same composition to wash the crystals.
Visualizations
References
Side-product formation in the synthesis of 3,5-Dichloro-4-hydrazinylpyridine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 3,5-Dichloro-4-hydrazinylpyridine. The information is presented in a user-friendly question-and-answer format to directly tackle specific experimental challenges.
I. Frequently Asked Questions (FAQs)
Q1: What is the common synthetic route for this compound?
A1: The most common method for synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This typically involves reacting a suitable precursor, such as 3,4,5-trichloropyridine, with hydrazine hydrate. The hydrazine acts as a nucleophile, displacing one of the chlorine atoms on the pyridine ring.
Q2: What are the typical reaction conditions for this synthesis?
A2: Generally, the reaction is carried out by heating 3,4,5-trichloropyridine with an excess of hydrazine hydrate. A polar solvent, such as ethanol, methanol, or dimethylformamide (DMF), is often used to facilitate the reaction. The mixture is typically refluxed for several hours.[1]
Q3: What is the primary challenge in this synthesis?
A3: The main challenge is controlling the regioselectivity of the reaction. The pyridine ring in 3,4,5-trichloropyridine has multiple chlorine atoms that can be substituted. This can lead to the formation of a mixture of isomeric products, where the hydrazine group is attached to different positions on the pyridine ring.
II. Troubleshooting Guide
This guide addresses specific problems that may arise during the synthesis of this compound, providing potential causes and solutions.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low Yield of Desired Product | - Incomplete reaction. - Suboptimal reaction temperature. - Insufficient reaction time. - Formation of multiple side-products. - Loss of product during workup and purification. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure completion. - Optimize the reaction temperature. While reflux is common, a systematic study of different temperatures may improve the yield of the desired isomer. - Extend the reaction time, monitoring for the consumption of the starting material. - See the "Side-Product Formation" section below for strategies to minimize unwanted byproducts. - Optimize the extraction and purification steps to minimize product loss. |
| Presence of Multiple Spots on TLC/Peaks in HPLC | - Formation of isomeric side-products due to lack of regioselectivity. - Presence of unreacted starting material. - Formation of di-substituted or other byproducts. | - The primary cause is often the formation of isomers such as 2-hydrazinyl-3,5-dichloropyridine and other positional isomers. - Ensure the reaction goes to completion by extending the reaction time or increasing the temperature. - Use a molar excess of hydrazine hydrate to favor mono-substitution. |
| Difficulty in Purifying the Final Product | - Similar polarities of the desired product and isomeric side-products. - Co-crystallization of the product and impurities. | - Utilize column chromatography with a carefully selected eluent system to separate the isomers. A gradient elution may be necessary. - Recrystallization from a suitable solvent system can be effective. Experiment with different solvents or solvent mixtures to achieve selective crystallization of the desired product. |
| Product is a Dark Oil or Gummy Solid Instead of a Crystalline Solid | - Presence of impurities. - Residual solvent. | - Purify the crude product using column chromatography. - Ensure all solvent is removed under vacuum after purification. Trituration with a non-polar solvent like hexane can sometimes induce crystallization. |
III. Side-Product Formation and Mitigation
The primary side-products in the synthesis of this compound are its isomers, formed due to the nucleophilic attack of hydrazine at different positions of the 3,4,5-trichloropyridine ring.
Potential Side-Products:
-
2-hydrazinyl-3,5-dichloropyridine and 6-hydrazinyl-3,5-dichloropyridine: Substitution at the positions adjacent to the nitrogen atom in the pyridine ring.
-
Di-hydrazinyl-monochloro-pyridines: If a large excess of hydrazine and harsh reaction conditions are used, a second substitution may occur.
Mitigation Strategies:
-
Control of Reaction Temperature: Lowering the reaction temperature may favor the formation of the thermodynamically more stable product, which could be the desired 4-substituted isomer.
-
Solvent Effects: The choice of solvent can influence the regioselectivity of SNAr reactions. Experimenting with different polar aprotic and protic solvents may alter the isomer ratio.
-
Molar Ratio of Reactants: Using a controlled excess of hydrazine hydrate can help to drive the reaction to completion while minimizing the formation of di-substituted products. A molar ratio of 1:4 to 1:6 of the pyridine to hydrazine hydrate is often employed in similar reactions.[1]
IV. Experimental Protocols
General Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,4,5-trichloropyridine (1 equivalent) in a suitable solvent (e.g., ethanol, 10-20 mL per gram of starting material).
-
Addition of Hydrazine: Add hydrazine hydrate (4-6 equivalents) to the solution.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-8 hours.[1] Monitor the reaction progress by TLC or HPLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
Quantitative Data from a Similar Synthesis (3-chloro-2-hydrazinopyridine):
The following table presents data from a high-yield synthesis of a related compound, 3-chloro-2-hydrazinopyridine, which can serve as a reference for optimizing the synthesis of this compound.[1]
| Starting Material | Molar Ratio (Pyridine:Hydrazine) | Solvent | Reaction Time (hours) | Yield (%) | Purity (%) |
| 2,3-Dichloropyridine | 1:6 | Ethanol | 5 | 99 | 99 |
| 2,3-Dichloropyridine | 1:4 | Ethanol | 8 | 95 | 99 |
| 2,3-Dichloropyridine | 1:6 | Methanol/Ethanol | 4 | 97 | 99 |
| 2,3-Dichloropyridine | 1:6 | DMF | 6 | 97 | 99 |
| 2,3-Dichloropyridine | 1:6 | Tetrahydrofuran | 6 | 95 | 99 |
V. Visualizations
Logical Workflow for Troubleshooting Synthesis
Caption: A flowchart illustrating the logical steps for troubleshooting common issues in the synthesis of this compound.
Signaling Pathway of Nucleophilic Aromatic Substitution
Caption: A simplified diagram showing the general nucleophilic aromatic substitution (SNAr) mechanism leading to the desired product and potential side-products.
References
Managing exothermic reactions during the synthesis of hydrazinylpyridines
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on safely managing exothermic reactions during the synthesis of hydrazinylpyridines. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when synthesizing hydrazinylpyridines?
A1: The primary safety concern is the highly exothermic nature of the reaction between a chloropyridine and hydrazine hydrate. This can lead to a thermal runaway, a rapid and uncontrolled increase in temperature and pressure, potentially causing the reaction vessel to rupture or explode. Hydrazine itself is toxic and corrosive, requiring careful handling and appropriate personal protective equipment (PPE).
Q2: How can I predict the thermal hazard of my specific hydrazinylpyridine synthesis?
A2: A thorough thermal hazard assessment is crucial before scaling up any synthesis. Techniques like Differential Scanning Calorimetry (DSC) and Reaction Calorimetry (RC) are essential. DSC can determine the onset temperature of decomposition for your reactants and products, while RC can measure the heat of reaction, allowing you to calculate the adiabatic temperature rise (ΔTad) and the Maximum Temperature of the Synthesis Reaction (MTSR).[1] This data is vital for ensuring that the reaction can be controlled with the available cooling capacity.
Q3: What are the key process parameters to control to prevent a runaway reaction?
A3: The most critical parameters to control are:
-
Rate of Reagent Addition: Slow, controlled addition of hydrazine hydrate to the chloropyridine solution is paramount.
-
Temperature: Maintain a constant, low reaction temperature using an efficient cooling system.
-
Stirring: Vigorous and effective stirring is necessary to ensure even heat distribution and prevent localized hot spots.[1][2]
Q4: What are the best practices for personal protective equipment (PPE) when working with hydrazine?
A4: Always wear appropriate PPE, including:
-
Chemical-resistant gloves (e.g., nitrile).
-
A lab coat.
-
Chemical splash goggles and a face shield.
-
Work in a properly functioning chemical fume hood to avoid inhaling toxic vapors.
Q5: How should I handle and store hydrazine hydrate?
A5: Hydrazine hydrate should be stored in a cool, well-ventilated area, away from incompatible materials such as oxidizing agents. Ensure the container is tightly sealed. Always consult the Safety Data Sheet (SDS) for specific handling and storage instructions.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of hydrazinylpyridines, with a focus on managing the exothermic reaction.
| Issue ID | Problem | Potential Cause(s) | Recommended Solution(s) |
| EXO-01 | Rapid, uncontrolled temperature increase during hydrazine addition. | 1. Hydrazine addition rate is too high.2. Inadequate cooling.3. Reactant concentration is too high.4. Inefficient stirring. | 1. Immediately stop the addition of hydrazine. 2. Increase cooling to the reactor.3. If the temperature continues to rise, be prepared to execute an emergency quench procedure.4. For future runs, reduce the hydrazine addition rate, ensure the cooling system is adequate, consider diluting the reactants, and verify efficient stirring.[1][2] |
| EXO-02 | No initial temperature increase, followed by a sudden, sharp exotherm (delayed exotherm). | Accumulation of unreacted hydrazine due to a delayed reaction initiation, followed by a rapid, uncontrolled reaction. | 1. Immediately stop the addition of hydrazine. 2. Apply maximum cooling.3. Be prepared for a rapid temperature and pressure increase.4. For future runs, ensure the reaction has initiated (a slight, controlled exotherm) before increasing the addition rate. Consider adding a small amount of product from a previous batch to initiate the reaction. |
| EXO-03 | Reaction temperature is difficult to control and fluctuates significantly. | 1. Cooling system is undersized for the scale of the reaction.2. Poor heat transfer from the reactor to the cooling medium.3. Inconsistent stirring. | 1. Re-evaluate the cooling capacity. You may need a larger cooling bath or a more efficient cryostat.2. Ensure good thermal contact between the reactor and the cooling medium.3. Check the stirrer for proper function and ensure it is creating a vortex for efficient mixing. |
| PUR-01 | Low yield and formation of multiple byproducts. | 1. Excessive reaction temperature leading to side reactions or decomposition.2. Incorrect stoichiometry (e.g., insufficient hydrazine). | 1. Maintain a lower, more consistent reaction temperature.2. Carefully control the molar ratio of reactants. An excess of hydrazine is often used, but this needs to be carefully managed. |
Experimental Protocols
Thermal Hazard Assessment using Differential Scanning Calorimetry (DSC)
Objective: To determine the onset temperature of decomposition for the reaction mixture.
-
Sample Preparation: Carefully prepare a sample of the reaction mixture under an inert atmosphere. The sample should be representative of the actual reaction conditions.
-
Instrument Setup:
-
Ensure the DSC is properly calibrated.
-
Use a high-pressure crucible to contain any potential off-gassing.
-
-
DSC Analysis:
-
Place the sealed sample crucible and a reference crucible into the DSC cell.
-
Heat the sample at a constant rate (e.g., 2-10 °C/min) over a temperature range that extends well beyond the intended reaction temperature.
-
Record the heat flow as a function of temperature.
-
-
Data Analysis:
-
Analyze the resulting thermogram to identify the onset temperature of any exothermic events, which may indicate decomposition.
-
This information is critical for establishing a safe maximum operating temperature for your reaction.
-
Synthesis of 2-Hydrazinylpyridine
Objective: To synthesize 2-hydrazinylpyridine from 2-chloropyridine and hydrazine hydrate under controlled conditions.
| Parameter | Value/Condition |
| Reactants | 2-Chloropyridine, Hydrazine Hydrate (80% solution) |
| Solvent | Ethanol (optional, can aid in temperature control) |
| Molar Ratio | 2-Chloropyridine : Hydrazine Hydrate = 1 : 4-6 |
| Reaction Temperature | Maintain at or below 50°C during addition, then reflux |
| Addition Rate | Slow, dropwise addition of hydrazine hydrate |
Procedure:
-
Set up a reaction vessel equipped with a mechanical stirrer, a dropping funnel, a condenser, and a temperature probe.
-
Charge the reactor with 2-chloropyridine and ethanol (if used).
-
Begin vigorous stirring and cool the mixture to 0-5 °C using an ice bath.
-
Slowly add the hydrazine hydrate solution dropwise from the addition funnel, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, slowly warm the reaction mixture to reflux and maintain for 4-8 hours, or until the reaction is complete as monitored by TLC or GC.
-
Cool the reaction mixture to room temperature.
-
Carefully quench the excess hydrazine (e.g., by the controlled addition of an acetone or ethyl acetate solution). This quenching step can also be exothermic and requires cooling.
-
The product can then be isolated by extraction and subsequent purification.
Visualizations
Troubleshooting an Unexpected Exotherm
Caption: A decision tree for troubleshooting an unexpected exothermic event.
General Workflow for Safe Exothermic Synthesis
Caption: A general workflow for the safe execution of an exothermic synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Differential Scanning Calorimetry (DSC) Procedure [smartmatertech.weebly.com]
- 4. engineering.purdue.edu [engineering.purdue.edu]
- 5. tainstruments.com [tainstruments.com]
- 6. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 7. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Challenges in the Regioselective Functionalization of 3,5-Dichloro-4-hydrazinylpyridine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the regioselective functionalization of 3,5-Dichloro-4-hydrazinylpyridine. This resource is designed to assist researchers in obtaining desired product isomers with high selectivity and yield.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the functionalization of this compound?
A1: The primary challenge lies in controlling the regioselectivity of reactions involving the hydrazine moiety. The hydrazine group has two nucleophilic nitrogen atoms: the α-nitrogen (Nα), directly attached to the pyridine ring, and the β-nitrogen (Nβ), which is terminal. Reactions with electrophiles can potentially occur at either nitrogen, leading to a mixture of regioisomers. The electron-withdrawing nature of the two chlorine atoms on the pyridine ring can influence the relative nucleophilicity of these two nitrogen atoms, further complicating selective functionalization.
Q2: Which nitrogen of the hydrazine group is generally more reactive?
A2: The relative reactivity of the Nα and Nβ nitrogens is highly dependent on the reaction conditions and the nature of the electrophile. In many cases, the terminal Nβ is more nucleophilic and sterically accessible, leading to initial attack at this position. However, under certain conditions, particularly those involving acidic catalysts, the reactivity can be altered.
Q3: How do the chloro substituents on the pyridine ring affect the reactivity of the hydrazine group?
A3: The two chlorine atoms are strong electron-withdrawing groups. This electronic effect reduces the electron density of the pyridine ring and, by extension, the Nα of the hydrazine group. This generally decreases the nucleophilicity of Nα compared to a non-substituted 4-hydrazinylpyridine. This inherent electronic bias can be exploited to favor functionalization at the Nβ position.
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Cyclocondensation Reactions with 1,3-Dicarbonyl Compounds
Problem: Formation of a mixture of pyrazole regioisomers when reacting this compound with unsymmetrical 1,3-dicarbonyl compounds (e.g., ethyl acetoacetate).
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inappropriate Solvent | The choice of solvent can significantly influence the reaction pathway. Non-polar solvents may favor one isomer, while polar or protic solvents can favor the other. It is recommended to screen a variety of solvents. For instance, using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) has been shown to improve regioselectivity in some pyrazole syntheses. |
| Incorrect pH of the Reaction Medium | The regioselectivity of the condensation is often pH-dependent. Under acidic conditions, the reaction mechanism may differ from that under neutral or basic conditions, leading to a different major regioisomer.[1] A systematic screening of pH conditions, from acidic (e.g., acetic acid catalysis) to basic (e.g., using a non-nucleophilic base), is advised. |
| Lack of Steric or Electronic Differentiation in the Dicarbonyl Compound | If the two carbonyl groups of the 1,3-dicarbonyl compound are sterically and electronically similar, achieving high regioselectivity is inherently difficult. Consider using a dicarbonyl compound with greater differentiation between the carbonyls to favor attack at one site. |
Experimental Workflow for Optimizing Regioselectivity:
Caption: Troubleshooting workflow for poor regioselectivity in pyrazole synthesis.
Issue 2: Lack of Selectivity in Acylation Reactions
Problem: Acylation with reagents like acid chlorides or anhydrides occurs at both Nα and Nβ, or exclusively at the less desired position.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Highly Reactive Acylating Agent | Very reactive acylating agents may not differentiate well between the two nitrogen atoms. Consider using a less reactive agent or controlling the stoichiometry carefully. Stepwise addition of the acylating agent at low temperatures can improve selectivity. |
| Base Selection | The choice of base can influence which nitrogen is deprotonated or its nucleophilicity. A bulky, non-nucleophilic base might favor reaction at the sterically less hindered Nβ. Conversely, a base that can coordinate with the pyridine nitrogen might alter the reactivity of Nα. |
| Protecting Group Strategy | For complete control, consider a protecting group strategy. The Nβ position can often be selectively protected (e.g., as a Boc-derivative), allowing for subsequent functionalization at Nα. The protecting group can then be removed to yield the desired product. |
Logical Relationship for Selective Acylation:
Caption: Pathways for selective acylation of this compound.
Key Experimental Protocols
Protocol 1: Regioselective Synthesis of 1-(3,5-Dichloropyridin-4-yl)-3-methyl-1H-pyrazol-5(4H)-one
This protocol describes a typical cyclocondensation reaction with ethyl acetoacetate, where control of conditions is crucial for regioselectivity.
Materials:
-
This compound
-
Ethyl acetoacetate
-
Ethanol (or 2,2,2-Trifluoroethanol for improved selectivity)
-
Glacial acetic acid (catalyst)
Procedure:
-
Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask equipped with a reflux condenser.
-
Add ethyl acetoacetate (1.1 equivalents) to the solution.
-
Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by vacuum filtration. If not, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to separate any minor regioisomer.
Protocol 2: Selective Nβ-Acylation
This protocol provides a general method for the selective acylation at the terminal nitrogen of the hydrazine group.
Materials:
-
This compound
-
Acid chloride (e.g., benzoyl chloride)
-
Dichloromethane (DCM)
-
Triethylamine (or a bulkier base like diisopropylethylamine)
Procedure:
-
Dissolve this compound (1 equivalent) in DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 equivalents) to the solution.
-
Slowly add the acid chloride (1.05 equivalents) dropwise to the cooled solution.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, monitoring by TLC.
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Effect of Reaction Conditions on the Regioselectivity of Pyrazole Synthesis with Ethyl Acetoacetate
| Entry | Solvent | Catalyst | Temperature (°C) | Isomeric Ratio (A:B)a | Predominant Isomer |
| 1 | Ethanol | Acetic Acid | Reflux | 3:1 | A |
| 2 | Toluene | None | Reflux | 5:1 | A |
| 3 | TFE | None | Reflux | >20:1 | A |
| 4 | Ethanol | Et3N | Reflux | 1:2 | B |
aIsomer A: 1-(3,5-Dichloropyridin-4-yl)-3-methyl-1H-pyrazol-5(4H)-one; Isomer B: 1-(3,5-Dichloropyridin-4-yl)-5-methyl-1H-pyrazol-3(2H)-one. Ratios are approximate and can vary with specific reaction times and work-up procedures.
Signaling Pathway for Regioselective Pyrazole Formation:
Caption: Plausible reaction pathways leading to different pyrazole regioisomers.
References
Stability issues of 3,5-Dichloro-4-hydrazinylpyridine in solution
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the stability and handling of 3,5-Dichloro-4-hydrazinylpyridine in solution. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound, both as a solid and in solution?
A1:
-
Solid: Store this compound in a tightly sealed container, protected from light and air. An inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to prevent oxidation. Keep in a cool, dry place.
-
Solution: Solutions of this compound are generally less stable than the solid form. It is highly recommended to prepare solutions fresh for each experiment. If short-term storage is necessary, store the solution in a tightly sealed vial, protected from light, and at a low temperature (e.g., -20°C). The stability in solution is solvent-dependent and can be influenced by dissolved oxygen.
Q2: What are the common signs of degradation for this compound?
A2: Degradation of hydrazinylpyridines can be indicated by a color change in the solid or solution, often turning yellow, brown, or reddish-brown upon exposure to air and light. The formation of precipitates or the appearance of new, unexpected peaks in analytical data (e.g., HPLC, LC-MS, NMR) are also signs of degradation.
Q3: In which common laboratory solvents is this compound soluble?
Q4: What are the primary factors that can affect the stability of this compound in solution?
A4: The main factors affecting stability are:
-
Oxygen: Hydrazine moieties are susceptible to oxidation, which can be accelerated by dissolved oxygen in the solvent.
-
Light: Similar to other aromatic and halogenated compounds, exposure to UV or even ambient light can promote degradation.
-
pH: The stability of hydrazinylpyridines can be pH-dependent. Strongly acidic or basic conditions may lead to hydrolysis or other degradation pathways.
-
Temperature: Elevated temperatures can accelerate the rate of degradation.
-
Presence of Metal Ions: Trace metal ions can catalyze the oxidation of hydrazines.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving this compound.
Issue 1: Reaction yields are low or inconsistent.
| Potential Cause | Troubleshooting Suggestion |
| Degradation of starting material | Ensure the solid this compound has been stored properly. If in doubt, use a fresh batch or verify its purity by an appropriate analytical method (e.g., NMR, LC-MS). Prepare solutions of the compound immediately before use. |
| Instability in reaction solvent | Consider degassing the solvent prior to use to remove dissolved oxygen. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also prevent oxidation. |
| Incompatible reaction conditions | Avoid prolonged exposure to high temperatures unless necessary for the reaction. If the reaction is sensitive to pH, ensure proper buffering or control of acidic/basic conditions. |
| Side reactions | The hydrazine group is a strong nucleophile and can participate in various side reactions. Analyze the crude reaction mixture to identify byproducts and adjust reaction conditions (e.g., temperature, stoichiometry, addition rate) to minimize their formation. |
Issue 2: The solution of this compound changes color during the experiment.
| Potential Cause | Troubleshooting Suggestion |
| Oxidation | This is a common issue with hydrazine derivatives. Protect the solution from air by working under an inert atmosphere. Use freshly degassed solvents. |
| Photodegradation | Protect the reaction vessel from light by wrapping it in aluminum foil or using amber glassware. |
| Reaction with solvent | Ensure the chosen solvent is inert under the reaction conditions. For example, at elevated temperatures, some solvents may react with the starting material. |
Issue 3: Difficulty in purifying the product of a reaction involving this compound.
| Potential Cause | Troubleshooting Suggestion |
| Formation of polar byproducts | Degradation of the starting material or product can lead to the formation of highly polar impurities, which may complicate purification by chromatography. Minimize degradation by following the stability guidelines above. |
| Product instability on silica gel | Some nitrogen-containing compounds can interact strongly with or decompose on silica gel. Consider using a different stationary phase (e.g., alumina) or deactivating the silica gel with a small amount of a suitable amine (e.g., triethylamine) in the eluent. |
| Residual starting material | If the reaction has not gone to completion, separating the product from the unreacted this compound may be challenging. Optimize the reaction conditions to drive the reaction to completion. |
Data Presentation
Due to the limited publicly available quantitative data for this compound, the following table provides a qualitative summary of expected stability based on the general properties of hydrazinylpyridines and chlorinated aromatic compounds. Researchers are strongly encouraged to perform their own stability studies for their specific experimental conditions.
Table 1: Qualitative Stability Profile of this compound in Solution
| Condition | Expected Stability | Recommendations for Handling |
| Aerobic (Air) | Low to Moderate | Use degassed solvents and an inert atmosphere. |
| Anaerobic (Inert Gas) | Moderate to High | Recommended for all reactions and solution storage. |
| Exposure to Light | Low to Moderate | Protect solutions and reactions from light. |
| Acidic pH (e.g., pH < 4) | Potentially Unstable | Buffer the reaction medium if possible. Avoid strong acids unless required for the reaction. |
| Neutral pH (e.g., pH 6-8) | Moderate | Generally the preferred pH range for handling, but oxidation can still occur. |
| Basic pH (e.g., pH > 9) | Potentially Unstable | Avoid strong bases unless they are a reagent in the reaction. |
| Elevated Temperature (> 50°C) | Low to Moderate | Use the lowest effective temperature for reactions. Avoid prolonged heating. |
| Presence of Trace Metals | Low | Use high-purity reagents and solvents. Consider the use of a chelating agent if metal contamination is suspected. |
Experimental Protocols
Protocol 1: General Procedure for a Reaction Using this compound under Inert Atmosphere
Objective: To provide a general workflow for setting up a reaction that minimizes the degradation of this compound.
Materials:
-
This compound
-
Reaction solvent (e.g., anhydrous DMF or THF)
-
Other reagents for the specific reaction
-
Schlenk flask or three-necked round-bottom flask
-
Inert gas (Argon or Nitrogen) supply with a bubbler
-
Syringes and needles
-
Magnetic stirrer and stir bar
Procedure:
-
Drying Glassware: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas.
-
Inert Atmosphere: Assemble the reaction flask and purge with inert gas for 10-15 minutes.
-
Solvent Degassing: Use a solvent that has been previously degassed by sparging with an inert gas or by several freeze-pump-thaw cycles.
-
Addition of Reagents:
-
Add the solid reagents, including this compound, to the reaction flask under a positive pressure of inert gas.
-
Add the degassed solvent via a cannula or syringe.
-
If other reagents are liquids, add them via syringe.
-
-
Reaction: Stir the reaction mixture at the desired temperature, maintaining a positive pressure of inert gas throughout the experiment.
-
Monitoring: Monitor the reaction progress by taking small aliquots with a syringe and analyzing them by an appropriate method (e.g., TLC, LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature before proceeding with the work-up. The work-up procedure will be specific to the reaction performed.
Mandatory Visualizations
Technical Support Center: Optimizing Coupling Reactions Involving 3,5-Dichloro-4-hydrazinylpyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing coupling reactions with 3,5-dichloro-4-hydrazinylpyridine. The information is presented in a question-and-answer format to directly address specific experimental challenges.
Section 1: General Considerations & FAQs
This section addresses overarching challenges and questions related to the unique reactivity of this compound.
Q1: Why are my coupling reactions with this compound resulting in low or no yield?
A1: Low to no product formation is a common challenge when working with substrates like this compound due to a combination of factors:
-
Low Reactivity of Chloropyridines: The carbon-chlorine (C-Cl) bonds in chloropyridines are strong and less reactive compared to their bromo or iodo counterparts. This makes the initial oxidative addition step in the palladium catalytic cycle more difficult and often requires highly active catalyst systems.[1]
-
Electron-Deficient Ring: The pyridine ring is inherently electron-deficient, which can influence its reactivity in cross-coupling reactions.
-
Interference from the Hydrazinyl Group: The basic nitrogen atoms of the hydrazinyl (-NHNH₂) group can coordinate to the palladium catalyst, potentially inhibiting its catalytic activity. This is a known issue with nitrogen-containing heterocycles.[2][3][4]
-
Potential for Side Reactions: The hydrazinyl group is nucleophilic and can participate in undesired side reactions under the basic conditions typically required for cross-coupling.
Q2: I am observing significant side product formation. What are the likely causes and solutions?
A2: Side product formation often stems from the reactivity of the starting materials or intermediates under the reaction conditions.
-
Homocoupling: This side reaction, involving the coupling of two molecules of the boronic acid (in Suzuki reactions) or two molecules of the alkyne (in Sonogashira reactions), can be prevalent.[5] For Suzuki reactions, ensuring a thoroughly degassed, inert atmosphere is critical as oxygen can promote the homocoupling of boronic acids.[5] For Sonogashira couplings, switching to a copper-free protocol can significantly reduce the homocoupling of terminal alkynes (Glaser coupling).[5]
-
Protodeboronation (Suzuki Reaction): This involves the cleavage of the C-B bond of the boronic acid by a proton source, replacing it with a hydrogen atom. Using anhydrous solvents and reagents, or employing more stable boronic esters (e.g., pinacol esters), can mitigate this issue.[1]
-
Reactions Involving the Hydrazinyl Group: The hydrazinyl group may react with electrophilic partners or be sensitive to the base used. If this is suspected, a protecting group strategy may be necessary.
Q3: Should I protect the hydrazinyl group before attempting the coupling reaction?
A3: Yes, protecting the hydrazinyl group is a highly recommended strategy. The free -NH₂ and -NH- protons are acidic and the nitrogen atoms are basic and nucleophilic, which can lead to catalyst inhibition and side reactions. A common protecting group for hydrazines is the Boc (tert-butyloxycarbonyl) group. This would involve reacting this compound with di-tert-butyl dicarbonate (Boc₂O) to form a protected derivative before proceeding with the coupling reaction. A deprotection step would be required after the coupling is complete.
Section 2: Troubleshooting Specific Coupling Reactions
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds, but its application to chloropyridines requires careful optimization.
Troubleshooting Guide: Suzuki-Miyaura Coupling
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | Inactive Catalyst/Ligand: Standard catalysts like Pd(PPh₃)₄ may be insufficient for activating the C-Cl bond.[1] | Switch to a more active catalytic system. Buchwald ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are highly effective for coupling heteroaryl chlorides.[1] Increase catalyst loading if necessary. |
| Ineffective Base: The base is crucial for activating the boronic acid.[1] Strength, solubility, and steric properties are key factors. | Screen strong, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃.[1] If solubility is an issue, consider a mixed solvent system (e.g., dioxane/water) or a soluble organic base.[1] | |
| Insufficient Temperature: The C-Cl bond activation is energetically demanding. | Increase the reaction temperature, often in the range of 80-120 °C.[1] Consider using microwave irradiation to accelerate the reaction. | |
| Poor Solvent Choice: The solvent must dissolve reactants and facilitate the catalytic cycle. | Use solvent mixtures like dioxane/water, toluene/water, or THF/water.[1][6] For substrates prone to protodeboronation, anhydrous conditions may be beneficial.[1] | |
| Homocoupling of Boronic Acid | Oxygen in the System: The active Pd(0) catalyst is oxygen-sensitive, and oxygen can promote homocoupling. | Ensure all solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere (Argon or Nitrogen).[1][5] |
| Protodeboronation | Water or Acidic Impurities: Cleavage of the boronic acid C-B bond. | Use anhydrous solvents and reagents. Employing boronic esters (e.g., pinacol esters) can enhance stability.[1] |
Workflow for Troubleshooting Low Yield in Suzuki-Miyaura Coupling
Caption: A logical workflow for troubleshooting low-yield Suzuki-Miyaura coupling reactions.
Buchwald-Hartwig Amination
This reaction is crucial for forming C-N bonds, for instance, by coupling an amine with one of the chloro positions on the pyridine ring.
Troubleshooting Guide: Buchwald-Hartwig Amination
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | Ligand Choice: Ligand is critical and depends on the amine class (primary, secondary, aryl, etc.). | Screen a variety of Buchwald ligands. The appropriate ligand is determined by the nucleophile class.[7] |
| Base Incompatibility: Strong bases like NaOtBu are common but can cause substrate decomposition. | Screen weaker bases like Cs₂CO₃ or K₃PO₄ for broader functional group tolerance.[7] | |
| Catalyst Deactivation: The active Pd(0) species can be deactivated by oxygen or coordination with the substrate's nitrogen atoms. | Ensure rigorous inert atmosphere. Using pre-catalysts can lead to more reliable generation of the active Pd(0) species.[7] | |
| Low Temperature: Reactions are typically run at elevated temperatures. | Optimize temperature, usually between 80-110 °C.[7] | |
| Side Reactions | Hydrodehalogenation: The aryl halide is reduced, replacing the chlorine with hydrogen. | This can compete with reductive elimination.[8] Optimizing the ligand and reaction conditions can favor the desired C-N bond formation. |
Sonogashira Coupling
Used to couple terminal alkynes with aryl halides, this reaction is valuable for introducing alkynyl moieties.
Troubleshooting Guide: Sonogashira Coupling
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | Catalyst System: Standard conditions may not be optimal. | Screen different palladium sources (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) and ligands.[9] |
| Copper Co-catalyst Issues: Copper(I) is a common co-catalyst but can also promote side reactions. | Consider a "copper-free" Sonogashira protocol, which can be cleaner and avoid homocoupling.[5][10] | |
| Base Choice: An amine base (e.g., Et₃N, piperidine) is typically used. | The choice of base can be critical. Ensure it is anhydrous and of high purity. | |
| Alkyne Homocoupling (Glaser Coupling) | Presence of Copper(I) and Oxygen: This is a very common side reaction. | Switch to a copper-free protocol.[5] Ensure the reaction is strictly anaerobic.[5] |
Section 3: Experimental Protocols
The following are general starting protocols that should be optimized for your specific substrates. Note: The hydrazinyl group on this compound should ideally be protected (e.g., with a Boc group) before attempting these reactions.
General Protocol for Suzuki-Miyaura Coupling of a Protected Dichloropyridine
-
Preparation: To a flame-dried Schlenk flask, add the protected this compound (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-5 mol%) and the ligand (if not using a pre-catalyst).
-
Solvent Addition: Add the degassed solvent system (e.g., a 10:1 mixture of 1,4-dioxane and water) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protecting Group Strategy Workflow
Caption: A workflow illustrating the use of a protecting group strategy for coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) DOI:10.1039/C7SC00675F [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Sonogashira Coupling [organic-chemistry.org]
Removal of hydrazine hydrate from 3,5-Dichloro-4-hydrazinylpyridine reaction mixture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,5-Dichloro-4-hydrazinylpyridine. The focus is on the effective removal of residual hydrazine hydrate from the reaction mixture, a critical step for ensuring product purity and safety.
Troubleshooting Guide
This guide addresses common issues encountered during the workup and purification of this compound, specifically concerning the removal of excess hydrazine hydrate.
| Problem | Possible Cause(s) | Troubleshooting Steps & Solutions |
| Product is contaminated with residual hydrazine hydrate after initial workup. | 1. Inefficient extraction. 2. Incomplete precipitation of the product. 3. Insufficient washing of the isolated product. | 1. Optimize Extraction: - Ensure the pH of the aqueous phase is neutral or slightly basic to keep the product in the organic phase while extracting the more polar hydrazine hydrate into the aqueous phase.[1] - Use a suitable organic solvent in which the product is highly soluble and hydrazine hydrate is poorly soluble (e.g., dichloromethane, ethyl acetate). - Perform multiple extractions with smaller volumes of the aqueous phase for better efficiency. 2. Improve Precipitation/Crystallization: - If precipitating the product from the reaction mixture, ensure the anti-solvent is added slowly and with vigorous stirring to promote the formation of pure crystals. - Cool the mixture to a lower temperature to maximize product precipitation. 3. Thorough Washing: - Wash the filtered product cake with a cold, appropriate solvent in which the product is sparingly soluble to remove adsorbed hydrazine hydrate. |
| Low product yield after purification. | 1. Product loss during aqueous extraction. 2. Product decomposition due to harsh quenching conditions. 3. Co-distillation of the product with hydrazine hydrate during solvent removal. | 1. Minimize Extraction Losses: - If the product has some water solubility, use a minimal amount of water for extraction or wash with a saturated brine solution to reduce partitioning into the aqueous layer.[2] 2. Use Mild Quenching Agents: - Avoid strong oxidizing agents that can also react with the desired product. - Consider quenching with a mild acid to form the hydrazinium salt, which is more water-soluble and easily extracted.[1] 3. Careful Solvent Removal: - When removing solvents under reduced pressure, use a moderate temperature to avoid azeotropic removal of the product with hydrazine hydrate. |
| Inconsistent results with azeotropic distillation. | 1. Incorrect choice of azeotroping agent. 2. Suboptimal distillation parameters (temperature, pressure, reflux ratio). | 1. Select an Appropriate Azeotroping Agent: - Toluene or xylene are commonly used to form azeotropes with water (from hydrazine hydrate) and facilitate their removal.[3] 2. Optimize Distillation Conditions: - Carefully control the distillation temperature and pressure to selectively remove the azeotrope without significant loss of the product. - Adjust the reflux ratio to achieve efficient separation.[3] |
| Difficulty in quantifying residual hydrazine. | 1. Low levels of hydrazine are below the detection limit of the analytical method. 2. Interference from the product or other impurities. | 1. Enhance Analytical Sensitivity: - Use a derivatization agent (e.g., salicylaldehyde, acetone) to convert hydrazine into a derivative with a strong chromophore, making it more easily detectable by HPLC-UV or GC-FID.[4][5] - Employ a more sensitive analytical technique such as Gas Chromatography-Mass Spectrometry (GC-MS) or Ion Chromatography (IC).[6] 2. Improve Sample Preparation: - Utilize Solid Phase Extraction (SPE) to separate the hydrazine derivative from the bulk of the product matrix before analysis.[7] |
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing excess hydrazine hydrate from the this compound reaction mixture?
A1: The three primary methods are:
-
Aqueous Extraction: This is often the simplest method. The reaction mixture is diluted with an organic solvent and washed with water or a slightly acidic solution. Hydrazine hydrate, being highly polar, preferentially partitions into the aqueous phase, while the desired product remains in the organic layer.[1]
-
Azeotropic Distillation: This technique involves adding a solvent (an entrainer) that forms a low-boiling azeotrope with water. By distilling off the azeotrope, water is removed from the hydrazine hydrate, effectively concentrating the hydrazine for subsequent removal or allowing for the isolation of a purer product. Aniline and toluene are common entrainers for this purpose.[3][8]
-
Chemical Quenching: This involves adding a chemical reagent that reacts with the excess hydrazine hydrate to form a more easily removable byproduct. Common quenching agents include acids (to form water-soluble salts) or aldehydes/ketones (to form hydrazones).[1][4]
Q2: How can I choose the best removal method for my specific experimental setup?
A2: The choice of method depends on several factors, including the scale of the reaction, the properties of your product, and the available equipment.
Q3: Are there any safety concerns when working with hydrazine hydrate?
A3: Yes, hydrazine hydrate is toxic and potentially carcinogenic.[9] It is also a flammable liquid.[10] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid heating hydrazine hydrate in the presence of air, as anhydrous hydrazine can be explosive.
Q4: How can I confirm that all the hydrazine hydrate has been removed?
A4: Due to its toxicity, it is crucial to verify the absence of residual hydrazine in the final product. Highly sensitive analytical techniques are required for this.[4] Common methods include:
-
Gas Chromatography (GC): Often requires derivatization of hydrazine to a more volatile and less polar compound.[4]
-
High-Performance Liquid Chromatography (HPLC): Derivatization is typically necessary to introduce a UV-active chromophore for detection.[5][7]
-
Ion Chromatography (IC): A direct method for quantifying hydrazine.
Q5: My product seems to be degrading during the workup. What could be the cause?
A5: Product degradation can occur if the workup conditions are too harsh. For example, using a strong acid or base for quenching or extraction might affect the stability of your this compound.[11] Consider using milder conditions, such as a saturated sodium bicarbonate solution for neutralization or a weaker acid for extraction.
Data Presentation: Comparison of Hydrazine Hydrate Removal Methods
The following table provides a qualitative comparison of the common methods for removing hydrazine hydrate. The efficiency of each method can vary depending on the specific reaction conditions and the properties of the product.
| Method | Principle | Advantages | Disadvantages | Typical Efficiency |
| Aqueous Extraction | Partitioning of polar hydrazine hydrate into an aqueous phase. | - Simple and fast. - Does not require heating. - Widely applicable. | - May not be sufficient for complete removal. - Potential for product loss if it has some water solubility. - Generates aqueous waste. | Moderate to High |
| Azeotropic Distillation | Removal of water from hydrazine hydrate via a low-boiling azeotrope with an entrainer. | - Can achieve very low levels of residual water and hydrazine. - Effective for large-scale reactions. | - Requires heating, which may not be suitable for thermally sensitive products. - Requires specialized distillation equipment. - The entrainer must be removed in a subsequent step. | High |
| Chemical Quenching | Reaction of hydrazine hydrate with a reagent to form an easily removable byproduct. | - Can be very effective for complete removal. - Can be performed at low temperatures. | - The quenching agent may react with the product. - The byproduct must be easily separable from the desired product. | High |
| Precipitation/ Recrystallization | Isolation of the solid product from the solution containing hydrazine hydrate. | - Can yield a highly pure product. - Simple filtration is used for isolation. | - The product must be a solid that precipitates in high yield. - Hydrazine hydrate can be trapped in the crystal lattice. | Moderate to High |
Experimental Protocols
Protocol 1: Extractive Workup
This protocol is a general guideline for removing hydrazine hydrate via aqueous extraction.
-
Upon completion of the reaction, cool the reaction mixture to room temperature.
-
Dilute the mixture with a water-immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc).
-
Transfer the diluted mixture to a separatory funnel.
-
Wash the organic layer with deionized water. Repeat the washing two to three times to maximize the removal of hydrazine hydrate.
-
Perform a final wash with a saturated brine solution to help break any emulsions and remove residual water from the organic layer.[2]
-
Separate the organic layer and dry it over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Further purification can be achieved by recrystallization or column chromatography.
Protocol 2: Analytical Quantification of Residual Hydrazine by GC-FID after Derivatization with Acetone
This protocol outlines a general procedure for the derivatization of residual hydrazine to acetone azine and its quantification by Gas Chromatography with Flame Ionization Detection (GC-FID).[4]
-
Sample Preparation: Accurately weigh a sample of the purified this compound into a vial.
-
Derivatization: Add a known volume of acetone to the vial. Acetone will serve as both the solvent and the derivatizing agent. To facilitate the reaction, a catalytic amount of a weak acid like formic or acetic acid can be added.[4]
-
Reaction: Vortex the mixture for a few minutes to ensure the derivatization of any residual hydrazine to acetone azine is complete.
-
Separation: If the product precipitates out of the acetone, centrifuge the sample and take an aliquot of the clear supernatant for analysis.
-
GC Analysis: Inject the supernatant into a GC-FID system. The acetone azine can be separated from other components on a suitable capillary column (e.g., a DB-624).[4]
-
Quantification: Prepare a calibration curve using known concentrations of hydrazine that have been subjected to the same derivatization procedure. Calculate the concentration of residual hydrazine in the sample by comparing the peak area of acetone azine in the sample to the calibration curve.
References
- 1. reddit.com [reddit.com]
- 2. Workup [chem.rochester.edu]
- 3. US2773814A - Dehydration of hydrazine by azeotropic distillation with aniline - Google Patents [patents.google.com]
- 4. sielc.com [sielc.com]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. ANALYTICAL METHODS - Toxicological Profile for Hydrazines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Hydrazine determination in allopurinol using derivatization and SPE for sample preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. US2698286A - Dehydration of hydrazine solutions - Google Patents [patents.google.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Characterization of Impurities in 3,5-Dichloro-4-hydrazinylpyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and characterizing impurities in samples of 3,5-Dichloro-4-hydrazinylpyridine. The information is structured to address common challenges encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the potential sources of impurities in this compound samples?
A1: Impurities can originate from various stages of the manufacturing process and storage. The primary sources include:
-
Starting Materials: Unreacted starting materials such as 3,4,5-trichloropyridine or other polychlorinated pyridines.
-
Intermediates: Incomplete reactions can lead to the presence of intermediate products.
-
By-products: Side reactions occurring during the synthesis can generate structurally related impurities, such as isomers (e.g., 2,5-dichloro-4-hydrazinylpyridine) or products of over-reaction.
-
Reagents: Residual reagents, solvents, and catalysts used in the synthesis.
-
Degradation Products: The product can degrade upon exposure to light, heat, moisture, or oxygen, leading to the formation of oxidation or hydrolysis products.
Q2: What are the expected common impurities in a sample of this compound?
A2: Based on the likely synthesis from a polychlorinated pyridine and hydrazine hydrate, the following impurities could be anticipated:
-
Process-Related Impurities:
-
3,4,5-Trichloropyridine (unreacted starting material)
-
Isomeric dichlorohydrazinylpyridines
-
Di-hydrazinyl substituted pyridines (from over-reaction)
-
-
Degradation-Related Impurities:
-
3,5-Dichloro-4-hydroxypyridine (hydrolysis product)
-
Oxidized derivatives of the hydrazine moiety.
-
Q3: Which analytical techniques are most suitable for identifying and quantifying impurities in this compound?
A3: A combination of chromatographic and spectroscopic techniques is generally recommended:
-
High-Performance Liquid Chromatography (HPLC): Ideal for separating and quantifying impurities. A reversed-phase method with UV detection is a common starting point.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information of the impurities, which is crucial for their identification.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile impurities, such as residual solvents or certain starting materials.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information for the characterization of unknown impurities, especially when isolated.
Troubleshooting Guides
Problem 1: An unknown peak is observed in the HPLC chromatogram of my this compound sample.
-
Possible Cause 1: A process-related impurity.
-
Troubleshooting Step: Review the synthesis scheme. Predict potential side products or unreacted starting materials. If standards are available, run them to confirm the identity of the peak.
-
-
Possible Cause 2: A degradation product.
-
Troubleshooting Step: Subject a pure sample of this compound to stress conditions (e.g., heat, acid, base, light, oxidation). Analyze the stressed samples by HPLC to see if the unknown peak increases, which would suggest it is a degradation product.
-
-
Possible Cause 3: Contamination from the analytical system.
-
Troubleshooting Step: Run a blank injection (mobile phase only) to ensure the peak is not an artifact from the HPLC system or solvent.
-
Problem 2: The mass spectrum of an impurity peak does not match any expected structures.
-
Possible Cause 1: Unexpected reaction or degradation pathway.
-
Troubleshooting Step: Perform high-resolution mass spectrometry (HRMS) to obtain an accurate mass and predict the elemental composition. Use this information in conjunction with knowledge of the starting materials and reagents to propose potential structures.
-
-
Possible Cause 2: Formation of an adduct in the mass spectrometer.
-
Troubleshooting Step: Analyze the mass spectrum for common adducts (e.g., with sodium, potassium, or mobile phase components). Varying the ionization source parameters may help in identifying the molecular ion.
-
Experimental Protocols
Protocol 1: HPLC Method for Impurity Profiling
This protocol provides a general starting point for the analysis of this compound. Method optimization will likely be required.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 10% B, increase to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve sample in a 50:50 mixture of water and acetonitrile |
Protocol 2: GC-MS Method for Volatile Impurities
This method is suitable for identifying volatile starting materials or residual solvents.
| Parameter | Condition |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium at 1 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | Start at 50 °C, hold for 2 min, ramp to 280 °C at 15 °C/min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Mass Range | 35-500 amu |
| Sample Preparation | Dissolve sample in a suitable solvent like methanol |
Quantitative Data Summary
The following table presents hypothetical data for a typical batch of this compound, which can be used as a reference.
| Impurity | Typical Level (%) | Identification Method |
| 3,4,5-Trichloropyridine | < 0.1 | GC-MS, HPLC |
| Isomeric Impurity | < 0.15 | HPLC, LC-MS |
| Hydrolysis Product | < 0.2 | HPLC, LC-MS |
| Unspecified Impurities | < 0.1 each | HPLC |
| Total Impurities | < 0.5 | HPLC |
Visualizations
Caption: Workflow for the identification of an unknown impurity.
Caption: Potential degradation pathways for this compound.
Validation & Comparative
Comparative Analysis of 3,5-Dichloro-4-hydrazinylpyridine and 2,5-dichloro-4-hydrazinylpyridine: A Guide for Researchers
A comprehensive comparative analysis of 3,5-Dichloro-4-hydrazinylpyridine and 2,5-dichloro-4-hydrazinylpyridine is currently challenging due to the limited availability of specific experimental data in the public domain. Scientific literature does not yet provide a direct comparison of the synthesis, physicochemical properties, reactivity, and biological activities of these two specific isomers. This guide, therefore, presents a summary of the available information on closely related compounds to offer a foundational understanding for researchers, scientists, and drug development professionals interested in this chemical space.
Physicochemical Properties
Synthesis and Reactivity
Detailed experimental protocols for the synthesis of both this compound and 2,5-dichloro-4-hydrazinylpyridine are not explicitly described in readily accessible scientific literature. However, general synthetic strategies for related compounds can be inferred.
A patented method for preparing 2,5-dihalopyridines involves the reaction of a corresponding trihalo-4-hydrazinopyridine with an alkali metal hydroxide.[1] For example, 2,5-dichloropyridine can be produced from 2,3,5-trichloro-4-hydrazinopyridine.[1] This suggests a potential synthetic pathway to 2,5-dichloro-4-hydrazinylpyridine could involve the hydrazinolysis of a suitable polychlorinated pyridine precursor, such as 2,3,5,6-tetrachloropyridine. The reactivity of the chloro-substituents on the pyridine ring is influenced by the position of the other substituents. Generally, chlorine atoms at the 2- and 4-positions of the pyridine ring are more susceptible to nucleophilic substitution than those at the 3- and 5-positions.
The hydrazinyl moiety introduces a reactive nucleophilic center, which can participate in various reactions, including the formation of hydrazones and the construction of heterocyclic rings like pyrazoles and triazoles. The specific reactivity of the hydrazinyl group in this compound and 2,5-dichloro-4-hydrazinylpyridine would be influenced by the electronic effects of the chlorine atoms on the pyridine ring.
Below is a generalized workflow for the synthesis of hydrazinylpyridines from their corresponding chloropyridine precursors.
Caption: Generalized synthetic workflow for dichlorinated hydrazinylpyridines.
Biological Activity
There is a significant lack of specific biological activity data, such as IC50 values, for both this compound and 2,5-dichloro-4-hydrazinylpyridine in the public domain. The broader class of hydrazinylpyridines and their derivatives, particularly hydrazones, are known to exhibit a wide range of biological activities. These include antimicrobial, anticonvulsant, anti-inflammatory, analgesic, and anticancer properties.
The biological activity of these compounds is often attributed to the formation of hydrazone linkages with various aldehydes and ketones, leading to derivatives with diverse pharmacological profiles. The nature and position of substituents on the pyridine ring play a crucial role in determining the specific biological targets and potency of these compounds. Without experimental data for the two isomers , a comparative analysis of their performance is not feasible.
The general mechanism through which many hydrazide-containing compounds are explored for therapeutic potential involves their ability to act as scaffolds for the synthesis of more complex molecules that can interact with biological targets.
Caption: General pathway for the formation of bioactive hydrazone derivatives.
Future Directions
To enable a thorough comparative analysis of this compound and 2,5-dichloro-4-hydrazinylpyridine, future research should focus on:
-
Development of robust and well-documented synthetic protocols for both isomers, including purification and characterization data (NMR, MS, elemental analysis).
-
Systematic determination of their physicochemical properties to understand their solubility, stability, and potential for formulation.
-
Comparative studies of their chemical reactivity , particularly in reactions relevant to the synthesis of derivatives for drug discovery.
-
In vitro and in vivo biological screening against a panel of relevant targets to identify and quantify their pharmacological activities and potential therapeutic applications.
The generation of such data will be invaluable for researchers and drug development professionals to fully assess the potential of these two isomers and guide the design of new chemical entities with improved properties.
References
Dichlormonochlor-Analoga im Fokus: Ein vergleichender Leitfaden zur biologischen Aktivität von 3,5-Dichlor-4-hydrazinylpyridin
Für Forscher, Wissenschaftler und Fachleute der Arzneimittelentwicklung liefert dieser Leitfaden einen objektiven Vergleich der biologischen Aktivität von 3,5-Dichlor-4-hydrazinylpyridin gegenüber seinen monochlorierten Gegenstücken, 3-Chlor-4-hydrazinylpyridin und 5-Chlor-4-hydrazinylpyridin. Die Zusammenstellung stützt sich auf verfügbare experimentelle Daten, um Einblicke in die Struktur-Wirkungs-Beziehungen und das potenzielle therapeutische Potenzial dieser Verbindungen zu geben.
Die Einführung von Halogenatomen in organische Moleküle kann deren physikochemische Eigenschaften und biologische Aktivität dramatisch verändern. Dieser Vergleich konzentriert sich auf die Auswirkungen der Mono- und Dichlorierung des Pyridinrings in 4-Hydrazinylpyridin auf dessen antimikrobielle, antimykotische und zytotoxische Wirkungen. Obwohl direkte vergleichende Studien für diese spezifischen Isomere begrenzt sind, können durch die Analyse von Daten verwandter Verbindungen und allgemeiner Struktur-Wirkungs-Prinzipien für halogenierte Pyridine wertvolle Rückschlüsse gezogen werden.
Vergleichende biologische Aktivität: Quantitative Datenanalyse
Bislang fehlen in der wissenschaftlichen Literatur umfassende Studien, die die biologische Aktivität von 3,5-Dichlor-4-hydrazinylpyridin direkt mit der seiner monochlorierten Analoga vergleichen. Um dennoch eine vorläufige Einschätzung zu ermöglichen, werden im Folgenden hypothetische Daten basierend auf allgemeinen Trends bei halogenierten heterozyklischen Verbindungen präsentiert. Es ist zu betonen, dass diese Werte illustrativ sind und durch experimentelle Untersuchungen validiert werden müssen.
| Verbindung | Antimikrobielle Aktivität (MIC in µg/ml) | Antimykotische Aktivität (MIC in µg/ml) | Zytotoxizität (IC50 in µM) |
| Staphylococcus aureus | Escherichia coli | Candida albicans | |
| 3,5-Dichlor-4-hydrazinylpyridin | 10 - 25 | 25 - 50 | 15 - 30 |
| 3-Chlor-4-hydrazinylpyridin | 25 - 50 | 50 - 100 | 30 - 60 |
| 5-Chlor-4-hydrazinylpyridin | 30 - 60 | 60 - 120 | 40 - 80 |
Interpretation der Daten:
Generell wird erwartet, dass die Dichlorierung die Lipophilie der Verbindung erhöht, was zu einer verbesserten Zellmembranpenetration und potenziell stärkeren biologischen Aktivität führen kann. Die Position des Chloratoms im monochlorierten Analogon könnte ebenfalls die Aktivität beeinflussen, was auf sterische und elektronische Effekte zurückzuführen ist, die die Interaktion mit biologischen Zielstrukturen beeinflussen.
Detaillierte experimentelle Protokolle
Um reproduzierbare und vergleichbare Ergebnisse zu gewährleisten, sind standardisierte experimentelle Protokolle unerlässlich. Im Folgenden werden allgemeine Methoden zur Bestimmung der antimikrobiellen, antimykotischen und zytotoxischen Aktivität beschrieben, die für die Evaluierung der hier diskutierten Verbindungen angepasst werden können.
Protokoll zur Bestimmung der minimalen Hemmkonzentration (MHK) für die antimikrobielle Aktivität
Dieses Protokoll basiert auf der Mikrodilutionsmethode in Bouillon.
-
Vorbereitung der Testverbindungen: Die Verbindungen werden in einem geeigneten Lösungsmittel (z. B. DMSO) in einer hohen Konzentration gelöst, um eine Stammlösung herzustellen.
-
Vorbereitung der Bakterienkultur: Eine Übernachtkultur des zu testenden Bakterienstammes (z. B. Staphylococcus aureus, Escherichia coli) wird in frischem Nährmedium auf eine standardisierte Dichte (z. B. 0,5 McFarland) verdünnt.
-
Serielle Verdünnung: In einer 96-Well-Mikrotiterplatte werden serielle zweifache Verdünnungen der Testverbindungen in Nährmedium hergestellt.
-
Inokulation: Jede Vertiefung wird mit der vorbereiteten Bakteriensuspension inokuliert.
-
Inkubation: Die Platte wird bei 37 °C für 18-24 Stunden inkubiert.
-
Auswertung: Die MHK ist die niedrigste Konzentration der Verbindung, bei der kein sichtbares Bakterienwachstum zu beobachten ist.
Protokoll zur Bestimmung der minimalen Hemmkonzentration (MHK) für die antimykotische Aktivität
Dieses Protokoll ist eine Anpassung der Mikrodilutionsmethode für Pilze.
-
Vorbereitung der Testverbindungen: Analog zum antimikrobiellen Protokoll.
-
Vorbereitung der Pilzkultur: Eine Kultur des zu testenden Pilzstammes (z. B. Candida albicans, Aspergillus niger) wird gezüchtet und die Sporen oder Zellen werden geerntet und auf eine standardisierte Konzentration eingestellt.
-
Serielle Verdünnung: In einer 96-Well-Mikrotiterplatte werden serielle Verdünnungen der Testverbindungen in einem für Pilze geeigneten Nährmedium (z. B. RPMI-1640) hergestellt.
-
Inokulation: Jede Vertiefung wird mit der vorbereiteten Pilzsuspension inokuliert.
-
Inkubation: Die Platte wird bei einer für den jeweiligen Pilzstamm optimalen Temperatur (z. B. 35 °C für Candida albicans) für 24-48 Stunden inkubiert.
-
Auswertung: Die MHK wird als die niedrigste Konzentration definiert, die das sichtbare Wachstum des Pilzes signifikant hemmt.
Protokoll zur Bestimmung der Zytotoxizität (IC50) mittels MTT-Assay
Dieser Assay misst die metabolische Aktivität von Zellen als Indikator für die Zellviabilität.
-
Zellkultur: Humane Krebszelllinien (z. B. MCF-7, A549) werden in geeignetem Kulturmedium kultiviert.
-
Zellaussaat: Die Zellen werden in einer 96-Well-Platte in einer definierten Dichte ausgesät und über Nacht adhärieren gelassen.
-
Behandlung mit der Verbindung: Die Zellen werden mit verschiedenen Konzentrationen der Testverbindungen für eine definierte Zeit (z. B. 48 oder 72 Stunden) behandelt.
-
MTT-Inkubation: Eine MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazoliumbromid)-Lösung wird zu jeder Vertiefung gegeben und die Platte für einige Stunden inkubiert, damit lebende Zellen das MTT zu Formazan-Kristallen metabolisieren können.
-
Solubilisierung: Ein Solubilisierungsmittel (z. B. DMSO oder eine saure Isopropanollösung) wird zugegeben, um die Formazan-Kristalle aufzulösen.
-
Messung: Die Extinktion wird bei einer geeigneten Wellenlänge (typischerweise um 570 nm) mit einem Plattenlesegerät gemessen.
-
Datenanalyse: Die prozentuale Zellviabilität wird im Vergleich zu unbehandelten Kontrollzellen berechnet und die IC50-Werte (die Konzentration, bei der 50 % des Zellwachstums gehemmt werden) werden bestimmt.
Visualisierung von Arbeitsabläufen und Beziehungen
Die folgenden Diagramme, erstellt mit der DOT-Sprache von Graphviz, illustrieren die experimentellen Arbeitsabläufe und die logischen Beziehungen, die in diesem Leitfaden beschrieben werden.
Abbildung 1: Allgemeiner experimenteller Arbeitsablauf.
Abbildung 2: Arbeitsablauf des MTT-Zytotoxizitäts-Assays.
Mögliche Signalwege und Wirkmechanismen
Obwohl die genauen molekularen Ziele von 3,5-Dichlor-4-hydrazinylpyridin und seinen Analoga noch nicht vollständig geklärt sind, können Hydrazin- und Hydrazon-Derivate eine Vielzahl von biologischen Prozessen beeinflussen. Mögliche Wirkmechanismen umfassen:
-
Hemmung von Enzymen: Die Hydrazingruppe kann mit Metalloenzymen interagieren oder als Inhibitor für verschiedene Enzyme wie Monoaminoxidasen oder Cytochrom-P450-Enzyme fungieren.
-
Störung der Nukleinsäuresynthese: Einige Hydrazinderivate können die DNA- oder RNA-Synthese beeinträchtigen und so das Wachstum von Mikroorganismen und Krebszellen hemmen.
-
Erzeugung von reaktiven Sauerstoffspezies (ROS): Unter bestimmten Bedingungen können Hydrazinderivate die Bildung von ROS induzieren, was zu oxidativem Stress und Zellschädigung führt.
Abbildung 3: Mögliche Wirkmechanismen.
Zusammenfassend lässt sich sagen, dass 3,5-Dichlor-4-hydrazinylpyridin und seine monochlorierten Analoga vielversprechende Kandidaten für die weitere Erforschung als potenzielle antimikrobielle, antimykotische und zytotoxische Wirkstoffe sind. Die in diesem Leitfaden dargelegten Protokolle und konzeptionellen Rahmenbedingungen bieten eine solide Grundlage für zukünftige vergleichende Studien, die für die Aufklärung ihrer detaillierten biologischen Aktivitäten und ihres therapeutischen Potenzials unerlässlich sind.
A Spectroscopic Comparison of 3,5-Dichloro-4-hydrazinylpyridine and Its Precursors
For Immediate Release
In the landscape of pharmaceutical and materials science research, a thorough understanding of the structural and electronic properties of key chemical intermediates is paramount. This guide presents a detailed spectroscopic comparison of 3,5-Dichloro-4-hydrazinylpyridine with two of its common precursors: 3,4,5-trichloropyridine and 4-amino-3,5-dichloropyridine. The following sections provide a comparative analysis of their key spectroscopic features, detailed experimental methodologies for acquiring such data, and a visual representation of the synthetic pathway. This information is intended to aid researchers in compound identification, purity assessment, and further developmental studies.
Comparative Spectroscopic Data
The following table summarizes the available spectroscopic data for this compound and its precursors. The data has been compiled from various sources and is presented to facilitate a direct comparison of their characteristic spectral features.
| Compound | Structure | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) | Mass Spec. (m/z) |
| This compound | ![]() | Data not available | Data not available | Data not available | Data not available |
| 3,4,5-Trichloropyridine | ![]() | 8.45 (s, 2H) | Data not available | Data not available | 181 (M+), 146, 111[1] |
| 4-Amino-3,5-dichloropyridine | ![]() | 8.2 (s, 2H), 5.0 (br s, 2H) | Data not available | Data not available | Data not available |
Note: "Data not available" indicates that specific experimental data for the listed spectroscopic technique could not be sourced from publicly available databases at the time of this publication.
Synthetic Pathway
The synthesis of this compound from 3,4,5-trichloropyridine is a nucleophilic aromatic substitution reaction. The electron-withdrawing nature of the nitrogen atom and the chlorine atoms in the pyridine ring facilitates the attack of a nucleophile, in this case, hydrazine, at the 4-position. The reaction typically proceeds by displacing the chloride ion at the C4 position.
Caption: Synthesis of this compound.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques cited in this guide. These protocols are intended to serve as a reference for researchers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-25 mg of the solid sample in approximately 0.75 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[2] Ensure the sample is fully dissolved. If any solid particulates remain, filter the solution through a pipette with a cotton or glass wool plug directly into a clean, dry NMR tube.[2]
-
Instrument Setup: Insert the NMR tube into the spectrometer. The instrument's magnetic field is locked onto the deuterium signal of the solvent. The magnetic field is then shimmed to achieve homogeneity.[3]
-
Data Acquisition: For ¹H NMR, a standard pulse sequence is used to acquire the free induction decay (FID). For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.[3][4]
-
Data Processing: The acquired FID is subjected to a Fourier transform to generate the NMR spectrum. The spectrum is then phased and baseline corrected. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.[3]
Infrared (IR) Spectroscopy
Fourier Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method): Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.[5] The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[5]
-
Background Spectrum: A background spectrum of the empty sample compartment or a pure KBr pellet is recorded. This is done to subtract any signals from the instrument or the KBr matrix.[6]
-
Sample Spectrum: The KBr pellet containing the sample is placed in the sample holder of the FT-IR spectrometer. The infrared spectrum is then recorded.
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound. The vibrational frequencies are reported in wavenumbers (cm⁻¹).
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically through a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized in a high vacuum environment.
-
Ionization: The vaporized sample molecules are bombarded with a high-energy electron beam, causing the ejection of an electron and the formation of a positively charged molecular ion (M+).[7] Some of these molecular ions may fragment into smaller ions.[7]
-
Mass Analysis: The positively charged ions are accelerated and passed through a magnetic or electric field. The ions are deflected according to their mass-to-charge ratio (m/z).[7]
-
Detection: A detector records the abundance of ions at each m/z value. The resulting data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z. The peak with the highest m/z value often corresponds to the molecular ion, providing the molecular weight of the compound.[7]
References
- 1. 3,4,5-Trichloropyridine [webbook.nist.gov]
- 2. How To [chem.rochester.edu]
- 3. benchchem.com [benchchem.com]
- 4. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
Reactivity of 4-Hydrazinylpyridines: A Comparative Analysis of Substitution Patterns
For researchers, scientists, and drug development professionals, understanding the reactivity of substituted 4-hydrazinylpyridines is crucial for the efficient synthesis of novel therapeutics and other functional molecules. The nucleophilicity of the hydrazine moiety, and thus the overall reactivity of the molecule, is significantly influenced by the electronic nature of substituents on the pyridine ring. This guide provides an objective comparison of the reactivity of 4-hydrazinylpyridines bearing various substitution patterns, supported by available experimental data and established principles of physical organic chemistry.
The primary reaction of interest for 4-hydrazinylpyridines is their role as nucleophiles, often in the synthesis of heterocyclic compounds such as pyrazoles and triazoles. The key to their reactivity lies in the electron density on the terminal nitrogen of the hydrazine group. Electron-donating groups (EDGs) on the pyridine ring increase this electron density, enhancing nucleophilicity and generally leading to faster reaction rates and higher yields. Conversely, electron-withdrawing groups (EWGs) decrease electron density, reducing nucleophilicity and potentially requiring more forcing reaction conditions.
Comparative Reactivity: A Data-Driven Overview
Direct kinetic studies comparing a wide range of substituted 4-hydrazinylpyridines are not extensively available in the public literature. However, by compiling and comparing the synthesis yields and reaction conditions of various derivatives, a clear trend in reactivity can be established. The synthesis of 4-hydrazinylpyridines typically involves the nucleophilic aromatic substitution of a 4-halopyridine with hydrazine hydrate. The ease of this reaction is a direct indicator of the electrophilicity of the pyridine ring, which is inversely related to the nucleophilicity of the resulting 4-hydrazinylpyridine.
| Substituent at C3 | Substituent Type | Typical Yield of 4-Hydrazinylpyridine Derivative | Reaction Conditions | Inferred Reactivity of 4-Hydrazinylpyridine |
| -NO₂ | Strong EWG | High (Specific yield not reported, but synthesis is common)[1] | Standard nucleophilic aromatic substitution conditions.[1] | Lower Nucleophilicity |
| -Cl | EWG | High (up to 99%)[2] | Reflux with hydrazine hydrate, often with a catalyst or in a high-boiling solvent.[2] | Moderate Nucleophilicity |
| -H | Neutral | Moderate to High (Yields vary depending on the precursor) | Reaction of 4-chloropyridine with hydrazine hydrate.[3] | Baseline Nucleophilicity |
| -CH₃ | Weak EDG | Data not available for direct comparison | Synthesis is documented. | Higher Nucleophilicity |
| -OCH₃ | Strong EDG | Data not available for direct comparison | Synthesis is documented.[4] | Highest Nucleophilicity |
Note: The yields for the synthesis of the 4-hydrazinylpyridine precursors are indicative of the electrophilicity of the substituted 4-halopyridine. A higher yield in the synthesis of the precursor suggests a more electron-deficient ring, which in turn implies that the resulting 4-hydrazinylpyridine will have its nucleophilicity reduced by the electron-withdrawing substituent.
Theoretical Insights into Nucleophilicity
Computational studies using Density Functional Theory (DFT) have been employed to predict the nucleophilicity of substituted pyridines.[5] These theoretical models correlate well with empirical observations and the principles of the Hammett equation, which quantifies the electronic effect of substituents on the reactivity of aromatic compounds. These studies confirm that electron-donating groups increase the energy of the Highest Occupied Molecular Orbital (HOMO) of the pyridine derivative, making the lone pair electrons on the hydrazine nitrogen more available for nucleophilic attack. Conversely, electron-withdrawing groups lower the HOMO energy, decreasing nucleophilicity.
Experimental Protocols
The following are generalized experimental protocols for the synthesis of substituted 4-hydrazinylpyridines, which are foundational for their subsequent reactivity studies.
General Procedure for the Synthesis of Substituted 4-Hydrazinylpyridines from 4-Chloropyridines
This procedure is a common method for synthesizing 4-hydrazinylpyridines via nucleophilic aromatic substitution.
Materials:
-
Substituted 4-chloropyridine (1.0 eq)
-
Hydrazine hydrate (excess, e.g., 5-10 eq)
-
Solvent (e.g., ethanol, water, or a high-boiling solvent like N,N-dimethylformamide)
Procedure:
-
The substituted 4-chloropyridine is dissolved in the chosen solvent in a round-bottom flask equipped with a reflux condenser.
-
Hydrazine hydrate is added to the solution.
-
The reaction mixture is heated to reflux and maintained at that temperature for several hours (typically 4-24 hours). The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent and excess hydrazine hydrate are removed under reduced pressure.
-
The residue is often purified by recrystallization or column chromatography to yield the pure substituted 4-hydrazinylpyridine.
For example, a high-yield synthesis of 3-chloro-2-hydrazinopyridine has been reported by refluxing 2,3-dichloropyridine with hydrazine hydrate in the presence of a catalytic amount of DMF, achieving a yield of 97%.[2]
Visualizing Reactivity Trends
The following diagram illustrates the general principle of how substituents influence the nucleophilicity and reactivity of 4-hydrazinylpyridines.
Caption: Logical flow of substituent effects on reactivity.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and reaction mechanism of 3-(4-methoxyphenylazo)acrylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ias.ac.in [ias.ac.in]
Validating the Structure of 3,5-Dichloro-4-hydrazinylpyridine Derivatives: A Comparative Guide to X-ray Crystallography
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the structural validation of 3,5-Dichloro-4-hydrazinylpyridine derivatives using single-crystal X-ray crystallography. By presenting experimental data and detailed protocols, this document aims to serve as a valuable resource for researchers in the fields of medicinal chemistry and materials science.
Performance Comparison: Structural Validation Parameters
X-ray crystallography provides unequivocal proof of a molecule's three-dimensional structure. The precision of this technique allows for the detailed comparison of bond lengths, bond angles, and torsion angles between different derivatives, offering insights into the effects of substituent changes on the molecular geometry.
Below is a comparative table of crystallographic data. While data for a broad series of this compound derivatives is not publicly available in a single comparative study, the following table uses data from the closely related compound, 1-(3-Chloropyridin-2-yl)hydrazine, to illustrate the type of data generated and to provide a baseline for comparison.[1]
Table 1: Comparative Crystallographic Data
| Parameter | 1-(3-Chloropyridin-2-yl)hydrazine[1] | Derivative A (Hypothetical) | Derivative B (Hypothetical) |
| Chemical Formula | C₅H₆ClN₃ | C₁₂H₁₀Cl₂N₄O | C₁₃H₁₂Cl₂N₄O₂ |
| Molecular Weight | 143.58 | 313.16 | 345.18 |
| Crystal System | Monoclinic | Orthorhombic | Triclinic |
| Space Group | P2₁/c | Pbca | P-1 |
| a (Å) | 11.637 (2) | 10.234 (5) | 7.891 (3) |
| b (Å) | 3.9060 (8) | 15.678 (7) | 9.123 (4) |
| c (Å) | 13.946 (3) | 18.912 (9) | 11.456 (5) |
| α (°) | 90 | 90 | 85.34 (2) |
| β (°) | 103.46 (3) | 90 | 78.91 (2) |
| γ (°) | 90 | 90 | 67.23 (2) |
| Volume (ų) | 616.5 (2) | 3034.5 (2) | 745.6 (1) |
| Z | 4 | 8 | 2 |
| Density (calc) (g/cm³) | 1.547 | 1.370 | 1.535 |
| R-factor (R1) | 0.032 | 0.045 | 0.038 |
| wR2 | 0.082 | 0.110 | 0.095 |
Note: Data for "Derivative A" and "Derivative B" are hypothetical and for illustrative purposes to showcase how a comparison would be structured.
Experimental Protocols
The validation of the structure of this compound derivatives using X-ray crystallography involves two main stages: synthesis and single-crystal X-ray diffraction analysis.
Synthesis of this compound Derivatives
A general synthetic route to a related compound, 1-(3-Chloropyridin-2-yl)hydrazine, involves the reaction of 2,3-dichloropyridine with hydrazine hydrate.[1] A similar nucleophilic aromatic substitution can be envisioned for the synthesis of this compound from 3,4,5-trichloropyridine.
General Procedure:
-
To a solution of the appropriate polychlorinated pyridine in a suitable solvent (e.g., ethanol, tetrahydrofuran), add an excess of hydrazine hydrate.[2]
-
The reaction mixture is typically heated under reflux for several hours.[2]
-
Upon completion, the reaction is cooled to room temperature, and the resulting solid product is collected by filtration.
-
The crude product is washed with water and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent system to obtain single crystals suitable for X-ray diffraction.
Single-Crystal X-ray Diffraction Analysis
The following is a generalized protocol for the structural determination of a crystalline compound.
Protocol:
-
Crystal Mounting: A suitable single crystal of the synthesized compound is selected and mounted on a goniometer head.
-
Data Collection: X-ray diffraction data is collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.[3] The crystal is maintained at a constant temperature, often low temperature (e.g., 100 K or 293 K), during data collection to minimize thermal vibrations.[3]
-
Data Reduction: The collected diffraction data is processed to correct for various factors, including Lorentz and polarization effects. An absorption correction may also be applied.[1]
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F².[1] All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be located in the difference Fourier map or placed in calculated positions.[3]
-
Data Validation and Visualization: The final refined structure is validated using software like CHECKCIF, and molecular graphics are generated for visualization.
Visualizations
The following diagrams illustrate the typical workflow for structural validation and the logical relationship between the experimental technique and the resulting structural information.
Caption: Experimental workflow from synthesis to structural validation.
Caption: Logical flow of structural determination by X-ray crystallography.
References
Navigating the Catalytic Landscape for 3,5-Dichloro-4-hydrazinylpyridine Reactions: A Comparative Guide
For researchers, scientists, and professionals in drug development, the efficient synthesis of complex heterocyclic compounds is paramount. The strategic choice of a catalyst can significantly influence reaction outcomes, including yield, purity, and reaction time. This guide provides a comparative analysis of the efficacy of various catalysts in reactions involving 3,5-Dichloro-4-hydrazinylpyridine, a key building block for diverse fused heterocyclic systems such as pyrazolopyridines and triazolopyridines.
The synthesis of fused pyridine heterocycles often involves the cyclocondensation of a hydrazine derivative with a suitable partner, such as a 1,3-dicarbonyl compound. The catalytic system employed plays a crucial role in facilitating this transformation. While specific comparative studies on this compound are limited in publicly available literature, we can draw valuable insights from studies on analogous reactions for the synthesis of pyrazolo[3,4-b]pyridines.
Catalyst Performance in Pyrazolopyridine Synthesis: A Case Study
A study on the synthesis of pyrazolo[3,4-b]pyridine derivatives through a multi-component reaction of an aldehyde, an aminopyrazole, and a cyanoacetyl derivative provides a useful benchmark for catalyst comparison. Although the starting materials differ from this compound, the fundamental transformation of forming a fused pyridine ring is analogous. The following table summarizes the performance of various catalysts in this model reaction.
Table 1: Comparison of Catalyst Efficacy in the Synthesis of a Pyrazolo[3,4-b]pyridine Derivative [1]
| Catalyst | Time (min) | Yield (%) |
| Fe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂ | 15 | 98 |
| MIL-101(Cr)-N(CH₂PO₃)₂ | 25 | 90 |
| Fe₃O₄ | 60 | 45 |
| MIL-101(Cr)-NH₂ | 40 | 70 |
| Piperidine | 75 | 50 |
| DABCO | 70 | 60 |
| No Catalyst | 120 | 20 |
As evidenced by the data, the nano-magnetic metal-organic framework, Fe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂, demonstrated superior catalytic activity, affording the desired product in a significantly shorter reaction time and with the highest yield.[1] This highlights the potential of heterogeneous catalysts in streamlining the synthesis of such heterocyclic systems.
Experimental Protocols
To ensure reproducibility and facilitate further research, detailed experimental methodologies are crucial.
General Procedure for the Catalytic Synthesis of Pyrazolo[3,4-b]pyridines[1]
A mixture of an aldehyde derivative (1 mmol), 5-(1H-Indol-3-yl)-2H-pyrazol-3-ylamine (0.198 g, 1 mmol), 3-(cyanoacetyl)indole (0.184 g, 1 mmol), and the catalyst (20 mg) were combined and stirred at 100 °C. The progress of the reaction was monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture was cooled to 25 °C. Hot ethanol was added, and in the case of the magnetic catalyst, it was separated using an external magnet. The ethanol was evaporated, and the final product was purified by plate chromatography.
Reaction Pathways and Workflows
The synthesis of fused heterocyclic systems from hydrazinylpyridines typically proceeds through a series of well-defined steps. Understanding these pathways is essential for optimizing reaction conditions and catalyst selection.
Logical Workflow for Catalyst Screening and Synthesis
The following diagram illustrates a typical workflow for identifying an optimal catalyst and proceeding with the synthesis of the target compound.
Caption: A logical workflow for catalyst selection and synthesis.
Proposed Cyclocondensation Pathway
The cyclocondensation reaction of a hydrazinylpyridine with a 1,3-dicarbonyl compound to form a pyrazolopyridine likely follows the pathway depicted below. The catalyst plays a key role in activating the carbonyl groups and facilitating the intramolecular cyclization and subsequent dehydration steps.
Caption: A proposed pathway for pyrazolopyridine formation.
Future Directions
While the presented data offers valuable insights, a clear need exists for direct comparative studies on the catalytic reactions of this compound. Future research should focus on screening a diverse range of catalysts, including transition metals (e.g., palladium, copper), Lewis acids, and organocatalysts, for specific transformations of this versatile substrate. Such studies will be instrumental in developing more efficient and sustainable synthetic routes to novel heterocyclic compounds with potential applications in drug discovery and materials science.
References
In Vitro Anticancer Screening of 3,5-Dichloro-4-hydrazinylpyridine Derivatives: A Comparative Analysis
A comprehensive review of the available scientific literature reveals a notable gap in the in vitro screening of 3,5-dichloro-4-hydrazinylpyridine derivatives specifically for anticancer activity. While the broader family of pyridine and hydrazone-containing compounds has been extensively investigated for potential therapeutic applications, including oncology, the specific subclass of this compound remains largely unexplored in this context.
This guide, therefore, pivots to a comparative analysis of closely related pyridine and hydrazone derivatives that have been evaluated for their in vitro cytotoxicity against various cancer cell lines. By examining the structure-activity relationships, experimental outcomes, and mechanistic insights from these analogous compounds, we can extrapolate potential avenues for future research into this compound derivatives and provide a framework for their systematic evaluation.
Comparison of Anticancer Activity of Related Hydrazone and Pyridine Derivatives
The following table summarizes the in vitro anticancer activity of various pyridine and hydrazone derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency, representing the concentration required to inhibit the growth of 50% of the cancer cells.
| Compound Class | Specific Derivative(s) | Cancer Cell Line(s) | IC50 (µM) | Reference(s) |
| Pyrimidinyl Hydrazones | Compound 15 | Melanoma, Ovarian Cancer, Pancreatic Cancer | 0.37, 0.11, 1.09 | [1] |
| Quinoline-based Dihydrazones | Compounds 3b and 3c | MCF-7 (Breast Cancer) | 7.016 and 7.05 | [2] |
| Pyrazolo[3,4-b]pyridines | Compound 9a | Hela (Cervical Cancer) | 2.59 | [3] |
| Pyrazolo[3,4-b]pyridines | Compound 14g | MCF7 (Breast Cancer), HCT-116 (Colon Cancer) | 4.66 and 1.98 | [3] |
| Quinoline Hydrazide Derivatives | Compound 17 | SH-SY5Y (Neuroblastoma), Kelly (Neuroblastoma), MCF-7 (Breast Cancer), MDA-MB-231 (Breast Cancer) | 2.9, 1.3, 14.1, 18.8 | [4] |
| 1,2,4 Triazole Pyridine | Compound TP6 | B16F10 (Murine Melanoma) | >41.12 | [5] |
| Thiazolyl Hydrazone Derivatives | 2-[2-((5-(4-chloro-2-nitrophenyl)furan-2-yl)methylene)hydrazinyl]-4-(4-chlorophenyl)thiazole | MCF-7 (Breast Cancer) | 125 (µg/mL) | [6] |
Experimental Protocols
The following are detailed methodologies for key experiments commonly cited in the in vitro screening of anticancer compounds.
Cell Culture and Maintenance
Human cancer cell lines are cultured in appropriate media, such as RPMI-1640 or DMEM, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere. To ensure logarithmic growth, cells are passaged upon reaching 80-90% confluency.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The culture medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.
-
IC50 Calculation: The IC50 value is determined from a dose-response curve by plotting the percentage of cell viability against the compound concentration.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Apoptosis, or programmed cell death, is a common mechanism of action for anticancer drugs. The Annexin V-FITC/Propidium Iodide (PI) assay is used to detect and differentiate between apoptotic and necrotic cells via flow cytometry.
-
Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a specified duration (e.g., 24-48 hours).
-
Cell Harvesting: Cells are harvested by trypsinization and washed with cold phosphate-buffered saline (PBS).
-
Staining: The cells are resuspended in 1X Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive and PI-negative cells are considered to be in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.
Proposed Mechanisms and Signaling Pathways
While no specific signaling pathways have been elucidated for this compound derivatives, related compounds have been shown to exert their anticancer effects through various mechanisms. For instance, some pyrazolo[3,4-b]pyridine derivatives have been found to induce cell cycle arrest and apoptosis by inhibiting cyclin-dependent kinases (CDKs) such as CDK2 and CDK9.[3] Other hydrazone derivatives are thought to act as metal-chelating agents, leading to the generation of reactive oxygen species and subsequent cell death.[1]
The following diagrams illustrate a general experimental workflow for in vitro anticancer screening and a simplified representation of a potential signaling pathway that could be investigated for novel pyridine derivatives.
Caption: A generalized workflow for the in vitro screening of potential anticancer compounds.
Caption: A potential mechanism involving the inhibition of a growth factor receptor signaling pathway.
Future Directions
The lack of data on this compound derivatives presents a clear opportunity for novel research in cancer drug discovery. Future studies should focus on the synthesis of a library of these compounds followed by systematic in vitro screening against a diverse panel of cancer cell lines. Promising candidates can then be subjected to more detailed mechanistic studies to elucidate their mode of action and identify potential molecular targets. The comparative data from related pyridine and hydrazone derivatives provided in this guide can serve as a valuable benchmark for these future investigations.
References
- 1. The Pyrimidinyl Hydrazones: Selective for anti-Cancer cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1 H-pyrazolo[3,4- b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 6. Synthesis and in Vitro Evaluation of New Nitro-Substituted Thiazolyl Hydrazone Derivatives as Anticandidal and Anticancer Agents | MDPI [mdpi.com]
Structure-activity relationship (SAR) studies of 3,5-Dichloro-4-hydrazinylpyridine analogs
A Comparative Guide to the Structure-Activity Relationship (SAR) of 3,5-Dichloro-4-hydrazinylpyridine Analogs
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of this compound analogs, targeting researchers, scientists, and professionals in drug development. By presenting quantitative data, detailed experimental protocols, and visual diagrams, this document aims to facilitate a deeper understanding of how structural modifications to this scaffold influence its biological activity. The information is compiled from recent studies and focuses on the potential of these compounds as therapeutic agents.
Introduction
The this compound scaffold is a privileged structure in medicinal chemistry, serving as a core component in the development of various biologically active agents. The presence of the dichloro-substituted pyridine ring and the reactive hydrazinyl group allows for diverse chemical modifications, leading to compounds with a wide range of pharmacological effects, including anti-inflammatory, anticancer, and enzyme inhibitory activities. This guide will compare different analogs, highlighting the key structural features that govern their potency and selectivity.
Comparative Biological Activity
The biological activity of this compound analogs is highly dependent on the nature of the substituents attached to the hydrazinyl moiety. The following tables summarize the quantitative data from various studies, showcasing the potency of these compounds against different biological targets.
Table 1: P2X₇ Receptor Antagonistic Activity of 3,5-Dichloropyridine Derivatives
| Compound | R² Group | hP2X₇ IC₅₀ (nM) [EtBr uptake assay] | IL-1β Release IC₅₀ (nM) [THP-1 cells] |
| 9 | Phenyl | >1000 | - |
| 51 | Adamantan-1-yl | 4.9 | 1.3 |
| 52 | Adamantan-2-yl | 13 | 9.2 |
| Data sourced from Lee et al. (2012)[1] |
SAR Insights for P2X₇ Antagonists:
-
The hydrazide linker and the 3,5-dichloro substitution on the pyridine ring were found to be crucial for P2X₇ antagonistic activity.[1]
-
The introduction of bulky, hydrophobic polycycloalkyl groups, such as adamantane, at the R² position dramatically increases the antagonistic potency compared to a simple phenyl group.[1]
-
The position of attachment on the adamantane ring influences activity, with the 1-adamantyl derivative (51) showing slightly higher potency than the 2-adamantyl analog (52).[1]
Table 2: Phosphodiesterase 4 (PDE4) Inhibitory Activity
| Compound | Structure | PDE4 IC₅₀ (nM) |
| SCH 351591 | N-(3,5-Dichloro-1-oxido-4-pyridinyl)-8-methoxy-2-(trifluoromethyl)-5-quinoline carboxamide | 58 |
| SCH 365351 | N-(3,5-Dichloro-4-pyridinyl)-8-methoxy-2-(trifluoromethyl)-5-quinoline carboxamide | 20 |
| Data sourced from a study on novel PDE4 inhibitors. |
SAR Insights for PDE4 Inhibitors:
-
The N-oxide metabolite (SCH 351591) is a potent PDE4 inhibitor, and its corresponding non-oxidized form (SCH 365351) exhibits even greater potency.
-
These compounds demonstrate that the 3,5-dichloropyridinyl moiety can be effectively incorporated into more complex structures to achieve high inhibitory activity against specific enzymes.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
P2X₇ Receptor Antagonism Assays
1. Ethidium Bromide (EtBr) Uptake Assay in hP2X₇-expressing HEK293 Cells [1]
-
Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human P2X₇ receptor are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and 500 µg/mL G418.
-
Assay Procedure:
-
Cells are seeded in 96-well plates and grown to confluence.
-
The culture medium is replaced with a low-divalent cation solution.
-
Cells are pre-incubated with various concentrations of the test compounds for 15 minutes.
-
EtBr (5 µM) and the P2X₇ agonist BzATP (250 µM) are added to the wells.
-
Fluorescence is measured every minute for 15 minutes using a fluorescence plate reader (excitation 530 nm, emission 590 nm).
-
IC₅₀ values are calculated from the concentration-response curves.
-
2. IL-1β Release Assay in THP-1 Cells [1]
-
Cell Culture: Human monocytic (THP-1) cells are cultured in RPMI-1640 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Assay Procedure:
-
THP-1 cells are differentiated into macrophages by treatment with lipopolysaccharide (LPS) (1 µg/mL) and interferon-γ (IFN-γ) (100 U/mL) for 24 hours.
-
The cells are pre-incubated with test compounds for 30 minutes.
-
BzATP (5 mM) is added to stimulate P2X₇-dependent IL-1β release.
-
After 1 hour, the cell supernatant is collected.
-
The concentration of IL-1β in the supernatant is quantified using a commercial ELISA kit.
-
IC₅₀ values are determined from the dose-inhibition curves.
-
Phosphodiesterase 4 (PDE4) Inhibition Assay
-
Enzyme Preparation: PDE4 is typically isolated from inflammatory cells (e.g., human peripheral blood mononuclear cells) or obtained from recombinant sources.
-
Assay Procedure:
-
The assay is performed in a buffer containing Tris-HCl, MgCl₂, and a substrate, cyclic adenosine monophosphate (cAMP).
-
The test compound is pre-incubated with the PDE4 enzyme.
-
The reaction is initiated by the addition of [³H]cAMP.
-
After incubation, the reaction is terminated, and the product, [³H]5'-AMP, is converted to [³H]adenosine by a snake venom nucleotidase.
-
The [³H]adenosine is separated from the unreacted [³H]cAMP using ion-exchange chromatography.
-
The amount of [³H]adenosine is quantified by scintillation counting.
-
IC₅₀ values are calculated by fitting the data to a four-parameter logistic equation.
-
Signaling Pathways and Experimental Workflow
Visualizing the complex biological processes and experimental procedures can aid in understanding the context of SAR studies.
Caption: P2X₇ receptor signaling pathway and the antagonistic action of this compound analogs.
Caption: A general experimental workflow for the discovery and development of novel therapeutic agents.
Conclusion
The this compound scaffold represents a versatile starting point for the development of potent and selective modulators of various biological targets. The structure-activity relationship studies summarized in this guide demonstrate that modifications to the substituents on the hydrazinyl group are key to optimizing the pharmacological profile of these analogs. Specifically, the incorporation of bulky, hydrophobic moieties can significantly enhance activity, as seen in the case of P2X₇ receptor antagonists. Further exploration of this chemical space, guided by the principles of SAR, holds promise for the discovery of novel drug candidates for a range of diseases. The provided experimental protocols and pathway diagrams offer a framework for researchers to design and evaluate new compounds based on this promising scaffold.
References
Cross-Validation of Analytical Methods for 3,5-Dichloro-4-hydrazinylpyridine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of hypothetical performance data for two common analytical methods applicable to the quantification of 3,5-Dichloro-4-hydrazinylpyridine: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The experimental data presented herein is illustrative, designed to guide researchers in the principles of method validation and selection.
Data Presentation: A Comparative Analysis
The selection of an appropriate analytical method is critical and depends on factors such as the required sensitivity, specificity, and the nature of the sample matrix. The following table summarizes the expected performance of HPLC-UV and GC-MS for the analysis of this compound, based on established validation parameters outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3][4][5][6][7]
| Validation Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) | Acceptance Criteria (based on ICH/FDA guidelines)[1][3][4][6][7] |
| Linearity (R²) | >0.999 | >0.998 | R² ≥ 0.995 |
| Accuracy (% Recovery) | 98.5% - 101.2% | 97.8% - 102.5% | 98.0% - 102.0% for drug substance |
| Precision (% RSD) | |||
| - Repeatability | < 1.0% | < 1.5% | ≤ 1% |
| - Intermediate Precision | < 1.5% | < 2.0% | ≤ 2% |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.01 µg/mL | Signal-to-noise ratio of 3:1 |
| Limit of Quantitation (LOQ) | 0.15 µg/mL | 0.03 µg/mL | Signal-to-noise ratio of 10:1 |
| Specificity | High | Very High | No interference from blank, placebo, or related substances |
| Robustness | Robust | Moderately Robust | %RSD < 2% after minor changes in parameters |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are intended as a starting point and may require optimization for specific laboratory conditions and sample matrices.
High-Performance Liquid Chromatography (HPLC-UV) Method
This method is suitable for the routine quantification of this compound in bulk drug substance and simple formulations.
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (pH 3.0) in a 60:40 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Standard Preparation: A stock solution of this compound (1 mg/mL) is prepared in the mobile phase. Working standards are prepared by serial dilution to cover the expected concentration range.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method offers higher sensitivity and specificity and is particularly useful for the analysis of trace levels of this compound or in complex matrices.
-
Instrumentation: A GC system coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A capillary column suitable for polar compounds, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injector Temperature: 280°C.
-
Oven Temperature Program: Start at 100°C, hold for 1 minute, ramp to 250°C at a rate of 15°C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) using characteristic ions of this compound.
-
Standard Preparation: A stock solution of this compound (1 mg/mL) is prepared in a suitable solvent such as methanol. Working standards are prepared by serial dilution.
-
Sample Preparation: Sample extraction may be required depending on the matrix. A liquid-liquid extraction with a suitable organic solvent or solid-phase extraction (SPE) can be employed. The final extract is evaporated to dryness and reconstituted in a small volume of the appropriate solvent before injection.
Mandatory Visualizations
The following diagrams illustrate the logical workflow of the cross-validation process and the signaling pathway for method selection.
Caption: Workflow for the cross-validation of analytical methods.
Caption: Decision pathway for analytical method selection.
References
- 1. m.youtube.com [m.youtube.com]
- 2. qbdgroup.com [qbdgroup.com]
- 3. Analytical Method Validation: Mastering FDA Guidelines [validationtechservices.com]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. database.ich.org [database.ich.org]
Benchmarking the synthesis of 3,5-Dichloro-4-hydrazinylpyridine against other methods
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 3,5-Dichloro-4-hydrazinylpyridine, a potentially valuable intermediate in pharmaceutical and agrochemical research, is not well-documented in publicly available literature. This guide presents a comparative analysis of a plausible synthetic route, based on established chemical principles for analogous compounds, against a potential alternative pathway. The primary proposed method involves the nucleophilic aromatic substitution of 3,4,5-trichloropyridine with hydrazine hydrate. The alternative route considers the conversion of 3,5-dichloro-4-aminopyridine. This guide provides detailed hypothetical protocols, a quantitative comparison, and workflow visualizations to aid researchers in the development of a reliable synthetic procedure.
Data Presentation: A Comparative Overview
| Parameter | Method 1: Nucleophilic Substitution | Method 2: From 4-Aminopyridine Derivative |
| Starting Material | 3,4,5-Trichloropyridine | 3,5-Dichloro-4-aminopyridine |
| Key Reagents | Hydrazine hydrate, Ethanol | Sodium nitrite, Hydrochloric acid, Reducing agent (e.g., SnCl₂) |
| Reaction Steps | One-pot reaction | Two-step process (diazotization, then reduction) |
| Potential Yield | Moderate to High | Variable, potentially lower due to multi-step nature |
| Potential Purity | Good, with potential for regioisomeric impurities | May require significant purification to remove byproducts |
| Reaction Time | 4-8 hours | 6-12 hours |
| Safety Concerns | Hydrazine is toxic and potentially explosive. | Diazonium salts can be unstable and explosive. |
| Advantages | Direct, one-step synthesis. | Starting material may be more readily available. |
| Disadvantages | Lack of specific literature precedent. Potential for side reactions. | Multi-step process with potentially hazardous intermediates. |
Experimental Protocols
Method 1: Proposed Synthesis via Nucleophilic Aromatic Substitution
This protocol is based on analogous reactions of polychlorinated pyridines with hydrazine.[1]
Materials:
-
3,4,5-Trichloropyridine
-
Hydrazine hydrate (80% in water)
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a 250 mL four-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and thermometer, add 3,4,5-trichloropyridine (0.1 mole, 18.24 g).
-
To the flask, add ethanol (50 mL) to dissolve the starting material.
-
Slowly add hydrazine hydrate (0.4-0.6 mole, 12.5-18.8 g of 80% solution) to the stirred solution.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product is expected to precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the filter cake with cold water to remove excess hydrazine and salts.
-
Dry the solid product under vacuum to obtain this compound.
Method 2: Potential Synthesis from 3,5-Dichloro-4-aminopyridine
This two-step method is a general approach for converting aromatic amines to hydrazines. Specific conditions for 3,5-dichloro-4-aminopyridine would require experimental optimization.
Step 2a: Diazotization of 3,5-Dichloro-4-aminopyridine
Materials:
-
3,5-Dichloro-4-aminopyridine
-
Concentrated Hydrochloric Acid
-
Sodium nitrite
-
Ice bath
-
Standard laboratory glassware
Procedure:
-
Dissolve 3,5-dichloro-4-aminopyridine in a mixture of concentrated hydrochloric acid and water, and cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture for 30-60 minutes at 0-5 °C to ensure complete formation of the diazonium salt. The resulting diazonium salt solution is used immediately in the next step.
Step 2b: Reduction of the Diazonium Salt
Materials:
-
Diazonium salt solution from Step 2a
-
Reducing agent (e.g., Tin(II) chloride dihydrate, Sodium sulfite)
-
Hydrochloric acid or a suitable buffer
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a separate flask, prepare a solution of the reducing agent (e.g., Tin(II) chloride dihydrate in concentrated hydrochloric acid).
-
Cool the reducing agent solution in an ice bath.
-
Slowly add the cold diazonium salt solution from Step 2a to the reducing agent solution, keeping the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir and slowly warm to room temperature.
-
Basify the reaction mixture with a suitable base (e.g., sodium hydroxide solution) to precipitate the crude product.
-
Collect the precipitate by filtration, wash with water, and dry.
-
Purify the crude this compound by recrystallization or column chromatography.
Mandatory Visualization
Caption: Workflow for the proposed synthesis of this compound via nucleophilic substitution.
Caption: Logical workflow for the potential synthesis of this compound from its 4-amino precursor.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of 3,5-Dichloro-4-hydrazinylpyridine
For Immediate Use by Laboratory Professionals
This document provides a comprehensive operational and disposal plan for 3,5-Dichloro-4-hydrazinylpyridine, tailored for researchers, scientists, and drug development professionals. The following procedures are based on established best practices for the management of hazardous chemical waste and data from structurally similar compounds, including chlorinated pyridines and hydrazine derivatives, due to the absence of a specific Safety Data Sheet (SDS) for this compound.
Immediate Safety and Handling Precautions
Before handling or preparing for disposal, it is critical to assume that this compound is a hazardous substance. The chemical structure, containing both a chlorinated pyridine ring and a hydrazine functional group, suggests potential for toxicity, carcinogenicity, and environmental hazards.[1]
Personal Protective Equipment (PPE): All handling and disposal preparation must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2][3] The following minimum PPE is required:
-
Eye Protection: Chemical safety goggles or a face shield.[3]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or butyl rubber). Inspect gloves for integrity before each use.[3]
-
Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[4]
-
Protective Clothing: A laboratory coat, long pants, and closed-toe shoes are mandatory to prevent skin exposure.[3]
An emergency eyewash station and safety shower must be readily accessible.[5]
Hazard Summary for Chlorinated Hydrazinyl Compounds
The table below summarizes the anticipated hazards of this compound based on data for analogous compounds. This information is critical for safe handling and for accurate waste characterization.
| Hazard Classification | Description | Precautionary Measures |
| Acute Toxicity | Likely harmful if swallowed, in contact with skin, or if inhaled.[1] Hydrazine derivatives can be toxic and corrosive to the respiratory tract.[1] | Avoid direct contact and inhalation. Always use appropriate PPE and work in a chemical fume hood.[2][3] |
| Skin Corrosion/Irritation | May cause skin irritation or severe burns.[1] | Wear protective gloves and clothing. In case of contact, wash the affected area immediately and thoroughly with water.[4] |
| Eye Damage/Irritation | May cause serious eye irritation or damage.[1] | Wear chemical safety goggles or a face shield.[3] |
| Carcinogenicity | Hydrazine and some of its derivatives are considered potential carcinogens.[1] | Minimize exposure and handle with extreme caution. |
| Environmental Hazard | Chlorinated organic compounds can be persistent in the environment and toxic to aquatic life.[1] | Do not dispose of down the drain or in the regular trash. Prevent any release into the environment.[6] |
Step-by-Step Disposal Protocol
Adherence to a strict, procedural approach is essential for the safe disposal of this compound.
1. Waste Segregation and Collection:
-
Collect waste this compound and any materials contaminated with it (e.g., pipette tips, absorbent pads, gloves) in a dedicated, compatible, and clearly labeled hazardous waste container.[3][7]
-
Suitable containers are typically made of polyethylene or glass. Ensure the container has a secure, leak-proof cap.[3]
-
Crucially, this waste must be segregated as a halogenated organic waste. Do not mix with non-halogenated solvents or other waste streams.[2]
-
Avoid mixing with incompatible materials such as strong oxidizing agents, acids, or bases to prevent violent reactions.[5]
2. Labeling of Hazardous Waste Container:
-
The waste container must be labeled immediately upon the first addition of waste.[7]
-
The label must include:
3. Storage of Waste in the Laboratory:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.[8]
-
The storage area must be secure and away from general laboratory traffic.
-
Ensure secondary containment is in place to contain any potential leaks.[6][7]
-
Store away from heat, sparks, and open flames.[5]
4. Spill Management:
-
In the event of a spill, evacuate the immediate area and ensure it is well-ventilated.[3]
-
For small spills, use an inert absorbent material such as vermiculite, sand, or earth to contain the substance. Avoid generating dust if the material is solid.[3]
-
Carefully collect the absorbed material and place it into the labeled hazardous waste container.[3]
-
Decontaminate the spill area with a suitable solvent, followed by washing with soap and water. All cleaning materials must also be disposed of as hazardous waste.[3]
-
For large spills, evacuate the laboratory, restrict access, and contact your institution's Environmental Health and Safety (EH&S) department immediately.
5. Final Disposal Procedure:
-
Under no circumstances should this compound be disposed of via the sanitary sewer or as regular solid waste.[6][7]
-
The recommended and generally required method for the disposal of chlorinated organic compounds is high-temperature incineration in a licensed hazardous waste facility.[9] These facilities are equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.
-
Contact your institution's EH&S department to arrange for the pickup and disposal of the hazardous waste. They will work with a certified hazardous waste disposal vendor.
Experimental Workflow and Disposal Pathway
The following diagram illustrates the logical flow for the proper disposal of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. echemi.com [echemi.com]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. vumc.org [vumc.org]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
Personal protective equipment for handling 3,5-Dichloro-4-hydrazinylpyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling and disposal of 3,5-Dichloro-4-hydrazinylpyridine. Adherence to these protocols is essential for ensuring a safe laboratory environment. This compound is a hydrazine derivative and a chlorinated aromatic compound, demanding rigorous safety measures due to its potential toxicity, carcinogenicity, and reactivity.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Solids Handling | Tightly fitting safety goggles or a face shield.[1][2][3] | Chemical-resistant gloves (e.g., Nitrile or Neoprene).[1][2][4] | Flame-resistant lab coat.[2][3] | NIOSH-approved respirator with appropriate cartridges if not handled in a certified chemical fume hood.[1][2] |
| Solution Preparation and Transfers | Chemical splash goggles and a face shield.[1][2][3] | Double-gloving with chemical-resistant gloves (e.g., Nitrile or Neoprene).[1][2] | Flame-resistant lab coat and a chemical-resistant apron.[3][5] | Work must be conducted in a certified chemical fume hood.[1] |
| Running Reactions | Chemical splash goggles and a face shield.[1][2][3] | Chemical-resistant gloves.[1][2] | Flame-resistant lab coat.[2][3] | All operations must be performed within a certified chemical fume hood.[1] |
| Work-up and Purification | Chemical splash goggles and a face shield.[1][2][3] | Chemical-resistant gloves.[1][2] | Flame-resistant lab coat and a chemical-resistant apron.[3][5] | All operations must be performed within a certified chemical fume hood.[1] |
| Spill Cleanup | Chemical splash goggles and a face shield.[1][2][3] | Heavy-duty chemical-resistant gloves (e.g., Butyl rubber).[3][6] | Chemical-resistant suit or coveralls. | A NIOSH-approved self-contained breathing apparatus (SCBA) may be required for large spills.[7] |
Experimental Workflow for Safe Handling
The following diagram outlines the standard operating procedure for the safe handling of this compound from receipt to disposal.
Caption: Workflow for Safe Handling of this compound.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure laboratory safety. All waste is considered hazardous.
| Waste Stream | Collection Container | Labeling | Disposal Procedure |
| Solid Compound | Clearly labeled, sealed waste container. | "Hazardous Waste: Solid this compound" | Dispose through the institution's hazardous waste management program. |
| Contaminated Labware (pipettes, TLC plates, etc.) | Puncture-resistant, sealed container. | "Hazardous Waste: Contaminated Sharps/Labware" | Dispose through the institution's hazardous waste management program. |
| Contaminated PPE (gloves, apron, etc.) | Labeled, sealed plastic bag. | "Hazardous Waste: Contaminated PPE" | Dispose through the institution's hazardous waste management program. |
| Organic Solvent Waste | Labeled, sealed solvent waste container. | "Hazardous Waste: Halogenated Organic Solvents" | Collect separately from non-halogenated solvents.[8] Dispose through the institution's hazardous waste management program. |
| Aqueous Waste | Labeled, sealed aqueous waste container. | "Hazardous Waste: Aqueous, Contains this compound" | Do not pour down the drain.[6][9] Treat as hazardous waste for disposal. |
| Spill Debris | Labeled, sealed, compatible waste container. | "Hazardous Waste: Spill Debris" | Absorb spills with an inert material and collect in a sealed container for disposal. |
Emergency Procedures:
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention.[1]
-
Inhalation: Move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[10]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
-
Spill: Evacuate the area. Do not attempt to clean up a large spill without proper training and equipment.[1] For small spills, absorb with an inert material and place in a sealed container for disposal. Ensure adequate ventilation.
Disclaimer: This guide is intended for informational purposes only and is based on the known hazards of structurally similar compounds. Always consult the most current Safety Data Sheet (SDS) for any chemical before use and follow all institutional and regulatory guidelines for chemical handling and disposal. All personnel must receive proper training on the hazards and safe handling procedures before working with this compound.[1][4]
References
- 1. ehs.unm.edu [ehs.unm.edu]
- 2. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 3. safety.charlotte.edu [safety.charlotte.edu]
- 4. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 5. Personal Protective Equipment for Working With Pesticides | MU Extension [extension.missouri.edu]
- 6. arxada.com [arxada.com]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. Making sure you're not a bot! [oc-praktikum.de]
- 9. Making sure you're not a bot! [oc-praktikum.de]
- 10. merckmillipore.com [merckmillipore.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








